2'-Deoxyadenosine-15N1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i11+1 |
InChI Key |
OIRDTQYFTABQOQ-ZGUONDJVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties and Applications of ¹⁵N-Labeled 2'-Deoxyadenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotopically labeled nucleosides are indispensable tools in modern biochemical and pharmaceutical research. Specifically, 2'-Deoxyadenosine enriched with the stable isotope Nitrogen-15 (¹⁵N) serves as a powerful probe for nuclear magnetic resonance (NMR) spectroscopy. It enables detailed structural and dynamic studies of DNA and its complexes with ligands such as proteins, small molecules, and potential drug candidates. This guide provides an in-depth overview of the chemical properties of ¹⁵N-labeled 2'-Deoxyadenosine and a detailed protocol for its application in studying biomolecular interactions.
While uniform labeling of all five nitrogen atoms (¹⁵N₅) is common for comprehensive studies, it is also possible to synthesize 2'-Deoxyadenosine with a ¹⁵N label at a specific position (e.g., N1, N7, or the amino N6). This site-specific labeling can be a crucial strategy for targeted NMR investigations of DNA-ligand interactions.[1] This guide will focus on the generally applicable properties and use-cases, with the understanding that "¹⁵N₁" refers to a singly labeled species, while "¹⁵N₅" refers to the fully labeled form.
Chemical and Physical Properties
The fundamental properties of 2'-Deoxyadenosine are altered by the incorporation of ¹⁵N isotopes, primarily in its molecular weight. These properties are crucial for experimental design, particularly for calculating concentrations and for analysis via mass spectrometry.
| Property | Unlabeled 2'-Deoxyadenosine | ¹⁵N₁-2'-Deoxyadenosine (Theoretical) | ¹⁵N₅-2'-Deoxyadenosine |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Molecular Formula | C₁₀H₁₃N₅O₃ | C₁₀H₁₃¹⁴N₄¹⁵NO₃ | C₁₀H₁₃¹⁵N₅O₃ |
| Molecular Weight | 251.24 g/mol [2][3] | ~252.24 g/mol | 256.21 g/mol [4] |
| Exact Mass | 251.1018 Da | ~252.10 Da | 256.0870 Da[4] |
| Solubility | Soluble in water (25 mg/mL) and DMSO.[5][6] | Expected to be similar to unlabeled form. | Expected to be similar to unlabeled form. |
| Storage Conditions | Store refrigerated (+2°C to +8°C), protect from light.[5] | Store refrigerated (+2°C to +8°C), protect from light. | Store refrigerated (+2°C to +8°C), protect from light. |
| Key Applications | Precursor in DNA synthesis, metabolic studies.[6] | Site-specific NMR studies of DNA-ligand interactions.[1] | Biomolecular NMR, genetic therapy, metabolic flux analysis. |
Experimental Protocol: Studying DNA-Ligand Interactions using ¹⁵N-Labeled Oligonucleotides and 2D NMR Spectroscopy
The primary application for ¹⁵N-labeled 2'-Deoxyadenosine is its incorporation into synthetic DNA oligonucleotides for use in NMR-based binding studies. The most common experiment is the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.[7][8] This experiment generates a spectrum with peaks corresponding to each ¹H-¹⁵N pair, providing a unique "fingerprint" of the DNA.[8] When a ligand binds, changes in the chemical environment of the involved nuclei cause perturbations in the positions of these peaks, a phenomenon known as Chemical Shift Perturbation (CSP).[9]
Step 1: Synthesis and Purification of ¹⁵N-Labeled Oligonucleotide
-
Phosphoramidite (B1245037) Synthesis : Synthesize the desired DNA oligonucleotide using standard solid-phase phosphoramidite chemistry. Incorporate the ¹⁵N-labeled 2'-Deoxyadenosine phosphoramidite at the desired position(s).
-
Deprotection and Cleavage : Cleave the oligonucleotide from the solid support and remove protecting groups using standard protocols (e.g., ammonium (B1175870) hydroxide (B78521) treatment).
-
Purification : Purify the crude oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.
-
Desalting : Desalt the purified oligonucleotide using a size-exclusion column or dialysis to remove excess salts that can interfere with NMR measurements.
-
Quantification : Determine the final concentration of the oligonucleotide using UV-Vis spectroscopy at 260 nm.
Step 2: NMR Sample Preparation
-
Buffer Selection : Prepare an NMR buffer suitable for nucleic acids, typically containing 10-25 mM sodium phosphate (B84403) or Tris, 50-100 mM NaCl, and 0.1 mM EDTA, at a pH between 6.0 and 7.0.
-
Sample Dissolution : Dissolve the lyophilized, ¹⁵N-labeled oligonucleotide in the NMR buffer to a final concentration of 0.1-0.5 mM.[6] For studies of imino protons involved in base pairing, the sample should be prepared in 90% H₂O / 10% D₂O. For observing amino protons, 90% H₂O / 10% D₂O is also used.
-
Annealing : If the oligonucleotide is self-complementary or part of a duplex, heat the sample to ~90°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to ensure proper annealing.
-
Transfer to NMR Tube : Filter the final sample through a 0.22 µm filter directly into a high-quality NMR tube to remove any particulate matter.[10] The sample volume should be appropriate for the spectrometer's probe (typically 500-600 µL).[6]
Step 3: NMR Data Acquisition (2D ¹H-¹⁵N HSQC)
-
Spectrometer Setup : Lock, tune, and shim the NMR spectrometer for the sample. Calibrate the 90° pulse widths for ¹H and ¹⁵N.
-
Initial Spectrum (Apo State) : Acquire a 2D ¹H-¹⁵N HSQC spectrum of the DNA sample alone (the "apo" state). This serves as the reference spectrum.[7] Key parameters to set include:
-
Pulse Program : A sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcetfpgp on Bruker systems).[11]
-
Spectral Widths : Set the ¹H spectral width to cover all proton resonances (e.g., 12-16 ppm) and the ¹⁵N spectral width to cover the expected nitrogen resonances of adenine (B156593) (e.g., 30-40 ppm centered around the relevant region).[12]
-
Acquisition Time and Resolution : Adjust the number of points in both dimensions to achieve adequate resolution.
-
Number of Scans : Set the number of scans per increment to achieve a good signal-to-noise ratio, which depends on the sample concentration.
-
-
Ligand Titration : Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer. Add small aliquots of the ligand stock solution directly to the NMR sample in the tube.[13]
-
Acquire Spectra at Each Titration Point : After each addition of the ligand, gently mix the sample and allow it to equilibrate. Acquire a 2D ¹H-¹⁵N HSQC spectrum at each ligand-to-DNA molar ratio (e.g., 0.2:1, 0.5:1, 1:1, 2:1, etc.).[14] It is crucial to keep the concentration of the labeled DNA constant.[13]
Step 4: Data Processing and Analysis
-
Processing : Process all HSQC spectra identically using software such as TopSpin, NMRPipe, or Mnova. This includes Fourier transformation, phase correction, and baseline correction.
-
Peak Tracking : Overlay the spectra from the titration series. Identify the peaks in the apo spectrum and track their movement (change in ¹H and ¹⁵N chemical shifts) as the ligand concentration increases.[15]
-
Calculate Chemical Shift Perturbations (CSPs) : For each assigned resonance, calculate the composite CSP at each titration point using the following equation, which accounts for changes in both the proton (δH) and nitrogen (δN) dimensions. A scaling factor is often used to account for the different chemical shift ranges of ¹H and ¹⁵N.[16]
Δδ = √[ (ΔδH)² + (α * ΔδN)² ]
Where ΔδH and ΔδN are the changes in chemical shift for the proton and nitrogen, respectively, and α is a scaling factor (e.g., 0.15-0.2).
-
Data Interpretation :
-
Binding Site Mapping : Residues exhibiting significant CSPs are likely at or near the ligand-binding interface.[17] Mapping these perturbations onto a structural model of the DNA can reveal the binding site.
-
Binding Affinity (Kd) : By plotting the magnitude of the CSP against the molar ratio of the ligand, a binding isotherm can be generated. Fitting this curve to a binding model allows for the determination of the dissociation constant (Kd), which quantifies the binding affinity.[15]
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of an experiment designed to probe DNA-ligand interactions using ¹⁵N-labeled 2'-Deoxyadenosine.
References
- 1. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 4. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 6. nmr-bio.com [nmr-bio.com]
- 7. HSQC_15N.nan [protocols.io]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 12. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccpn.ac.uk [ccpn.ac.uk]
- 14. ovid.com [ovid.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Analysis of coordinated NMR chemical shifts to map allosteric regulatory networks in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR chemical shift perturbation mapping of DNA binding by a zinc-finger domain from the yeast transcription factor ADR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 15N-Labeled Deoxyadenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocols for 15N-labeled deoxyadenosine (B7792050), a critical tool in nucleic acid research, structural biology, and drug development. The incorporation of the stable isotope ¹⁵N into deoxyadenosine enables advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to elucidate the structure, dynamics, and interactions of DNA at the atomic level. This guide details both chemical and chemo-enzymatic methodologies, presents quantitative data in structured tables for easy comparison, and includes detailed experimental protocols and workflow diagrams.
Introduction to 15N-Labeled Deoxyadenosine
Isotopically labeled nucleosides, particularly those enriched with ¹⁵N, are indispensable for modern biomedical research. 15N-labeled deoxyadenosine allows for the site-specific introduction of an NMR-active nucleus into synthetic oligonucleotides. This facilitates the study of DNA structure, DNA-protein interactions, and the conformational changes that occur upon ligand binding. The choice of synthesis strategy depends on the desired labeling pattern, required yield, and the scale of the synthesis. This guide focuses on established protocols for producing deoxyadenosine with ¹⁵N at various positions within the adenine (B156593) base.
Synthesis Methodologies
The synthesis of 15N-labeled deoxyadenosine can be broadly categorized into two main approaches: purely chemical synthesis and chemo-enzymatic synthesis. Chemical synthesis offers versatility in introducing labels at specific positions, while chemo-enzymatic methods often provide higher yields and stereoselectivity by leveraging the specificity of enzymes.
Chemical Synthesis of ¹⁵N-Labeled Adenine Precursors
The foundation of synthesizing ¹⁵N-labeled deoxyadenosine often lies in the initial synthesis of the appropriately labeled adenine or a purine (B94841) precursor.
A well-established method for producing doubly labeled [7,NH₂-¹⁵N₂]-adenosine starts from the inexpensive pyrimidine (B1678525), 4-amino-6-hydroxy-2-mercaptopyrimidine.[1] The first ¹⁵N atom is introduced at the N7 position through a nitrosation/reduction reaction, followed by ring closure to form the purine scaffold. The exocyclic amino group (N6) is then labeled by displacement of a 6-chloro group with ¹⁵NH₃.[1]
Chemo-Enzymatic Synthesis of ¹⁵N-Labeled Deoxyadenosine
Chemo-enzymatic methods combine the flexibility of chemical synthesis for the labeled nucleobase with the efficiency and stereospecificity of enzymatic reactions to form the nucleoside. A common strategy involves the use of nucleoside phosphorylases, which catalyze the reversible phosphorolysis of a nucleoside to its base and ribose- or deoxyribose-1-phosphate.[2]
2.2.1. Transglycosylation using Purine Nucleoside Phosphorylase (PNP)
A powerful chemo-enzymatic approach utilizes purine nucleoside phosphorylase (PNP) to transfer a deoxyribose group from a donor deoxynucleoside to a pre-synthesized ¹⁵N-labeled purine base.[3][4] For instance, a labeled adenine base can be reacted with a readily available deoxynucleoside donor in the presence of PNP to yield the desired ¹⁵N-labeled deoxyadenosine.[2] This method is often high-yielding and avoids the need for extensive protecting group chemistry on the sugar moiety.
The synthesis of labeled deoxynucleosides using purine nucleoside phosphorylase (PNP) and a suitable deoxyribose donor like 7-methyldeoxyguanosine is described as a straightforward process.[3]
Quantitative Data Presentation
The following tables summarize the reported yields for the key steps in the synthesis of ¹⁵N-labeled adenosine (B11128) and its precursors. This data is primarily derived from the well-documented synthesis of [7,NH₂-¹⁵N₂]-adenosine.
| Step | Starting Material | Product | Reported Yield | Reference |
| Nitrosation/Reduction | 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate | [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone | >95% | [1] |
| Ring Closure | [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone | [7-¹⁵N]-2,6-dithiohypoxanthine | >95% | [1] |
| Desulfurization | [7-¹⁵N]-2,6-dithiohypoxanthine | [7-¹⁵N]hypoxanthine | >95% | [1] |
| Chlorination | [7-¹⁵N]hypoxanthine | [7-¹⁵N]-6-chloropurine | 80-90% | [1] |
| Enzymatic Ribosylation | [7-¹⁵N]-6-chloropurine | [7-¹⁵N]-6-chloro-9-(β-D-ribofuranosyl)purine | 85-95% | [1] |
| Amination | [7-¹⁵N]-6-chloro-9-(β-D-ribofuranosyl)purine | [7,NH₂-¹⁵N₂]-adenosine | Quantitative | [3] |
| Enzymatic Deoxyribosylation (Conceptual) | [¹⁵N]-Adenine | [¹⁵N]-Deoxyadenosine | High | [3] |
Note: The yield for the final enzymatic deoxyribosylation step is described as "straightforward" and expected to be high, though a specific quantitative yield for the deoxyadenosine product is not provided in the primary source.
Experimental Protocols
Chemical Synthesis of [7,NH₂-¹⁵N₂]-Adenosine
This protocol is adapted from the detailed procedures described by Jones and colleagues.[1]
Step 1: Synthesis of [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone
-
Suspend 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in 1 N HCl and cool in an ice bath.
-
Slowly add a solution of [¹⁵N]NaNO₂ in water. The mixture will change color from yellow to red.
-
Add sodium dithionite (B78146) in portions, causing the color to change to yellow.
-
Neutralize with NaHCO₃ and then glacial acetic acid.
-
Collect the product by vacuum filtration, wash with cold water and ethanol, and dry under vacuum. The expected yield is greater than 95%.[1]
Step 2: Synthesis of [7-¹⁵N]-2,6-dithiohypoxanthine
-
Reflux the product from Step 1 with diethoxymethyl acetate (B1210297) in dimethylformamide (DMF) under a nitrogen atmosphere.
-
Cool the mixture and precipitate the product with cold acetonitrile.
-
Collect the solid by vacuum filtration, wash with cold acetonitrile, and dry. The expected yield is typically greater than 95%.[1]
Step 3: Synthesis of [7-¹⁵N]hypoxanthine
-
Suspend the product from Step 2 in water and add formic acid.
-
Add a slurry of Raney nickel. Caution: Raney nickel is pyrophoric.
-
Reflux the mixture and monitor the reaction by HPLC.
-
Filter the hot reaction mixture to remove the Raney nickel and wash the filter with boiling water.
-
Concentrate the filtrate to dryness to obtain the product. The yield is usually greater than 95%.[1]
Step 4: Synthesis of [7-¹⁵N]-6-chloropurine
-
To the dried product from Step 3, add POCl₃ and N,N-dimethylaniline. Caution: POCl₃ is highly reactive.
-
Reflux the mixture under nitrogen.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Neutralize with NH₄OH and extract the product with an organic solvent.
-
Purify by chromatography to yield the product. The expected yield is between 80% and 90%.[1]
Step 5: Enzymatic Ribosylation to [7-¹⁵N]-6-chloro-9-(β-D-ribofuranosyl)purine
-
Combine 7-methylguanosine (B147621) and the product from Step 4 in a K₂HPO₄ buffer (pH 7.4).
-
Add purine nucleoside phosphorylase (PNP).
-
Incubate the mixture at 30°C with gentle agitation for approximately 3 days, monitoring by HPLC.
-
Quench the reaction with DMF and filter to remove the 7-methylguanine.
-
Purify the product by preparative reversed-phase HPLC. The expected yield is 85% to 95%.[1]
Step 6: Amination to [7,NH₂-¹⁵N₂]-adenosine
-
Place the product from Step 5 in a sealed reaction vessel (bomb) with [¹⁵N]NH₄Cl and anhydrous DMSO.
-
Add KHCO₃ and seal the vessel.
-
Heat at 80°C for 3 days.
-
Cool the vessel and carefully open it.
-
Dilute the mixture with water and adjust the pH to 7 with acetic acid.
-
The product can be purified by chromatography. The yield is typically quantitative.[3]
Enzymatic Synthesis of ¹⁵N-Labeled Deoxyadenosine
This generalized protocol is based on the principle of transglycosylation catalyzed by purine nucleoside phosphorylase.[3][4]
-
Reaction Mixture Preparation: In a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5), dissolve the ¹⁵N-labeled adenine base, a deoxyribose donor (e.g., thymidine (B127349) or 7-methyldeoxyguanosine), and a catalytic amount of inorganic phosphate.[4]
-
Enzyme Addition: Add purine nucleoside phosphorylase (PNP) to the reaction mixture. If a pyrimidine deoxynucleoside is used as the donor, a pyrimidine nucleoside phosphorylase (e.g., thymidine phosphorylase) should also be added.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzymes (typically 30-50°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by HPLC, observing the consumption of the labeled base and the formation of the ¹⁵N-labeled deoxyadenosine.
-
Purification: Once the reaction has reached equilibrium or completion, the enzyme can be denatured by heating or precipitation. The desired ¹⁵N-labeled deoxyadenosine is then purified from the reaction mixture using techniques such as reversed-phase HPLC.
Mandatory Visualizations
The following diagrams illustrate the key synthesis pathways and experimental workflows described in this guide.
Caption: Chemical synthesis pathway for [7,NH₂-¹⁵N₂]-adenosine.
Caption: General workflow for chemo-enzymatic synthesis of ¹⁵N-deoxyadenosine.
Conclusion
The synthesis of ¹⁵N-labeled deoxyadenosine is a well-established process with multiple effective strategies available to researchers. The choice between a purely chemical or a chemo-enzymatic approach will depend on the specific labeling pattern required, the desired scale of the synthesis, and the available laboratory resources. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and professionals in the fields of nucleic acid chemistry, structural biology, and drug discovery, enabling the production of this critical research tool for advanced scientific investigation.
References
- 1. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Properties and Analysis of 2'-Deoxyadenosine-15N1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties of 2'-Deoxyadenosine-15N1, a stable isotope-labeled version of the endogenous nucleoside 2'-Deoxyadenosine. This document includes detailed information on its molecular weight, a generalized experimental protocol for its quantification using mass spectrometry, and an illustrative signaling pathway in which its unlabeled counterpart plays a critical role.
Data Presentation: Molecular Weight and Isotopic Composition
The precise quantification and identification of 2'-Deoxyadenosine in biological matrices often necessitate the use of a stable isotope-labeled internal standard. This compound, where one of the five nitrogen atoms is replaced with the heavy isotope ¹⁵N, is an ideal candidate for such applications. The molecular weights of the unlabeled compound and its ¹⁵N₁ isotopologue are summarized below.
| Compound | Chemical Formula | Description | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| 2'-Deoxyadenosine | C₁₀H₁₃N₅O₃[1][2][3] | The naturally occurring deoxyribonucleoside. | 251.24[1][2] | 251.10183929[1] |
| 2'-Deoxyadenosine-¹⁵N₁ | C₁₀H₁₃(¹⁴N)₄(¹⁵N)₁O₃ | Singly ¹⁵N-labeled isotopologue. | 252.237 | 252.1015 |
Calculation of 2'-Deoxyadenosine-¹⁵N₁ Molecular Weight:
The molecular weight of 2'-Deoxyadenosine-¹⁵N₁ is calculated by summing the atomic weights of its constituent atoms. The chemical formula is C₁₀H₁₃N₅O₃. In the ¹⁵N₁ labeled version, four nitrogen atoms are the common ¹⁴N isotope, and one is the ¹⁵N isotope.
-
Carbon (C): 10 atoms × 12.011 u = 120.11 u
-
Hydrogen (H): 13 atoms × 1.008 u = 13.104 u
-
Oxygen (O): 3 atoms × 15.999 u = 47.997 u
-
Nitrogen-15 (¹⁵N): 1 atom × 15.000 u = 15.000 u
Total Average Molecular Weight: 120.11 + 13.104 + 47.997 + 56.012 + 15.000 = 252.223 g/mol
Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element.
Experimental Protocol: Quantification of 2'-Deoxyadenosine by LC-MS/MS
The following is a generalized protocol for the quantification of 2'-Deoxyadenosine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard like 2'-Deoxyadenosine-¹⁵N₁.
1. Sample Preparation:
-
Objective: To extract nucleosides from the biological matrix and remove interfering substances.
-
Procedure:
-
For DNA analysis, start with 0.5-1 µg of DNA.
-
Enzymatic digestion of DNA is performed to release the constituent nucleosides. A common enzyme mixture includes nuclease P1, followed by alkaline phosphatase.
-
Spike the sample with a known concentration of the ¹⁵N-labeled internal standard (e.g., 2'-Deoxyadenosine-¹⁵N₁) prior to the final extraction step. This accounts for sample loss during preparation and variability in ionization.
-
Perform protein precipitation using a cold solvent like methanol (B129727) or acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
The supernatant containing the nucleosides is collected and can be concentrated by vacuum centrifugation.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To separate 2'-Deoxyadenosine from other sample components and detect and quantify it with high specificity and sensitivity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column is commonly used for the separation of nucleosides.[4]
-
Mobile Phase A: Water with an additive such as 0.1% formic acid to improve ionization.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 150-400 µL/min.[4]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally used for the analysis of nucleosides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
2'-Deoxyadenosine Transition: The precursor ion is the protonated molecule [M+H]⁺, and a characteristic product ion is the protonated adenine (B156593) base.
-
2'-Deoxyadenosine-¹⁵N₁ Transition: The precursor ion will have a mass shift corresponding to the number of ¹⁵N labels, and the product ion may or may not have the label depending on the fragmentation pattern.
-
-
Data Analysis: The concentration of 2'-Deoxyadenosine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.
-
Signaling Pathway and Experimental Workflow Visualization
2'-Deoxyadenosine in the Purine (B94841) Salvage Pathway and ADA Deficiency
2'-Deoxyadenosine is a key metabolite in the purine salvage pathway. A critical enzyme in this pathway is Adenosine Deaminase (ADA), which converts deoxyadenosine (B7792050) to deoxyinosine. In individuals with ADA deficiency, deoxyadenosine accumulates, leading to a buildup of its phosphorylated form, deoxyadenosine triphosphate (dATP). Elevated dATP levels are toxic to lymphocytes, causing severe combined immunodeficiency (SCID).
Caption: Metabolism of 2'-Deoxyadenosine and the impact of ADA deficiency.
Generalized LC-MS/MS Workflow for 2'-Deoxyadenosine-¹⁵N₁ Analysis
The following diagram illustrates the typical workflow for quantifying 2'-Deoxyadenosine using a stable isotope-labeled internal standard.
Caption: Workflow for 2'-Deoxyadenosine quantification by LC-MS/MS.
References
- 1. Adenosine deaminase deficiency - Wikipedia [en.wikipedia.org]
- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
The Cornerstone of the Double Helix: A Technical Guide to the Role of 2'-Deoxyadenosine in DNA Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyribonucleic acid (DNA), the blueprint of life, is a marvel of molecular architecture. Its iconic double helical structure, a testament to precise chemical interactions, underpins the storage and transmission of genetic information. Central to this structure is the nucleoside 2'-deoxyadenosine (B1664071), a fundamental building block whose specific chemical properties and spatial arrangement are critical to the integrity and function of DNA. This in-depth technical guide explores the multifaceted role of 2'-deoxyadenosine in DNA structure, delving into its chemical bonding, conformational parameters, and the experimental methodologies used to elucidate its structural significance. Through a detailed examination of quantitative structural data, experimental protocols, and the visualization of relevant biological pathways, this document provides a comprehensive resource for researchers and professionals engaged in the fields of molecular biology, genetics, and drug development.
The Chemical Foundation of 2'-Deoxyadenosine's Role
2'-Deoxyadenosine is a deoxyribonucleoside composed of the purine (B94841) base adenine (B156593) linked to a deoxyribose sugar.[1][2] The absence of a hydroxyl group at the 2' position of the deoxyribose sugar, a defining feature of DNA, contributes significantly to the chemical stability of the DNA polymer compared to Ribonucleic Acid (RNA).[3] This seemingly minor structural alteration prevents the intramolecular hydrolysis that is more prevalent in RNA, rendering DNA a more robust repository for genetic information.
The adenine base of 2'-deoxyadenosine plays a pivotal role in the structure of the double helix through specific hydrogen bonding with thymine (B56734). Two hydrogen bonds form between the adenine and thymine bases, a pairing that is fundamental to the complementary nature of the two DNA strands.[4] This specific interaction, known as a Watson-Crick base pair, ensures the correct alignment of the two strands and contributes to the overall stability of the double helix.[5]
Quantitative Structural Parameters of 2'-Deoxyadenosine in B-DNA
The precise geometry of 2'-deoxyadenosine within the DNA double helix has been extensively characterized using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The B-form of DNA is the most common physiological conformation, and its structural parameters provide a quantitative understanding of 2'-deoxyadenosine's contribution.
Bond Lengths and Angles
The following table summarizes key bond lengths and angles within the 2'-deoxyadenosine molecule when incorporated into a B-DNA double helix. These values are derived from high-resolution crystallographic studies and represent the average geometry.
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Average Value |
| Bond Lengths (Å) | ||||
| Glycosidic Bond | N9 | C1' | 1.47 | |
| Sugar-Base | C8 | N7 | 1.31 | |
| N1 | C6 | 1.35 | ||
| C6 | N6 | 1.34 | ||
| Bond Angles (°) | ||||
| C4 | N9 | C1' | 126.0 | |
| N1 | C6 | N6 | 118.0 | |
| C5 | C6 | N1 | 117.0 |
Note: These values are representative and can vary slightly depending on the specific DNA sequence and environmental conditions.
Helical Parameters
The presence of 2'-deoxyadenosine influences the local and global geometry of the DNA double helix. The following table presents key helical parameters for dinucleotide steps involving adenine in B-DNA.
| Parameter | Dinucleotide Step | Average Value |
| Helix Twist (°) | ApA/TpT | 35.6 |
| ApT | 31.7 | |
| GpA/CpT | 36.9 | |
| Roll (°) | ApA/TpT | 0.2 |
| ApT | 0.1 | |
| GpA/CpT | 4.1 | |
| Slide (Å) | ApA/TpT | -0.09 |
| ApT | 0.03 | |
| GpA/CpT | -0.12 | |
| Rise (Å) | ApA/TpT | 3.32 |
| ApT | 3.31 | |
| GpA/CpT | 3.30 |
Source: These values are based on published data for B-DNA structures.[6][7]
Experimental Protocols for Structural Determination
The elucidation of the structural role of 2'-deoxyadenosine in DNA relies on sophisticated experimental techniques. The following sections provide detailed methodologies for the two primary methods: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography of DNA Oligonucleotides
X-ray crystallography provides a static, high-resolution picture of the DNA molecule, revealing the precise spatial arrangement of its atoms.[4][8]
Protocol:
-
Oligonucleotide Synthesis and Purification:
-
Synthesize the desired DNA oligonucleotide using standard phosphoramidite (B1245037) chemistry.
-
Purify the oligonucleotide using high-performance liquid chromatography (HPLC) to ensure homogeneity.
-
Desalt the purified oligonucleotide using dialysis or size-exclusion chromatography.
-
-
Crystallization:
-
Prepare a concentrated solution of the DNA oligonucleotide (typically 1-10 mM) in a suitable buffer (e.g., sodium cacodylate, Tris-HCl).
-
Screen a wide range of crystallization conditions using vapor diffusion methods (sitting or hanging drop). Variables to screen include precipitant type and concentration (e.g., polyethylene (B3416737) glycol, salts), pH, temperature, and the presence of counter-ions (e.g., Mg²⁺, spermine).
-
Optimize initial crystal hits by refining the concentrations of all components to obtain large, well-ordered crystals.
-
-
Data Collection:
-
Mount a single crystal in a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage.
-
Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.
-
Rotate the crystal in the X-ray beam and collect a series of diffraction images on a detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using methods such as molecular replacement (if a similar structure is known) or multi-wavelength anomalous dispersion (MAD) if heavy atoms are incorporated.
-
Build an initial model of the DNA structure into the resulting electron density map.
-
Refine the atomic coordinates and thermal parameters against the experimental data to obtain a final, high-resolution structure.
-
NMR Spectroscopy of DNA Oligonucleotides
NMR spectroscopy provides information about the structure and dynamics of DNA in solution, which is closer to its physiological state.[9]
Protocol:
-
Sample Preparation:
-
Synthesize and purify the DNA oligonucleotide as described for X-ray crystallography.
-
Dissolve the oligonucleotide in an NMR buffer (e.g., phosphate (B84403) buffer with NaCl) in D₂O or a mixture of H₂O/D₂O. The concentration is typically in the range of 0.1-2 mM.
-
Anneal the DNA duplex by heating to ~90°C and slowly cooling to room temperature.
-
-
NMR Data Acquisition:
-
Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer.
-
1D ¹H NMR: To assess sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same deoxyribose sugar ring.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints between different parts of the molecule, including between the base and sugar protons and between adjacent nucleotides.[10][11]
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the DNA is isotopically labeled with ¹⁵N, this experiment helps in assigning the base protons.
-
¹H-¹³C HSQC: If the DNA is isotopically labeled with ¹³C, this experiment aids in assigning sugar and base carbons and their attached protons.
-
-
Resonance Assignment and Structure Calculation:
-
Assign all the proton, nitrogen, and carbon resonances to specific atoms in the DNA sequence using the through-bond (TOCSY) and through-space (NOESY) correlations.
-
Extract distance restraints from the NOESY spectra by integrating the cross-peak volumes.
-
Extract dihedral angle restraints from coupling constants measured in various spectra.
-
Use computational methods, such as restrained molecular dynamics and simulated annealing, to calculate a family of 3D structures that are consistent with the experimental restraints.
-
-
Structure Validation:
-
Evaluate the quality of the calculated structures using various statistical parameters, such as the number of restraint violations and the root-mean-square deviation (RMSD) of the structural ensemble.
-
Visualizing the Role of 2'-Deoxyadenosine in Biological Pathways
The structural integrity of DNA, to which 2'-deoxyadenosine is fundamental, is constantly challenged by endogenous and exogenous agents. Cells have evolved intricate pathways to maintain genomic stability. The following diagrams, rendered in DOT language for Graphviz, illustrate the logical flow of two such critical processes: DNA replication and base excision repair.
DNA Replication Initiation
This diagram outlines the key steps in the initiation of DNA replication, a process that relies on the precise recognition of the DNA sequence and structure.
References
- 1. Base excision repair - Wikipedia [en.wikipedia.org]
- 2. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ismar.org [ismar.org]
- 4. chem.as.uky.edu [chem.as.uky.edu]
- 5. DNA Replication — Steps & Diagram - Expii [expii.com]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. mybiosource.com [mybiosource.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Sequential resonance assignments in 1H NMR spectra of oligonucleotides by two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 11. Base excision repair | DNA, Mismatch, Glycosylases | Britannica [britannica.com]
An In-depth Technical Guide to Stable Isotope Labeling in Nucleic Acid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of nucleic acids is a powerful and indispensable technique in modern molecular biology, biochemistry, and drug development.[1][2] By replacing atoms in DNA or RNA with their non-radioactive, heavier isotopes—most commonly Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H)—researchers can "tag" and trace these critical biomolecules within complex biological systems.[3] This methodology, coupled with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides unprecedented insights into the structure, dynamics, interactions, and metabolic fate of nucleic acids.[3][4] The stability of these isotopes makes them safe for in vivo studies, allowing for real-time observation of biological processes in their native context.
This guide provides a comprehensive overview of the core principles, experimental methodologies, and key applications of stable isotope labeling in nucleic acid research. It is designed to serve as a technical resource for scientists at all levels, offering detailed protocols, quantitative data for experimental design, and visual workflows to facilitate understanding and implementation.
Core Principles of Stable Isotope Labeling
The fundamental principle of stable isotope labeling lies in the introduction of a mass difference into the nucleic acid molecule without altering its chemical properties and biological function. This mass shift is then detectable by analytical instruments, allowing for the differentiation between labeled and unlabeled species. The choice of isotope and labeling strategy depends on the specific research question and the analytical method to be employed.
Commonly Used Stable Isotopes in Nucleic Acid Research:
| Isotope | Natural Abundance (%) | Use in Nucleic Acid Research |
| Carbon-13 (¹³C) | 1.1 | NMR spectroscopy for structural and dynamic studies; Mass spectrometry for metabolic flux analysis. |
| Nitrogen-15 (¹⁵N) | 0.37 | NMR spectroscopy for studying hydrogen bonding and protein-nucleic acid interactions; Mass spectrometry for quantitative proteomics and metabolomics. |
| Deuterium (²H) | 0.015 | NMR spectroscopy to simplify complex spectra and study dynamics; Reduces relaxation effects in large RNAs.[5] |
Labeling Strategies
There are three primary strategies for introducing stable isotopes into nucleic acids: metabolic labeling, enzymatic synthesis, and chemical synthesis. Each method offers distinct advantages in terms of labeling pattern (uniform vs. site-specific), scalability, and cost.
Metabolic Labeling
Metabolic labeling involves growing cells or organisms in a medium where the primary sources of carbon and/or nitrogen are replaced with their stable isotopes. The organisms then incorporate these isotopes into their biomolecules, including nucleic acids, through their natural metabolic pathways. This approach is ideal for achieving uniform labeling of all nucleic acids within a cell.
Enzymatic Synthesis (In Vitro)
Enzymatic synthesis utilizes polymerases to construct labeled DNA or RNA from isotopically labeled nucleotide triphosphates (NTPs or dNTPs). This method allows for the production of uniformly or selectively labeled nucleic acids with high yields and is particularly well-suited for generating long RNA molecules.[1][6]
-
In Vitro Transcription: T7, T3, or SP6 RNA polymerase is used to synthesize RNA from a DNA template using labeled NTPs.[1][6]
-
Polymerase Chain Reaction (PCR): Labeled DNA can be generated by performing PCR with labeled dNTPs.[7]
Chemical Synthesis (Solid-Phase)
Chemical synthesis, primarily using phosphoramidite (B1245037) chemistry, enables the precise, site-specific incorporation of stable isotopes into DNA and RNA.[8] This method involves the sequential addition of nucleotide building blocks (phosphoramidites), some of which are isotopically labeled, to a growing chain on a solid support.[8][9] This level of control is crucial for detailed NMR studies where specific atomic positions need to be probed.[8]
Quantitative Data Summary
The choice of synthesis method often involves a trade-off between yield, cost, length of the desired nucleic acid, and the required labeling pattern. The following tables provide a summary of key quantitative parameters to aid in this decision-making process.
Table 1: Comparison of Nucleic Acid Labeling Strategies
| Feature | Metabolic Labeling | Enzymatic Synthesis (In Vitro) | Chemical Synthesis (Solid-Phase) |
| Labeling Pattern | Uniform | Uniform or Nucleotide-Specific | Site-Specific |
| Typical Yield | Variable (depends on culture) | High (up to 20 µg RNA from 1 µg DNA template)[10] | Low to Moderate |
| Max. Length | N/A (genomic) | Very Long (>3,000 nt)[1] | Shorter (~76-250 nt)[1][9] |
| Cost | Can be high due to labeled media | Moderate to high (labeled NTPs) | High (labeled phosphoramidites) |
| Key Advantage | In vivo labeling in native context | High yield of long nucleic acids | Precise control over label position |
| Key Disadvantage | Lack of specific control | Potential for non-templated additions[1] | Length limitations, lower yield[1] |
Table 2: Quantitative Parameters for Labeled Precursor Production and Synthesis
| Parameter | Method | Typical Value | Reference |
| Labeled rNTP Yield | From ¹³C-glucose in E. coli | 180 µmoles / gram | [2][11] |
| Phosphoramidite Coupling Yield | Solid-Phase Chemical Synthesis | > 98% | [12] |
| Overall Yield (20-mer) | Solid-Phase Chemical Synthesis (95% step yield) | ~36% | [13] |
| Isotope Incorporation | In Vitro Transcription | > 40% (for radiolabels, indicative) | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in stable isotope labeling of nucleic acids.
Protocol 1: Uniform ¹⁵N-Labeling of RNA by In Vitro Transcription
This protocol describes the production of uniformly ¹⁵N-labeled ribonucleoside triphosphates (NTPs) from E. coli and their subsequent use in in vitro transcription.
Part A: Production of ¹⁵N-labeled Nucleoside Monophosphates (NMPs)
-
Prepare Minimal Media: Prepare M9 minimal media, replacing the standard ammonium (B1175870) chloride (NH₄Cl) with ¹⁵NH₄Cl as the sole nitrogen source.
-
Bacterial Culture: Inoculate the ¹⁵N-containing minimal media with an appropriate E. coli strain. Grow the culture to late logarithmic phase.
-
Harvest Cells: Pellet the cells by centrifugation.
-
RNA Extraction: Extract total RNA from the cell pellet using a standard protocol (e.g., hot phenol (B47542) extraction or a commercial kit).
-
RNA Hydrolysis: Hydrolyze the purified RNA to nucleoside monophosphates (NMPs) using a nuclease such as Nuclease P1.
-
Purification of NMPs: Separate the resulting AMP, GMP, CMP, and UMP using chromatography.
Part B: Enzymatic Conversion of NMPs to NTPs
-
Kinase Reactions: Convert the purified NMPs to NTPs using a mixture of kinases.
-
Purification of NTPs: Purify the newly synthesized ¹⁵N-labeled NTPs.
Part C: In Vitro Transcription
-
Assemble the Reaction: In an RNase-free microcentrifuge tube, assemble the following components on ice:
-
Nuclease-free water
-
10x Transcription Buffer
-
¹⁵N-labeled NTP mix
-
Linearized DNA template
-
T7 RNA Polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for a further 15 minutes at 37°C to remove the DNA template.
-
Purification: Purify the labeled RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable chromatography method.
Protocol 2: Site-Specific ¹³C-Labeling of DNA using Phosphoramidite Chemistry
This protocol outlines the general steps for synthesizing a DNA oligonucleotide with a site-specific ¹³C label using an automated DNA/RNA synthesizer.[8]
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Unlabeled DNA phosphoramidites (dA, dG, dC, dT).
-
¹³C-labeled DNA phosphoramidite (e.g., 8-¹³C-dG).
-
Activator solution (e.g., tetrazole).
-
Capping reagents.
-
Oxidizing agent (e.g., iodine solution).
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane).[8]
-
Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).[8]
Procedure:
-
Synthesizer Setup: Load the solid support column, phosphoramidites, and all necessary reagents onto the automated synthesizer.
-
Synthesis Initiation: Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle for the introduction of the ¹³C-labeled phosphoramidite.
-
De-blocking: The first step of each cycle involves the removal of the 5'-DMT protecting group from the nucleoside on the solid support by washing with the deblocking agent.[8]
-
Coupling: The ¹³C-labeled phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing chain.
-
Capping: Unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.
-
Cycle Repetition: The de-blocking, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Purification and Analysis: The final labeled oligonucleotide is purified by HPLC, and its identity is confirmed by mass spectrometry to verify the mass shift due to the isotope.
Protocol 3: Quantitative Analysis of Nucleic Acids by Isotope Dilution Mass Spectrometry
This protocol describes the absolute quantification of a target DNA or RNA sequence using a stable isotope-labeled version of the sequence as an internal standard.
-
Prepare Internal Standard: Synthesize a stable isotope-labeled version of the target nucleic acid sequence (e.g., using one of the methods above). The concentration of this standard must be accurately determined.
-
Sample Spiking: Add a known amount of the stable isotope-labeled internal standard to the sample containing the unlabeled target nucleic acid.
-
Nucleic Acid Extraction and Hydrolysis: Extract the total nucleic acids from the sample and hydrolyze them into individual nucleobases or nucleosides using acid hydrolysis or enzymatic digestion.
-
LC-MS/MS Analysis: Separate the nucleobases/nucleosides using liquid chromatography and detect them using tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set up to monitor the specific mass-to-charge ratios of both the labeled and unlabeled analytes.
-
Quantification: The concentration of the target nucleic acid in the original sample is calculated by comparing the peak areas of the unlabeled analyte to the corresponding labeled internal standard.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in stable isotope labeling of nucleic acids.
Synthesis and Analysis Workflow
Caption: Overview of stable isotope labeling strategies and downstream analytical applications.
DNA Stable Isotope Probing (DNA-SIP) Workflow
Caption: Experimental workflow for DNA Stable Isotope Probing (DNA-SIP).
Solid-Phase Chemical Synthesis Cycle
Caption: The four main steps in a single cycle of solid-phase oligonucleotide synthesis.
Conclusion
Stable isotope labeling has become a cornerstone of nucleic acid research, providing a versatile and powerful toolkit for investigating the intricate world of DNA and RNA. From elucidating three-dimensional structures and complex molecular interactions to tracing metabolic pathways and identifying active microbial populations, the applications of this technology are vast and continue to expand. By carefully selecting the appropriate isotope, labeling strategy, and analytical method, researchers can address a wide range of biological questions that were previously intractable. This guide serves as a foundational resource, offering the necessary technical details and quantitative data to empower researchers, scientists, and drug development professionals to effectively harness the potential of stable isotope labeling in their own work.
References
- 1. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 2. Video: DNA Stable-Isotope Probing DNA-SIP [jove.com]
- 3. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukisotope.com [ukisotope.com]
- 5. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Classical DNA synthesis or enzymatic DNA printing: a comparison of methods [cinz.nz]
- 8. Mass Spectrometry for Assessing Protein–Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of protein-nucleic acid interactions by photochemical cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. almacgroup.com [almacgroup.com]
- 13. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. High-Sensitivity Stable-Isotope Probing by a Quantitative Terminal Restriction Fragment Length Polymorphism Protocol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxic Effects of Deoxyadenosine on Non-Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyadenosine (B7792050), a deoxyribonucleoside, is an essential building block for DNA synthesis. However, its accumulation in cellular environments, particularly in the context of adenosine (B11128) deaminase (ADA) deficiency, exhibits significant cytotoxicity to a range of non-neuronal cell types. This technical guide provides a comprehensive exploration of the molecular mechanisms underlying deoxyadenosine-induced toxicity, with a focus on lymphocytes, fibroblasts, and endothelial cells. We delve into the signaling pathways activated by deoxyadenosine, leading to apoptosis and cell cycle arrest. Furthermore, this guide presents detailed experimental protocols for key assays used to investigate these toxic effects and summarizes available quantitative data to facilitate comparative analysis.
Introduction
Adenosine deaminase (ADA) is a critical enzyme in the purine (B94841) salvage pathway, responsible for the deamination of adenosine and deoxyadenosine. Genetic deficiency of ADA leads to the systemic accumulation of its substrates, most notably deoxyadenosine. This accumulation is the primary pathogenic factor in Severe Combined Immunodeficiency (SCID), a disorder characterized by profound lymphopenia. While the toxic effects on lymphocytes are well-documented, the detrimental impact of elevated deoxyadenosine levels extends to various other non-neuronal cell populations. Understanding these off-target effects is crucial for developing comprehensive therapeutic strategies for ADA deficiency and for repurposing deoxyadenosine analogs in cancer therapy and immunosuppression.
This guide will explore the multifaceted toxic effects of deoxyadenosine on non-neuronal cells, focusing on the key molecular events that culminate in cell death.
Mechanisms of Deoxyadenosine Toxicity
The cytotoxic effects of deoxyadenosine are primarily mediated by its intracellular phosphorylation to deoxyadenosine triphosphate (dATP). The accumulation of dATP disrupts cellular homeostasis through several key mechanisms:
-
Inhibition of DNA Synthesis: High concentrations of dATP act as a potent feedback inhibitor of ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair.[1] This inhibition leads to an imbalance in the dNTP pool, ultimately causing stalling of replication forks and cell cycle arrest, particularly in proliferating cells.
-
Induction of DNA Damage and PARP Activation: The incorporation of dATP into DNA and the stalling of replication forks can lead to the formation of DNA strand breaks.[2] This DNA damage activates the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1, in its attempt to repair the DNA damage, utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) polymers.[3][4]
-
Energy Crisis (NAD+ and ATP Depletion): The hyperactivation of PARP-1 leads to a rapid depletion of the intracellular NAD+ pool.[2][3][4] Since NAD+ is a crucial cofactor for glycolysis and oxidative phosphorylation, its depletion results in a severe energy crisis, characterized by a drop in ATP levels, ultimately leading to necrotic cell death.[2][4]
-
Induction of Apoptosis: Deoxyadenosine and its metabolites can trigger the intrinsic pathway of apoptosis. This is primarily mediated by the direct binding of dATP to the apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of cytochrome c released from the mitochondria, forms the apoptosome.[3][5][6] The apoptosome then recruits and activates pro-caspase-9, initiating a caspase cascade that culminates in the execution of apoptosis.[7][8]
Quantitative Data on Deoxyadenosine Toxicity
While extensive research has been conducted on the qualitative effects of deoxyadenosine, comprehensive quantitative data, such as IC50 values, across a wide range of primary non-neuronal cells is not abundantly available in a consolidated format. The toxicity is highly dependent on the cell type, proliferative state, and the presence of an ADA inhibitor to prevent deoxyadenosine degradation.
| Cell Type | Condition | Parameter | Value | Reference |
| Human Diploid Fibroblasts | With ADA inhibitor | DNA Synthesis Inhibition | 50% inhibition at 50 µM | [9][10] |
| Chick Non-neuronal Cells | With ADA inhibitor | Proliferation Inhibition ([3H]-thymidine incorporation) | >90% inhibition | [11] |
| Human Epidermal Keratinocytes | N/A | Outgrowth and [3H]thymidine uptake inhibition | Marked inhibition | [12] |
Note: The provided data is limited and highlights the need for more systematic quantitative studies on the dose-dependent effects of deoxyadenosine on various non-neuronal cell types.
Signaling Pathways in Deoxyadenosine Toxicity
The cellular response to deoxyadenosine involves a complex interplay of signaling pathways that ultimately determine the cell's fate.
DNA Damage Response and PARP-1-Mediated Necrosis
Deoxyadenosine-induced DNA strand breaks trigger the activation of DNA damage sensors such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[11][13][14][15][16] These kinases initiate a signaling cascade that leads to the activation of PARP-1. The subsequent depletion of NAD+ and ATP disrupts cellular metabolism and leads to a form of programmed necrosis known as parthanatos.
Intrinsic Apoptosis Pathway
The accumulation of dATP plays a direct role in initiating apoptosis. In response to cellular stress, cytochrome c is released from the mitochondria. Cytosolic cytochrome c, in the presence of dATP, binds to Apaf-1, inducing a conformational change that leads to the assembly of the apoptosome. This complex then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[3][4][5][6][13][15][17][18][19][20][21][22]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the toxic effects of deoxyadenosine on non-neuronal cells.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of deoxyadenosine (and an ADA inhibitor, if necessary) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[18][23][24][25]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.[18][23][24][25]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with deoxyadenosine as described for the viability assay.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Collect both adherent and floating cells.[8][17][26]
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[6][8][17][26]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6][26]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial kit.[5][7][9][27]
-
Lysate Incubation: Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC) in a reaction buffer.[5][7][9][27]
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[5][7][9][27]
-
Data Analysis: Quantify caspase-3 activity by comparing the fluorescence of treated samples to untreated controls.
Conclusion
The accumulation of deoxyadenosine poses a significant toxic threat to a variety of non-neuronal cells, primarily through the intracellular conversion to dATP. This metabolite disrupts fundamental cellular processes, including DNA synthesis and energy metabolism, and actively triggers apoptotic cell death. The intricate signaling pathways involving ribonucleotide reductase inhibition, PARP-1 hyperactivation, and apoptosome formation underscore the complex cellular response to deoxyadenosine. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these toxic effects. A deeper understanding of the cell-type-specific responses to deoxyadenosine is essential for the development of targeted therapies for ADA deficiency and for harnessing the cytotoxic potential of deoxyadenosine analogs in other therapeutic contexts. Further research is warranted to establish a more comprehensive quantitative dataset of deoxyadenosine's toxicity across a broader range of non-neuronal cell types.
References
- 1. researchgate.net [researchgate.net]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ Depletion Is Necessary and Sufficient forPoly(ADP-Ribose) Polymerase-1-Mediated Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 10. Deoxyadenosine inhibits DNA synthesis in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deoxycytidine Kinase Augments ATM-Mediated DNA Repair and Contributes to Radiation Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATM regulates ATR chromatin loading in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. broadpharm.com [broadpharm.com]
- 19. DOT Language | Graphviz [graphviz.org]
- 20. Selective toxicity of deoxyadenosine analogues in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Adenosine and deoxyadenosine induces apoptosis in oestrogen receptor-positive and -negative human breast cancer cells via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
- 25. chondrex.com [chondrex.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. apexbt.com [apexbt.com]
The Anticancer Potential of 2'-Deoxyadenosine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-Deoxyadenosine (B1664071) and its synthetic analogs represent a clinically significant class of antimetabolites with potent anticancer properties, particularly in the treatment of hematological malignancies. These purine (B94841) nucleoside analogs, including cladribine (B1669150), fludarabine (B1672870), clofarabine, and nelarabine (B1678015), function as prodrugs that, upon intracellular phosphorylation to their active triphosphate forms, exert cytotoxic effects through multiple mechanisms. This technical guide provides an in-depth overview of the core anticancer properties of 2'-deoxyadenosine and its key analogs, focusing on their mechanisms of action, quantitative cytotoxic activities, and the experimental methodologies used to elucidate these properties. Detailed signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding for researchers and drug development professionals.
Introduction
Purine nucleoside analogs are a cornerstone of chemotherapy, designed to mimic endogenous nucleosides and thereby interfere with nucleic acid synthesis and other essential cellular processes. 2'-Deoxyadenosine analogs have demonstrated significant efficacy against both dividing and quiescent cancer cells, a characteristic that makes them particularly valuable in treating low-grade, slow-growing lymphoid malignancies. Their therapeutic utility stems from their ability to be selectively trapped within lymphocytes, leading to targeted cell death. This guide will explore the fundamental mechanisms of action, present comparative cytotoxicity data, and detail the experimental protocols for evaluating the anticancer effects of 2'-deoxyadenosine and its prominent analogs.
Mechanisms of Action
The anticancer activity of 2'-deoxyadenosine and its analogs is multifaceted, primarily revolving around the disruption of DNA synthesis and the induction of apoptosis. As prodrugs, they are transported into the cell and subsequently phosphorylated by cellular kinases, such as deoxycytidine kinase (dCK), to their active 5'-triphosphate metabolites. These active metabolites then interfere with key cellular processes.
2.1. Inhibition of DNA Synthesis and Repair:
The triphosphate analogs of 2'-deoxyadenosine are potent inhibitors of enzymes crucial for DNA synthesis and maintenance.
-
Inhibition of Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR by the triphosphate analogs leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), thereby halting DNA replication.[1]
-
Inhibition of DNA Polymerases: The triphosphate analogs compete with the natural substrate, dATP, for incorporation into the growing DNA strand by DNA polymerases.[1] Their incorporation can lead to chain termination or create a dysfunctional DNA strand that is prone to breakage.
-
Inhibition of DNA Repair: Some analogs, like clofarabine, can also interfere with DNA repair mechanisms, further sensitizing cancer cells to DNA damage.[1]
2.2. Induction of Apoptosis:
A primary mechanism by which 2'-deoxyadenosine analogs induce cancer cell death is through the activation of programmed cell death, or apoptosis. This occurs through both intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: The accumulation of the triphosphate analogs can be perceived by the cell as a sign of metabolic stress or DNA damage. This leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[2] Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the activation of executioner caspases like caspase-3 and ultimately, cell death.[3][4]
-
Extrinsic Pathway: Some analogs can also trigger the extrinsic apoptosis pathway. For instance, nelarabine has been shown to induce the Fas-mediated cell death pathway.[5]
-
Other Pro-Apoptotic Mechanisms: Analogs like fludarabine can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes survival.[6] Clofarabine has been shown to activate the p53 tumor suppressor protein and the STING (Stimulator of Interferon Genes) pathway, leading to apoptosis and pyroptosis.[7]
Quantitative Data on Anticancer Activity
The cytotoxic effects of 2'-deoxyadenosine and its analogs have been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 | Assay Conditions | Reference |
| 2'-Deoxyadenosine (+ EHNA) | CCRF-CEM | T-lymphoblastoid Leukemia | 0.9 µM | 5 µM EHNA | [8] |
| 2'-Deoxyadenosine (+ dCF) | LoVo | Colon Carcinoma | Not specified (growth inhibition) | 1 µM dCF | [9] |
| 2-Chlorodeoxyadenosine (Cladribine) | CCRF-CEM | T-lymphoblastoid Leukemia | 0.045 µM | Not specified | [8] |
| 2-Chlorodeoxyadenosine (Cladribine) | U266 | Multiple Myeloma | ~2.43 µmol/L | Not specified | [10] |
| 2-Chlorodeoxyadenosine (Cladribine) | RPMI8226 | Multiple Myeloma | ~0.75 µmol/L | Not specified | [10] |
| 2-Chlorodeoxyadenosine (Cladribine) | MM.1S | Multiple Myeloma | ~0.18 µmol/L | Not specified | [10] |
| 2-Bromodeoxyadenosine | CCRF-CEM | T-lymphoblastoid Leukemia | 0.068 µM | Not specified | [8] |
| Fludarabine | MM.1S | Dexamethasone-sensitive Multiple Myeloma | 13.48 µg/mL | 48 hours | [11] |
| Fludarabine | MM.1R | Dexamethasone-resistant Multiple Myeloma | 33.79 µg/mL | 48 hours | [11] |
| Clofarabine | T47D | Breast Cancer | 3 µM | 48 hours | [5][12][13][14] |
| Clofarabine | T47D | Breast Cancer | 2.5 µM | 72 hours | [5][12][13][14] |
| Nelarabine | MOLT-4, JURKAT, P12-ICHIKAWA, DND41 | T-cell Acute Lymphoblastic Leukemia | 2 - 5.5 µM | 48 hours | [15] |
| Fluorobutynol (2'-dA analog) | L1210 | Murine Leukemia | 89 µM | Not specified | [16] |
| (E)-Fluoroalkenol (2'-dA analog) | L1210 | Murine Leukemia | 60 µM | Not specified | [16] |
| 2-Oxoadenosine | MOLT4 | T-lymphoblastoid Leukemia | 80–120 µM (cell death) | Not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the anticancer properties of 2'-deoxyadenosine and its analogs.
4.1. Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of the 2'-deoxyadenosine analog in culture medium. Replace the old medium with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using a suitable software.
4.2. Apoptosis Assays
4.2.1. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the 2'-deoxyadenosine analog for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
4.2.2. Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins.
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4.3. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells with the drug and harvest as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined.
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anticancer activity of 2'-deoxyadenosine and its analogs.
5.2. Experimental Workflow
Conclusion
2'-Deoxyadenosine and its analogs are potent anticancer agents with well-defined mechanisms of action that primarily involve the disruption of DNA synthesis and the induction of apoptosis. Their efficacy, particularly in hematological malignancies, underscores their importance in chemotherapy. This technical guide has provided a comprehensive overview of their core anticancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways. A thorough understanding of these aspects is crucial for the continued development and optimization of this important class of anticancer drugs. Future research may focus on overcoming resistance mechanisms and expanding the therapeutic application of these analogs to a broader range of cancers.
References
- 1. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine and deoxyadenosine induces apoptosis in oestrogen receptor-positive and -negative human breast cancer cells via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine and deoxyadenosine induces apoptosis in oestrogen receptor‐positive and ‐negative human breast cancer cells via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clofarabine Has Apoptotic Effect on T47D Breast Cancer Cell Line via P53R2 Gene Expression [apb.tbzmed.ac.ir]
- 6. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clofarabine Has Apoptotic Effect on T47D Breast Cancer Cell Line via P53R2 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 15. Improving nelarabine efficacy in T cell acute lymphoblastic leukemia by targeting aberrant PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unsaturated acyclic analogues of 2'-deoxyadenosine and thymidine containing fluorine: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanisms of Deoxyadenosine Toxicity in Human Lymphocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying deoxyadenosine (B7792050) toxicity in human lymphocytes. A deep understanding of these pathways is critical for researchers investigating immunodeficiencies, scientists developing novel cancer therapies, and professionals involved in the development of drugs targeting purine (B94841) metabolism. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathways and experimental workflows.
Introduction: The Central Role of Deoxyadenosine in Lymphocyte Apoptosis
Deoxyadenosine, a deoxyribonucleoside, becomes highly toxic to lymphocytes in the absence of the enzyme adenosine (B11128) deaminase (ADA). This phenomenon is clinically manifested in patients with ADA deficiency, a genetic disorder leading to severe combined immunodeficiency (SCID), characterized by a profound loss of both T and B lymphocytes.[1] The lymphotoxic effects of deoxyadenosine are primarily attributed to its intracellular phosphorylation to deoxyadenosine triphosphate (dATP), which accumulates to pathological levels and triggers multiple cytotoxic pathways.[1][2]
This guide will dissect the three primary mechanisms of deoxyadenosine-induced lymphotoxicity:
-
Inhibition of Ribonucleotide Reductase (RNR): The allosteric inhibition of this critical enzyme for DNA synthesis.
-
Induction of Apoptosis: The activation of the intrinsic apoptotic pathway through the formation of the apoptosome.
-
Metabolic Disruption in Resting Lymphocytes: The depletion of essential metabolites NAD+ and ATP, leading to a bioenergetic crisis.
-
Inhibition of S-adenosylhomocysteine (SAH) Hydrolase: Disruption of essential methylation reactions.
Quantitative Data on Deoxyadenosine and dATP Levels
The accumulation of deoxyadenosine and its metabolites is a hallmark of ADA deficiency. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Cell Type | Condition | Concentration | Reference(s) |
| dAXP * | Erythrocytes | ADA-deficient SCID | >0.1 µmol/mL packed RBCs | [3][4] |
| Erythrocytes | Normal | <0.002 µmol/mL packed RBCs | [3] | |
| Deoxyadenosine (LD50) | Human T-lymphocytes | In vitro (with ADA inhibitor) | 20-25 µM | [5] |
| Human B-lymphocytes | In vitro (with ADA inhibitor) | 20-25 µM | [5] | |
| dATP | Thymocytes & B-lymphocytes | Simulated ADA deficiency | "Very high levels" | [6][7] |
| Deoxyadenosine | Resting Lymphocytes | Inhibition of CDP reductase | 1-10 µmol/L | [8] |
*dAXP refers to the sum of deoxyadenosine mono-, di-, and triphosphates.
Core Mechanisms of Deoxyadenosine Toxicity
Inhibition of Ribonucleotide Reductase (RNR)
Deoxyadenosine is readily phosphorylated to dATP within lymphocytes. dATP acts as a potent allosteric inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates to their deoxyribonucleoside diphosphate (B83284) counterparts, a rate-limiting step in the synthesis of all four deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair.[9]
The binding of dATP to the allosteric activity site (a-site) of RNR induces a conformational change that locks the enzyme in an inactive, ring-shaped hexameric state, preventing the binding of the catalytic subunit and thereby halting dNTP production.[9][10][11] This leads to an imbalance in the dNTP pool, with a surplus of dATP and a depletion of dCTP, dGTP, and dTTP, ultimately causing stalling of DNA replication and induction of DNA damage. This mechanism is particularly toxic to proliferating lymphocytes.
Induction of Apoptosis via the Intrinsic Pathway
Accumulated dATP is a key signaling molecule in the intrinsic pathway of apoptosis. In the cytosol, dATP binds to the apoptotic protease-activating factor 1 (Apaf-1).[12][13][14] This binding, in the presence of cytochrome c released from the mitochondria, induces a conformational change in Apaf-1, leading to its oligomerization into a heptameric structure known as the apoptosome.[12][13][14][15]
The assembled apoptosome then recruits and activates procaspase-9.[12][13][16] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of programmed cell death.[12][16] The role of p53 in deoxyadenosine-induced apoptosis in lymphocytes appears to be context-dependent, with evidence for both p53-dependent and p53-independent mechanisms.
Metabolic Disruption in Resting Lymphocytes
In non-dividing, resting lymphocytes, a different mechanism of deoxyadenosine toxicity predominates. Deoxyadenosine exposure leads to the accumulation of DNA strand breaks.[17][18][19] This DNA damage activates the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[17][18] PARP utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) polymers at the sites of DNA damage, a process crucial for DNA repair.
However, excessive DNA damage leads to the hyperactivation of PARP, resulting in a catastrophic depletion of cellular NAD+ pools.[17][18] Since NAD+ is a critical cofactor for numerous metabolic reactions, including glycolysis and oxidative phosphorylation, its depletion leads to a rapid decline in ATP levels.[17][18] This bioenergetic crisis ultimately results in cell death.
Inhibition of S-adenosylhomocysteine (SAH) Hydrolase
Deoxyadenosine can also act as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[2] This enzyme is responsible for the hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the accumulation of SAH, a potent feedback inhibitor of transmethylation reactions that utilize S-adenosylmethionine (SAM) as a methyl group donor. These methylation reactions are vital for the modification of DNA, RNA, proteins, and lipids, and their disruption can have profound effects on cellular function and survival. The dissociation constant for the initial complex formation between 5'-deoxyadenosine (B1664650) and SAHase is 24 µM.[20]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study deoxyadenosine toxicity in human lymphocytes.
Measurement of Intracellular dATP by HPLC-MS/MS
This protocol describes the extraction and quantification of dATP from lymphocytes using High-Performance Liquid Chromatography-tandem Mass Spectrometry.
References
- 1. Mechanisms of deoxyadenosine toxicity in human lymphoid cells in vitro: relevance to the therapeutic use of inhibitors of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. T lymphocytes with a normal ADA gene accumulate after transplantation of transduced autologous umbilical cord blood CD34+ cells in ADA-deficient SCID neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of RNA synthesis by deoxyadenosine plus deoxycoformycin in resting lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine and deoxyadenosine toxicity in colony assay systems for human T-lymphocytes, B-lymphocytes, and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human B lymphocytes and thymocytes but not peripheral blood mononuclear cells accumulate high dATP levels in conditions simulating ADA deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. B-lymphocytes, thymocytes and platelets accumulate high dATP levels in simulated ADA deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of deoxyadenosine on ribonucleotide reductase in adenosine deaminase-deficient lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer [dspace.mit.edu]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. Molecular determinants of caspase-9 activation by the Apaf-1 apoptosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role of cytochrome c and dATP/ATP hydrolysis in Apaf‐1‐mediated caspase‐9 activation and apoptosis | The EMBO Journal [link.springer.com]
- 17. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com:443 [scispace.com:443]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. S-adenosylhomocysteine hydrolase. Stereochemistry and kinetics of hydrogen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Discovery: A Technical Guide to the Physical and Chemical Characteristics of Isotopically Labeled Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of isotopically labeled nucleosides. These powerful tools are indispensable in modern research, enabling precise tracking and quantification of nucleic acids and their analogs in complex biological systems. This guide details their fundamental properties, the methodologies for their use, and their critical applications in drug development and biomedical research.
Fundamental Physical and Chemical Characteristics
Isotopically labeled nucleosides are structurally identical to their naturally occurring counterparts, with the exception of one or more atoms being replaced by a heavier, stable isotope (e.g., ²H, ¹³C, ¹⁵N) or a radioisotope (e.g., ³H, ¹⁴C). This subtle change in mass, while minimally affecting the molecule's overall chemical behavior, provides a unique signature for detection and quantification.
Molecular Weight and Mass Shift
The primary physical characteristic altered by isotopic labeling is the molecular weight. This predictable mass shift is the basis for their detection and quantification by mass spectrometry. The exact mass shift depends on the specific isotope used and the number of labeled atoms within the nucleoside. Stable isotopes are non-radioactive and do not decay over time, making them safe for a wide range of applications.[1]
Table 1: Common Stable Isotopes in Nucleoside Labeling and Their Properties
| Isotope | Natural Abundance (%)[2][3][4] | Atomic Mass (u)[2][4] | Mass Shift per Atom (Δu) |
| ¹H | 99.9885 | 1.007825 | - |
| ²H (D) | 0.0115 | 2.014102 | +1.006277 |
| ¹²C | 98.93 | 12.000000 | - |
| ¹³C | 1.07 | 13.003355 | +1.003355 |
| ¹⁴N | 99.632 | 14.003074 | - |
| ¹⁵N | 0.368 | 15.000109 | +0.997035 |
Table 2: Calculated Mass Shifts for Uniformly Labeled Canonical Ribonucleosides
| Nucleoside | Unlabeled Monoisotopic Mass (u) | Uniformly ¹³C Labeled (Mass Shift, u) | Uniformly ¹⁵N Labeled (Mass Shift, u) | Uniformly ¹³C & ¹⁵N Labeled (Mass Shift, u) |
| Adenosine (C₁₀H₁₃N₅O₄) | 267.0968 | +10.03355 | +4.985175 | +15.018725 |
| Guanosine (C₁₀H₁₃N₅O₅) | 283.0917 | +10.03355 | +4.985175 | +15.018725 |
| Cytidine (C₉H₁₃N₃O₅) | 243.0855 | +9.030195 | +2.991105 | +12.0213 |
| Uridine (C₉H₁₂N₂O₆) | 244.0695 | +9.030195 | +1.99407 | +11.024265 |
Note: Mass shifts are calculated based on the number of carbon and nitrogen atoms in each nucleoside.
Stability and Isotope Effects
Isotopically labeled nucleosides generally exhibit similar chemical stability to their unlabeled counterparts. However, the substitution of a lighter isotope with a heavier one can lead to subtle changes in bond energies, known as kinetic isotope effects (KIEs). For instance, the C-¹H bond is weaker than the C-²H (deuterium) bond, which can lead to slower reaction rates for processes involving the cleavage of a C-²H bond. While these effects are often minor, they can be significant in studies of enzyme mechanisms and metabolic pathways.[5] The half-life of a molecule can be influenced by isotopic substitution, particularly when the labeled position is involved in a rate-determining step of a degradation pathway.[6] For example, deuteration at positions susceptible to enzymatic attack can increase the metabolic stability of a drug molecule.
Spectroscopic properties are also subtly affected. In Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of ¹H with ²H leads to the disappearance of the corresponding proton signal and can simplify complex spectra.[7][8] Isotopic labeling with ¹³C and ¹⁵N is a cornerstone of modern NMR-based structural biology of nucleic acids, enabling multidimensional experiments to resolve resonance overlap and determine three-dimensional structures.[7][9]
Experimental Protocols
The successful application of isotopically labeled nucleosides relies on robust and well-defined experimental protocols. This section provides an overview of key methodologies for their synthesis, incorporation, and analysis.
Synthesis and Incorporation of Isotopically Labeled Nucleosides
There are two primary strategies for introducing isotopic labels into nucleosides and nucleic acids: metabolic labeling and chemical synthesis.
In this approach, cells or organisms are cultured in media containing isotopically enriched precursors, such as ¹³C-glucose or ¹⁵N-ammonium chloride.[10] The organisms' metabolic machinery then incorporates these heavy isotopes into newly synthesized biomolecules, including nucleosides.[10]
Detailed Protocol: Metabolic Labeling of Nucleosides in E. coli
-
Prepare M9 Minimal Media: Prepare M9 minimal media using standard protocols, but substitute the standard carbon and nitrogen sources with their isotopically labeled counterparts (e.g., ¹³C₆-glucose and ¹⁵N-NH₄Cl).[10]
-
Pre-culture: Inoculate a small volume of standard M9 media with a single colony of E. coli and grow overnight at 37°C with shaking.
-
Inoculation and Growth: Use the pre-culture to inoculate the M9 medium containing the stable isotopes. Grow the culture at 37°C with vigorous shaking until the desired cell density (e.g., mid-log phase) is reached.[10]
-
Harvesting: Pellet the cells by centrifugation.
-
Nucleic Acid Extraction: Extract total RNA and/or DNA from the cell pellet using standard protocols (e.g., phenol-chloroform extraction or commercial kits).[11]
-
Enzymatic Digestion: Digest the purified nucleic acids into individual nucleosides using a mixture of nucleases and phosphatases.[12][13][14][15][16]
-
Purification: The resulting mixture of isotopically labeled nucleosides can be purified using techniques such as high-performance liquid chromatography (HPLC).[11][17]
Chemical synthesis offers precise control over the placement of isotopic labels at specific positions within an oligonucleotide. The most common method is solid-phase phosphoramidite (B1245037) synthesis.[2][13][18][19]
Detailed Protocol: Solid-Phase Synthesis of a Site-Specifically Labeled Oligonucleotide
-
Support Preparation: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).[2][19]
-
Synthesis Cycle (repeated for each nucleotide):
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[2][19]
-
Coupling: The next phosphoramidite in the sequence (which can be isotopically labeled) is activated and coupled to the 5'-hydroxyl of the growing chain.[2][19]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.[2]
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[2][19]
-
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.[10][18]
-
Purification: The crude oligonucleotide is purified, typically by HPLC, to remove truncated sequences and other impurities.[18]
-
Analysis: The final product is analyzed by mass spectrometry to confirm its mass (including the isotopic label) and by analytical HPLC to assess its purity.[18]
Analysis of Isotopically Labeled Nucleosides
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the detection and quantification of isotopically labeled nucleosides.[12]
Detailed Protocol: LC-MS/MS Analysis of Nucleosides
-
Sample Preparation: Digest DNA or RNA samples to individual nucleosides as described in the metabolic labeling protocol.[12][17] Spike the sample with a known amount of a stable isotope-labeled internal standard for each nucleoside to be quantified.[12]
-
Chromatographic Separation: Separate the nucleosides using a C18 reverse-phase or HILIC column with a suitable mobile phase gradient.[9][20]
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification. For each nucleoside and its labeled internal standard, specific precursor-to-product ion transitions are monitored.[7]
-
-
Data Analysis: Quantify the amount of each nucleoside in the original sample by comparing the peak area of the endogenous nucleoside to that of its corresponding isotopically labeled internal standard.
Visualizing Workflows and Pathways
Understanding the context in which isotopically labeled nucleosides are generated and utilized is crucial. The following diagrams, generated using the DOT language, illustrate a key metabolic pathway and a typical experimental workflow.
De Novo Purine (B94841) Biosynthesis Pathway
This pathway illustrates the synthesis of purine nucleotides from basic precursors, a process that can be traced using isotopically labeled compounds.
Experimental Workflow for Quantitative Analysis
This diagram outlines the key steps involved in using isotopically labeled nucleosides as internal standards for the quantitative analysis of modified nucleosides in a biological sample.
Applications in Drug Development and Research
Isotopically labeled nucleosides are pivotal in numerous areas of research and drug development:
-
Metabolic Flux Analysis: Tracing the flow of metabolites through pathways to understand cellular metabolism in health and disease.
-
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of nucleoside analog drugs.
-
Mechanism of Action Studies: Elucidating the enzymatic mechanisms of nucleoside-targeting drugs.
-
Biomarker Discovery and Validation: Quantifying modified nucleosides as potential biomarkers for various diseases, including cancer and neurodegenerative disorders.
-
Structural Biology: Determining the three-dimensional structures of nucleic acids and their complexes with proteins and small molecules using NMR spectroscopy.[7][9]
Conclusion
Isotopically labeled nucleosides are a cornerstone of modern biomedical research and drug development. Their unique physical and chemical properties allow for unprecedented precision in the study of nucleic acid metabolism, function, and interaction with therapeutic agents. The detailed methodologies and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the power of these essential tools in their scientific endeavors.
References
- 1. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]
- 4. Isotopic masses [www2.riken.jp]
- 5. Deuterium-depletion has no significant impact on the mutation rate of Escherichia coli, deuterium abundance therefore has a probabilistic, not deterministic effect on spontaneous mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 9. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. neb.com [neb.com]
- 14. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY01498B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. neb.com [neb.com]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
- 19. Advances in Isotope Labeling for Solution Nucleic Acid Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
Methodological & Application
Application Notes and Protocols: Utilizing 2'-Deoxyadenosine-¹⁵N₁ in Biomolecular NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope labeling is a powerful tool in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of the structure, dynamics, and interactions of macromolecules at an atomic level. The specific incorporation of ¹⁵N at the N1 position of 2'-deoxyadenosine (B1664071) provides a sensitive probe for investigating the intricacies of DNA biology. The adenine (B156593) N1 position is directly involved in Watson-Crick base pairing with thymine (B56734), making it an ideal reporter for monitoring the integrity of the DNA duplex, detecting alternative hydrogen bonding arrangements, and characterizing DNA-ligand interactions. These application notes provide a comprehensive guide to the use of 2'-Deoxyadenosine-¹⁵N₁ in biomolecular NMR, from sample preparation to advanced NMR methodologies.
Applications of 2'-Deoxyadenosine-¹⁵N₁ in Biomolecular NMR
The introduction of a ¹⁵N label at the N1 position of deoxyadenosine (B7792050) opens up a range of NMR applications that are inaccessible with unlabeled DNA.
-
Probing Hydrogen Bonding: The ¹⁵N₁ chemical shift is highly sensitive to its local electronic environment, which is significantly influenced by hydrogen bonding. This allows for the direct observation of Watson-Crick base pair formation and the detection of perturbations upon ligand binding or changes in environmental conditions.
-
Investigating DNA-Ligand Interactions: The adenine N1 position is often involved in direct or indirect interactions with DNA-binding molecules. Monitoring changes in the ¹⁵N₁ chemical shift and dynamics upon titration of a ligand provides valuable insights into the binding site, binding affinity, and the mechanism of interaction.[1]
-
Characterizing DNA Dynamics: ¹⁵N relaxation experiments, such as relaxation dispersion, can be used to study the conformational dynamics of DNA on a microsecond to millisecond timescale. Labeling specific adenosine (B11128) residues allows for the characterization of local motions, such as base-pair breathing and the formation of transient, low-population states that may be functionally important.
-
Resolving Spectral Overlap: In larger DNA molecules, severe spectral overlap in proton NMR spectra can hinder detailed analysis. The introduction of a ¹⁵N dimension in 2D heteronuclear experiments, such as the ¹H-¹⁵N HSQC, disperses the signals and allows for the resolution and assignment of individual adenine imino and amino protons.
Experimental Workflow
The overall workflow for utilizing 2'-Deoxyadenosine-¹⁵N₁ in biomolecular NMR studies can be summarized in the following steps:
Caption: Experimental workflow for using 2'-Deoxyadenosine-¹⁵N₁ in NMR.
Protocols
Protocol 1: Synthesis and Purification of ¹⁵N₁-labeled Oligonucleotides
The most common method for incorporating labeled nucleosides into DNA is through solid-phase phosphoramidite chemistry.[2][3]
Materials:
-
¹⁵N₁-2'-Deoxyadenosine phosphoramidite
-
Unlabeled DNA phosphoramidites (dA, dC, dG, T)
-
Controlled Pore Glass (CPG) solid support
-
Standard reagents for DNA synthesis:
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Acetonitrile (B52724) (anhydrous)
-
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Purification system (e.g., HPLC with a reverse-phase column)
-
Buffer for final sample (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
Procedure:
-
Phosphoramidite Preparation: Dissolve the ¹⁵N₁-2'-deoxyadenosine phosphoramidite and unlabeled phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Automated DNA Synthesis:
-
Load the phosphoramidites, CPG support, and all necessary reagents onto an automated DNA synthesizer.
-
Program the desired DNA sequence into the synthesizer, specifying the position for the incorporation of the ¹⁵N₁-labeled adenosine.
-
The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each nucleotide addition.[2][4]
-
-
Cleavage and Deprotection:
-
Following synthesis, transfer the CPG support with the synthesized oligonucleotide to a vial.
-
Add concentrated ammonium hydroxide (B78521) and incubate at 55°C for 8-12 hours to cleave the DNA from the support and remove the protecting groups from the bases.
-
-
Purification:
-
Purify the cleaved and deprotected oligonucleotide using reverse-phase HPLC.
-
Collect the fractions containing the full-length product.
-
Desalt the purified oligonucleotide using a size-exclusion column or ethanol (B145695) precipitation.
-
-
Quantification and Quality Control:
-
Determine the concentration of the purified DNA by measuring the absorbance at 260 nm.
-
Verify the purity and identity of the labeled oligonucleotide by mass spectrometry.
-
Protocol 2: ¹H-¹⁵N HSQC Experiment
The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a fundamental 2D NMR technique for observing correlations between protons and their directly attached ¹⁵N nuclei.[5][6]
NMR Sample Preparation:
-
Dissolve the purified ¹⁵N₁-labeled DNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) containing 5-10% D₂O for the lock signal.
-
The final DNA concentration should typically be in the range of 0.1 to 1.0 mM.
-
Transfer the sample to a high-quality NMR tube.
NMR Data Acquisition:
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
Lock and shim the spectrometer on the sample.
-
-
Pulse Program: Select a sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence with water suppression (e.g., hsqcetf3gpsi on Bruker spectrometers).[7][8]
-
Acquisition Parameters:
-
Temperature: Set to the desired experimental temperature (e.g., 298 K).
-
¹H Spectral Width (sw): Typically 12-16 ppm, centered on the water resonance (~4.7 ppm).
-
¹⁵N Spectral Width (sw1): Approximately 30-40 ppm, centered around the expected ¹⁵N chemical shifts (e.g., ~140-150 ppm for adenine N1 in a duplex).
-
Number of Points (td2, td1): 2048 in the direct dimension (¹H) and 128-256 in the indirect dimension (¹⁵N).
-
Number of Scans (ns): Dependent on the sample concentration, typically a multiple of 8 or 16 for proper phase cycling.
-
Recycle Delay (d1): 1.0-1.5 seconds.
-
¹J(NH) coupling constant: Set to an approximate value of 90 Hz for the INEPT transfer delays.
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum in both dimensions.
-
Reference the spectrum using an internal or external standard.
Protocol 3: ¹⁵N Relaxation Dispersion Experiment
¹⁵N Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments are used to probe conformational exchange processes on the microsecond to millisecond timescale.[9][10][11]
NMR Data Acquisition:
-
Pulse Program: Use a ¹⁵N CPMG relaxation dispersion pulse sequence (e.g., a TROSY-based CPMG sequence for larger molecules).[12]
-
Experiment Setup:
-
A series of 2D ¹H-¹⁵N correlation spectra are acquired with a variable number of ¹⁵N 180° pulses in the CPMG pulse train.
-
The CPMG frequency (ν_CPMG) is varied, typically from ~50 Hz to ~1000 Hz.
-
A reference spectrum with no CPMG period is also recorded.
-
-
Acquisition Parameters:
-
The parameters for the ¹H and ¹⁵N dimensions are similar to the ¹H-¹⁵N HSQC experiment.
-
The relaxation delay (T_relax) is typically set to a constant value (e.g., 40 ms).
-
Data Analysis:
-
Extract the peak intensities for each resonance at each ν_CPMG.
-
Calculate the effective transverse relaxation rate (R₂,eff) for each ν_CPMG value.
-
Plot R₂,eff versus ν_CPMG. A dispersion profile (a non-flat plot) indicates the presence of conformational exchange.
-
Fit the dispersion profiles to appropriate models (e.g., a two-state exchange model) to extract kinetic and thermodynamic parameters such as the exchange rate (k_ex), the population of the minor state (p_B), and the chemical shift difference between the states (Δω).[13]
Data Presentation
Quantitative data obtained from NMR experiments on 2'-Deoxyadenosine-¹⁵N₁ labeled DNA can be summarized for comparative analysis.
Table 1: Typical ¹⁵N₁ Chemical Shifts of 2'-Deoxyadenosine in DNA
| Conformation | Environment | ¹⁵N₁ Chemical Shift (ppm) | Reference |
| Double-stranded DNA | Watson-Crick A-T base pair | 140 - 150 | [14] |
| Single-stranded DNA | Exposed to solvent | 225 - 235 | [15] |
| Mismatched pair | A-C mismatch | ~160 | - |
| Ligand-bound | Intercalator binding | Significant upfield or downfield shifts | - |
Table 2: Through-Hydrogen-Bond J-Couplings Involving Adenine ¹⁵N₁
| Coupling | Description | Typical Value (Hz) | Reference |
| h1JN1H3 | One-bond coupling between adenine N1 and thymine H3 | 2.0 - 3.6 | [16][17][18] |
| h2JN1N3 | Two-bond coupling between adenine N1 and thymine N3 | 6.0 - 7.0 | [18] |
Visualization of Key Processes
Solid-Phase DNA Synthesis Cycle
Caption: The four-step cycle of solid-phase DNA synthesis.
¹H-¹⁵N HSQC Pulse Sequence Logic
Caption: Logical flow of a ¹H-¹⁵N HSQC experiment.
Conformational Exchange Probed by Relaxation Dispersion
Caption: Two-state conformational exchange model studied by relaxation dispersion.
References
- 1. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. atdbio.com [atdbio.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lucianosphere.medium.com [lucianosphere.medium.com]
- 10. 15N CPMG Relaxation Dispersion for the Investigation of Protein Conformational Dynamics on the µs-ms Timescale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Nitrogen-15 chemical shifts in AT (adenine-thymine) and CG (cytosine-guanine) nucleic acid base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 16. Trans-hydrogen-bond (h2)J(NN) and (h1)J(NH) couplings in the DNA A-T base pair: natural bond orbital analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. NMR scalar couplings across Watson–Crick base pair hydrogen bonds in DNA observed by transverse relaxation-optimized spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2'-Deoxyadenosine-¹⁵N₁ in Genetic Therapy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The stable isotope-labeled nucleoside, 2'-Deoxyadenosine-¹⁵N₁, serves as a powerful tool in genetic therapy research, enabling precise tracing and quantification of metabolic pathways and DNA dynamics. Its incorporation into cellular processes allows for sensitive detection by mass spectrometry, providing valuable insights into the efficacy and safety of novel therapeutic interventions. These application notes provide detailed methodologies for leveraging 2'-Deoxyadenosine-¹⁵N₁ in two critical areas of genetic therapy: monitoring metabolic correction in Adenosine Deaminase Severe Combined Immunodeficiency (ADA-SCID) gene therapy and assessing DNA repair mechanisms following CRISPR-Cas9 gene editing.
Application Note 1: Tracing Deoxyadenosine (B7792050) Metabolism to Monitor ADA-SCID Gene Therapy Efficacy
Background:
Adenosine Deaminase (ADA) deficiency is a genetic disorder that leads to the accumulation of toxic metabolites, primarily 2'-deoxyadenosine (B1664071).[1][2][3] In the absence of ADA, 2'-deoxyadenosine is phosphorylated to deoxyadenosine triphosphate (dATP), which is highly toxic to lymphocytes, causing severe combined immunodeficiency (SCID).[1][2][3][4] Gene therapy aims to restore ADA enzyme function, thereby reducing the levels of toxic deoxyadenosine and its metabolites.
Application:
2'-Deoxyadenosine-¹⁵N₁ can be used as a metabolic tracer to monitor the efficacy of ADA-SCID gene therapy. By introducing the labeled compound into patient-derived cells or animal models, researchers can track its conversion to ¹⁵N-dATP. A successful gene therapy will result in a significant reduction in the intracellular pool of ¹⁵N-dATP, providing a direct quantitative measure of restored ADA activity.
Experimental Workflow:
The general workflow involves culturing patient-derived lymphocytes, introducing 2'-Deoxyadenosine-¹⁵N₁, extracting metabolites, and analyzing the levels of labeled and unlabeled dATP using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Quantitative Data:
The following table presents representative data from an in vitro experiment comparing dATP levels in untreated ADA-deficient cells, cells treated with a mock vector, and cells treated with a functional ADA gene therapy vector, after incubation with 2'-Deoxyadenosine-¹⁵N₁.
| Cell Line/Treatment | Total dATP (fmol/10⁶ cells) | ¹⁵N-dATP (fmol/10⁶ cells) | % ¹⁵N-dATP |
| Healthy Control | 150 | < 5 | < 3.3% |
| ADA-deficient (untreated) | 2500 | 1875 | 75% |
| ADA-deficient + Mock Vector | 2450 | 1813 | 74% |
| ADA-deficient + Gene Therapy | 450 | 90 | 20% |
Protocol 1: Quantification of ¹⁵N-dATP in Lymphocytes
-
Cell Culture and Labeling:
-
Culture patient-derived or control lymphocytes in appropriate media.
-
Introduce 2'-Deoxyadenosine-¹⁵N₁ to a final concentration of 10 µM.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Metabolite Extraction:
-
Harvest 5 x 10⁶ cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Lyse the cells by adding 200 µL of ice-cold 70% methanol.
-
Incubate on ice for 10 minutes, with vortexing every 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of LC-MS grade water.
-
If necessary, perform a dephosphorylation step using alkaline phosphatase to convert dATP to deoxyadenosine for easier analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific mass transitions for unlabeled deoxyadenosine and ¹⁵N-labeled deoxyadenosine.
-
Application Note 2: Assessing DNA Repair Dynamics After CRISPR-Cas9 Gene Editing
Background:
CRISPR-Cas9 and other gene editing technologies introduce double-strand breaks (DSBs) to facilitate genomic modifications. The cellular response to these breaks involves complex DNA repair pathways. A critical aspect of gene therapy safety and efficacy is ensuring that on-target edits are repaired correctly and that off-target cleavage is minimal and efficiently repaired.
Application:
2'-Deoxyadenosine-¹⁵N₁ can be utilized to measure the rate of DNA turnover and repair at specific genomic loci following gene editing. By pulse-labeling cells with 2'-Deoxyadenosine-¹⁵N₁ after CRISPR-Cas9-induced DSBs, the incorporation of the labeled nucleoside into newly synthesized DNA during repair can be quantified. This allows for a comparison of repair dynamics at on-target versus off-target sites. An increased rate of ¹⁵N incorporation at a specific site indicates a higher level of DNA synthesis, likely due to repair activity.
Signaling Pathway and Logic:
References
- 1. Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoimmune Dysregulation and Purine Metabolism in Adenosine Deaminase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
Application Notes and Protocols for the Use of 2'-Deoxyadenosine-15N1 as a Phosphoramidite Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of oligonucleotides is a powerful technique for elucidating their structure, dynamics, and interactions with other molecules. The incorporation of nitrogen-15 (B135050) (15N) into nucleobases, particularly at specific positions, provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This document provides detailed application notes and protocols for the use of 2'-Deoxyadenosine-15N1 as a precursor for phosphoramidite (B1245037) synthesis and its subsequent incorporation into synthetic oligonucleotides. The methodologies described herein are essential for researchers in drug development and molecular biology aiming to leverage the benefits of 15N-labeled nucleic acids.
Data Presentation
Table 1: Synthesis of N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine-15N1 Phosphoramidite
| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) |
| 1 | Protection of 5'-OH | This compound, DMT-Cl, Pyridine | 90-95 | >98 (by HPLC) |
| 2 | Protection of N6-amino | 5'-O-DMT-2'-deoxyadenosine-15N1, Benzoyl chloride, Pyridine | 85-90 | >98 (by HPLC) |
| 3 | Phosphitylation | N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine-15N1, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | 90-95 | >97 (by 31P NMR) |
Table 2: Solid-Phase Oligonucleotide Synthesis Coupling Efficiency
| Parameter | Value |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) |
| Coupling Time | 30 - 120 seconds |
| Typical Coupling Efficiency | >99% |
| Overall Yield for a 20-mer (DMT-on) | 70-80% |
Table 3: Characterization of a 15N-labeled 20-mer Oligonucleotide
| Analysis Method | Parameter | Result |
| HPLC Purity | Retention Time | Single major peak |
| Purity | >95% | |
| Mass Spectrometry (ESI-MS) | Expected Mass (Da) | [Calculated Value] |
| Observed Mass (Da) | [Calculated Value] + n (where n is the number of 15N labels) | |
| NMR (1H-15N HSQC) | 15N Chemical Shift | Characteristic shifts for adenine (B156593) N1 |
Experimental Protocols
Protocol 1: Synthesis of N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine-15N1 Phosphoramidite
This protocol details the three main steps to convert this compound into its phosphoramidite derivative suitable for automated oligonucleotide synthesis.
Materials:
-
This compound
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
Benzoyl Chloride
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (B52724)
-
Silica (B1680970) Gel for column chromatography
Step 1: 5'-O-DMT Protection
-
Dry this compound by co-evaporation with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine.
-
Add DMT-Cl (1.1 equivalents) portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with methanol (B129727).
-
Extract the product with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.
-
Purify the crude product by silica gel column chromatography.
Step 2: N6-Benzoyl Protection
-
Dissolve the 5'-O-DMT-2'-deoxyadenosine-15N1 in anhydrous pyridine.
-
Cool the solution to 0°C and slowly add benzoyl chloride (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to obtain N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine-15N1.
Step 3: Phosphitylation
-
Dissolve the dried N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine-15N1 in anhydrous DCM.
-
Add DIPEA (2.0 equivalents).
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) at 0°C under an inert atmosphere (Argon).
-
Stir the reaction at room temperature for 2-4 hours (monitored by TLC).
-
Quench the reaction with methanol and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.
-
Purify the phosphoramidite by precipitation from a DCM solution into cold n-hexane.
-
Collect the white precipitate and dry under vacuum.
Protocol 2: Automated Solid-Phase Synthesis of a 15N-Labeled Oligonucleotide
This protocol outlines the general cycle for incorporating the 15N-labeled phosphoramidite into an oligonucleotide sequence using an automated DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
15N1-dA phosphoramidite and other standard phosphoramidites (0.1 M in anhydrous acetonitrile).
-
Activator solution (0.25 M ETT or DCI in anhydrous acetonitrile).
-
Deblocking solution (3% Trichloroacetic acid in DCM).
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF).
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water).
-
Anhydrous acetonitrile for washing.
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution. This is followed by washing with anhydrous acetonitrile.
-
Coupling: The 15N1-dA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
Wash: The solid support is thoroughly washed with anhydrous acetonitrile to remove any unreacted reagents before initiating the next cycle.
These steps are repeated for each subsequent nucleotide in the desired sequence.
Protocol 3: Deprotection and Purification of the 15N-Labeled Oligonucleotide
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Ammonium acetate (B1210297) or Triethylammonium acetate (TEAA) buffer for HPLC.
-
Acetonitrile for HPLC.
-
Reverse-phase HPLC column (e.g., C18).
Procedure:
-
Cleavage and Base Deprotection: Transfer the CPG support to a sealed vial and add concentrated ammonium hydroxide or AMA solution. Heat the vial at 55-65°C for the recommended time (typically 8-16 hours for ammonium hydroxide, or shorter for AMA). This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
Evaporation: After cooling, centrifuge the vial and transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the solution to dryness using a centrifugal evaporator.
-
Purification by HPLC:
-
Re-dissolve the crude oligonucleotide pellet in water or the initial HPLC mobile phase.
-
Purify the oligonucleotide by reverse-phase HPLC. A gradient of acetonitrile in an aqueous buffer (e.g., TEAA) is commonly used.
-
Collect the fractions corresponding to the full-length product (if synthesized DMT-on, the major peak will be the tritylated oligonucleotide).
-
-
Detritylation (if purified DMT-on):
-
Evaporate the collected HPLC fractions.
-
Treat the residue with 80% acetic acid for 15-30 minutes to remove the DMT group.
-
Quench the reaction with water and evaporate the solution.
-
-
Desalting: Desalt the purified oligonucleotide using a suitable method, such as a desalting column or ethanol (B145695) precipitation, to remove the HPLC buffer salts.
-
Final Product: Lyophilize the desalted oligonucleotide to obtain a white powder.
Protocol 4: Characterization by Mass Spectrometry and NMR
Mass Spectrometry (ESI-MS):
-
Prepare a ~10 µM solution of the purified oligonucleotide in an appropriate solvent (e.g., 50:50 acetonitrile:water with a small amount of a volatile base like triethylamine).
-
Analyze the sample by electrospray ionization mass spectrometry in negative ion mode.
-
The observed mass should correspond to the calculated mass of the 15N-labeled oligonucleotide.
NMR Spectroscopy (1H-15N HSQC):
-
Dissolve the lyophilized oligonucleotide in a suitable NMR buffer (e.g., 90% H2O/10% D2O with phosphate buffer and NaCl).
-
Acquire a 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum.
-
The spectrum will show a correlation peak between the 15N nucleus and its attached proton, confirming the successful incorporation and providing information about the local environment of the labeled site.
Visualizations
Caption: Workflow for the synthesis and application of this compound phosphoramidite.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Illuminating the Dance of Life: Studying DNA-Protein Interactions with 15N-Labeled DNA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The intricate interplay between proteins and DNA governs the very essence of cellular function, from gene expression and replication to DNA repair. Understanding these interactions at a molecular level is paramount for fundamental biological research and for the development of novel therapeutics that can modulate these critical processes. The use of stable isotope labeling, particularly with Nitrogen-15 (15N), has revolutionized the study of these complexes, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as a powerful analytical tool.
This document provides detailed application notes and protocols for the study of DNA-protein interactions using 15N-labeled DNA. It is designed to guide researchers through the process of sample preparation, experimental execution, and data analysis, with a focus on providing actionable insights for both academic and industrial applications.
Introduction to 15N Labeling for DNA-Protein Interaction Studies
Stable isotope labeling of DNA with 15N enhances the sensitivity and resolution of NMR spectroscopy, a technique that can provide atomic-level information about the structure, dynamics, and binding interfaces of biomolecular complexes in solution.[1][2] By replacing the naturally abundant 14N with 15N in the DNA molecule, researchers can selectively observe the DNA component in a DNA-protein complex, or use it in concert with labeled protein for more advanced studies. This approach is particularly powerful for:
-
Mapping Binding Interfaces: Identifying the specific nucleotides and amino acids at the contact surface between DNA and a protein.[3]
-
Determining Binding Affinities: Quantifying the strength of the interaction by measuring dissociation constants (Kd).[4]
-
Characterizing Conformational Changes: Observing structural rearrangements in both the DNA and the protein upon binding.
-
Drug Screening and Development: Identifying and characterizing small molecules that disrupt or stabilize DNA-protein interactions.[1][5]
Preparing 15N-Labeled DNA for NMR Studies
The generation of high-quality 15N-labeled DNA is the critical first step for any successful NMR study. The two primary methods for producing isotopically labeled DNA are enzymatic synthesis and chemical synthesis.
Enzymatic Synthesis using Polymerase Chain Reaction (PCR)
PCR-based methods are a cost-effective and efficient way to produce uniformly 15N-labeled DNA.[6][7][8] This approach utilizes 15N-labeled deoxynucleoside triphosphates (dNTPs) as the building blocks for the amplification of a specific DNA sequence.
Experimental Protocol: PCR-based 15N Labeling of DNA
This protocol outlines the steps for producing a 15N-labeled double-stranded DNA fragment for NMR studies.
1. Materials and Reagents:
- High-fidelity DNA polymerase (e.g., Pfu or Q5)
- 10x PCR buffer
- 15N-labeled dNTP mix (containing 15N-dATP, 15N-dCTP, 15N-dGTP, and 15N-dTTP)
- DNA template containing the target sequence
- Forward and reverse primers
- Nuclease-free water
- PCR purification kit
- Agarose (B213101) gel and electrophoresis system
- Gel extraction kit
2. PCR Reaction Setup:
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| 15N-dNTP Mix (10 mM each) | 1 µL | 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (10 ng/µL) | 1 µL | 10 ng |
| High-Fidelity DNA Polymerase | 0.5 µL | - |
| Nuclease-free water | to 50 µL | - |
3. Thermocycler Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 30 seconds | 1 |
| Denaturation | 98°C | 10 seconds | 30-35 |
| Annealing | 55-65°C* | 30 seconds | |
| Extension | 72°C | 30 seconds/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ |
* Annealing temperature should be optimized for the specific primers used.
4. Purification of the 15N-Labeled DNA:
- Run the entire PCR reaction on a 1.5% agarose gel to confirm the amplification of the correct DNA fragment.
- Excise the DNA band from the gel under UV illumination.
- Purify the DNA from the agarose gel slice using a gel extraction kit according to the manufacturer's instructions.
- Elute the purified 15N-labeled DNA in a suitable buffer for NMR studies (e.g., 10 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5).
- Quantify the concentration of the labeled DNA using a spectrophotometer.
The following diagram illustrates the workflow for producing 15N-labeled DNA via PCR.
References
- 1. youtube.com [youtube.com]
- 2. Quantitative study of synthetic Hox transcription factor–DNA interactions in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear magnetic resonance analysis of protein–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solution NMR Spectroscopy in Target-Based Drug Discovery [mdpi.com]
- 6. Preparation of selective and segmentally labeled single-stranded DNA for NMR by self-primed PCR and asymmetrical endonuclease double digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2'-Deoxyadenosine Using 2'-Deoxyadenosine-¹⁵N₁ as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of biomedical research and pharmaceutical development, the accurate quantification of nucleosides such as 2'-deoxyadenosine (B1664071) is crucial for understanding DNA metabolism, disease pathogenesis, and the efficacy of therapeutic agents. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful analytical technique for this purpose due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the use of 2'-Deoxyadenosine-¹⁵N₁ as an internal standard for the quantitative analysis of 2'-deoxyadenosine in biological matrices. The methodologies outlined are applicable to a range of research areas, including but not limited to, studies of DNA damage and repair, cancer research, and the development of antiviral and anticancer drugs.
Principle of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution (SID) is a robust method for quantitative analysis by mass spectrometry. It involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at an early stage of the analytical workflow. The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹⁵N, ¹³C, ²H).
Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or instrument performance. 2'-Deoxyadenosine-¹⁵N₁ serves as an ideal internal standard for 2'-deoxyadenosine quantification due to its chemical similarity and distinct mass.
Data Presentation
The following tables summarize the quantitative performance data for an LC-MS/MS method for the quantification of deoxynucleoside triphosphates (dNTPs), including deoxyadenosine (B7792050) triphosphate (dATP), which was quantified as 2'-deoxyadenosine after dephosphorylation. 2'-Deoxyadenosine-¹⁵N₅ was used as the internal standard. The data is representative of the performance achievable with the described protocol.
Table 1: Intra-Assay Accuracy and Precision
| Analyte | Target Concentration (fmol/sample) | Mean Measured Concentration (fmol/sample) | Accuracy (% Difference) | Precision (% CV) |
| dATP | 50 (LLOQ) | 48.9 | -2.2 | 12.3 |
| 150 | 158.7 | 5.8 | 8.9 | |
| 1250 | 1198.8 | -4.1 | 6.5 | |
| 2000 | 2172.0 | 8.6 | 11.1 |
Data adapted from a study quantifying dNTPs in cellular lysate, where dATP was measured as 2'-deoxyadenosine after enzymatic digestion.[1]
Table 2: Inter-Assay Accuracy and Precision
| Analyte | Target Concentration (fmol/sample) | Mean Measured Concentration (fmol/sample) | Accuracy (% Difference) | Precision (% CV) |
| dATP | 50 (LLOQ) | 51.5 | 3.0 | 13.2 |
| 150 | 159.5 | 6.3 | 9.8 | |
| 1250 | 1241.3 | -0.7 | 7.2 | |
| 2000 | 2186.0 | 9.3 | 10.5 |
Data adapted from a study quantifying dNTPs in cellular lysate, where dATP was measured as 2'-deoxyadenosine after enzymatic digestion.[1]
Table 3: Linearity of Calibration Standards
| Analyte | Nominal Concentration (fmol/sample) | Mean Calculated Concentration (fmol/sample) | Accuracy (% Difference) | Precision (% CV) |
| dATP | 50 | 49.5 | -1.0 | 10.1 |
| 100 | 103.2 | 3.2 | 8.5 | |
| 250 | 245.8 | -1.7 | 6.9 | |
| 500 | 512.5 | 2.5 | 5.3 | |
| 1000 | 985.0 | -1.5 | 4.1 | |
| 1500 | 1530.0 | 2.0 | 3.8 | |
| 2000 | 1980.0 | -1.0 | 4.5 | |
| 2500 | 2550.0 | 2.0 | 3.2 |
Data adapted from a study quantifying dNTPs in cellular lysate, where dATP was measured as 2'-deoxyadenosine after enzymatic digestion. The validated analytical range was 50 to 2500 fmol/sample.[1]
Experimental Protocols
Sample Preparation from Cellular Lysate
This protocol describes the extraction and preparation of 2'-deoxyadenosine from cellular lysates for LC-MS/MS analysis. The method involves the dephosphorylation of deoxynucleoside triphosphates to their corresponding deoxynucleosides.
Materials:
-
Cell pellets
-
2'-Deoxyadenosine-¹⁵N₁ internal standard (IS) working solution
-
Methanol (B129727), HPLC grade
-
Ultrapure water
-
Alkaline phosphatase
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X-CW)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Cell Lysis: Resuspend cell pellets in a suitable lysis buffer.
-
Protein Precipitation: Add ice-cold methanol to the cell lysate to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Internal Standard Spiking: Add a known amount of the 2'-Deoxyadenosine-¹⁵N₁ internal standard working solution to each sample.
-
Dephosphorylation: Add alkaline phosphatase to the samples and incubate at 37°C for 60 minutes to ensure complete conversion of any phosphorylated forms of 2'-deoxyadenosine to the deoxynucleoside.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 2.0 mL of methanol followed by 2.0 mL of ultrapure water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 2.0 mL of ultrapure water.
-
Elute the analytes with 1.5 mL of methanol.[1]
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of ultrapure water, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation of nucleosides (e.g., Phenomenex Kinetex 2.6 µm PFP 100Å, 100 x 2.1 mm).[1]
-
Mobile Phase A: 0.1% acetic acid in ultrapure water
-
Mobile Phase B: Methanol
-
Flow Rate: 400 µL/min[1]
-
Gradient: A gradient elution may be optimized to achieve the best separation. An example isocratic flow could consist of 2% isopropanol (B130326) and 0.1% acetic acid in ultrapure water.[1]
-
Column Temperature: 50°C[1]
-
Injection Volume: 20 µL[1]
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 2'-deoxyadenosine and 2'-Deoxyadenosine-¹⁵N₁.
-
2'-Deoxyadenosine: The precursor ion ([M+H]⁺) is m/z 252.1. A common product ion resulting from the loss of the deoxyribose sugar is m/z 136.1 (adenine).
-
2'-Deoxyadenosine-¹⁵N₁: The precursor ion ([M+H]⁺) will be m/z 253.1. The corresponding product ion will also be shifted by 1 Da to m/z 137.1. If using a ¹⁵N₅ labeled standard, the precursor would be m/z 257.1 and the product m/z 141.1.
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity for the target MRM transitions.
Visualizations
Caption: Experimental workflow for the quantification of 2'-deoxyadenosine.
Caption: Analyte and internal standard relationship in LC-MS/MS.
References
Step-by-step guide to incorporating 15N labeled nucleosides into oligonucleotides.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of stable isotopes, such as Nitrogen-15 (15N), into oligonucleotides is a powerful technique for investigating their structure, dynamics, and interactions with other molecules. 15N-labeled oligonucleotides are particularly valuable in Nuclear Magnetic Resonance (NMR) spectroscopy studies, as the 15N nucleus provides a sensitive probe for elucidating molecular structure and dynamics at an atomic level.[1][2] This guide provides detailed protocols for both chemical and enzymatic methods to incorporate 15N labeled nucleosides into oligonucleotides, along with data on synthesis efficiency and analysis techniques.
There are two primary strategies for introducing 15N labels into oligonucleotides: chemical synthesis using 15N-labeled phosphoramidites and enzymatic synthesis using 15N-labeled nucleoside triphosphates (dNTPs or NTPs). Chemical synthesis allows for site-specific labeling, providing precise control over the location of the isotope. Enzymatic synthesis is well-suited for uniform labeling of the entire oligonucleotide.
Data Presentation
Table 1: Theoretical Yield of Oligonucleotide Synthesis based on Coupling Efficiency
The overall yield of full-length oligonucleotide product is highly dependent on the stepwise coupling efficiency of the synthesis chemistry. Even small decreases in coupling efficiency can significantly reduce the yield, especially for longer oligonucleotides.
| Oligonucleotide Length (mer) | Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 20 | 99.5% | 90.7% |
| 20 | 99.0% | 82.6% |
| 20 | 98.0% | 68.0%[3] |
| 30 | 99.0% | 75.0% |
| 30 | 98.0% | 55.0% |
| 50 | 99.5% | 78.0% |
| 50 | 99.0% | 61.0% |
| 70 | 99.0% | 50.0% |
| 70 | 98.0% | 25.0% |
| 100 | 99.5% | 60.5% |
| 100 | 98.0% | 13.0%[3] |
Data is illustrative and based on theoretical calculations. Actual yields may vary depending on sequence, modifications, and synthesis conditions.
Table 2: Isotopic Enrichment Levels of Commercially Available 15N-Labeled Compounds
The isotopic purity of the final labeled oligonucleotide is dependent on the enrichment level of the starting materials.
| Isotope | Isotopic Enrichment Range |
| 15N | 90% - 97.9% |
| 15N | 98% - 98.9% |
| 15N | 99% - 99.9% |
Data sourced from a commercial supplier of stable isotope-labeled compounds.
Experimental Workflows and Logical Relationships
Caption: Overall workflow for the incorporation of 15N labeled nucleosides into oligonucleotides.
Experimental Protocols
Protocol 1: Chemical Synthesis of 15N-Labeled Oligonucleotides via Phosphoramidite Method
This protocol outlines the solid-phase synthesis of oligonucleotides with site-specific incorporation of 15N-labeled nucleosides using an automated DNA/RNA synthesizer.
Materials:
-
15N-labeled nucleoside phosphoramidites (e.g., 15N-dA, 15N-dC, 15N-dG, 15N-T phosphoramidites)
-
Unlabeled nucleoside phosphoramidites
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
-
Purification columns (e.g., HPLC)
Procedure:
The synthesis proceeds in a cyclical manner for each nucleotide addition in the 3' to 5' direction.
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The 15N-labeled (or unlabeled) phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the elongation of failure sequences (n-1 mers).
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
-
Repeat: Steps 1-4 are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone are removed by incubation with the cleavage and deprotection solution.
-
Purification: The crude oligonucleotide product is purified using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length, 15N-labeled product.
-
Analysis: The purity and identity of the final product are confirmed by mass spectrometry and NMR spectroscopy.
Caption: The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.
Protocol 2: Enzymatic Synthesis of Uniformly 15N-Labeled DNA Oligonucleotides
This protocol describes the synthesis of uniformly 15N-labeled DNA using a polymerase chain reaction (PCR)-based method.
Materials:
-
15N-labeled deoxynucleoside triphosphates (15N-dNTPs: dATP, dCTP, dGTP, TTP)
-
DNA template containing the sequence of interest
-
Forward and reverse primers
-
High-fidelity thermostable DNA polymerase (e.g., Taq polymerase)
-
PCR buffer
-
Magnesium chloride (MgCl2)
-
Nuclease-free water
-
DNA purification kit or method (e.g., PAGE or HPLC)
Procedure:
-
Reaction Setup: In a sterile PCR tube, combine the DNA template, forward and reverse primers, 15N-dNTPs, PCR buffer, MgCl2, and DNA polymerase. The concentration of each component should be optimized for the specific template and primers.
-
PCR Amplification: Perform PCR using a thermal cycler with the following general steps:
-
Initial Denaturation: Heat the reaction to 95°C for 2-5 minutes to fully denature the DNA template.
-
Cycling (25-35 cycles):
-
Denaturation: 95°C for 30-60 seconds.
-
Annealing: 50-65°C for 30-60 seconds (temperature depends on primer melting temperatures).
-
Extension: 72°C for a duration dependent on the length of the target DNA (typically 1 minute per kilobase).
-
-
Final Extension: 72°C for 5-10 minutes to ensure all products are fully extended.
-
-
Purification: Purify the amplified 15N-labeled DNA from the PCR reaction mixture to remove primers, unincorporated 15N-dNTPs, and the polymerase. This can be achieved using PAGE, HPLC, or a commercial PCR purification kit.
-
Analysis: Verify the size and purity of the 15N-labeled DNA product by gel electrophoresis. Confirm the incorporation of 15N and the overall integrity of the oligonucleotide by mass spectrometry and NMR spectroscopy.
Signaling Pathway Diagram
The interaction between the E. coli trp repressor protein and its operator DNA is a classic example of a transcriptional regulatory switch. The binding of the repressor to the operator sequence physically blocks RNA polymerase from initiating transcription of the downstream tryptophan biosynthesis genes. Using a 15N-labeled oligonucleotide corresponding to the trp operator allows for detailed NMR studies of this protein-DNA interaction.[4]
Caption: Interaction of the Trp repressor with the 15N-labeled trp operator DNA, leading to transcriptional repression.
References
- 1. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Site-specific 15N-labelling of oligonucleotides for NMR: the trp operator and its interaction with the trp repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Synthesis of Uniformly ¹³C,¹⁵N-Labeled DNA for NMR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the enzymatic synthesis of uniformly ¹³C,¹⁵N-labeled DNA oligonucleotides, a critical technique for high-resolution structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy. The application of heteronuclear NMR to isotopically labeled DNA is a powerful tool for elucidating the three-dimensional structures and intermolecular interactions of DNA, including DNA-protein and DNA-drug complexes.[1][2]
Introduction
The study of macromolecular structures and their complexes by heteronuclear NMR spectroscopy has been significantly advanced by the ability to isotopically label biomolecules.[1] While methods for uniform ¹³C and ¹⁵N labeling of RNA are well-established, the routine application of these techniques to DNA has been historically more challenging due to difficulties in preparing labeled DNA samples.[1][3] This guide details efficient and robust enzymatic methods to produce milligram quantities of uniformly ¹³C,¹⁵N-labeled DNA, making these powerful NMR experiments more accessible.
The primary approach involves the enzymatic synthesis of the target DNA sequence using uniformly ¹³C,¹⁵N-labeled deoxynucleoside triphosphates (dNTPs). These labeled dNTPs can be produced through various methods, including in vivo biosynthesis by growing microorganisms on ¹³C- and ¹⁵N-enriched media or through in vitro enzymatic phosphorylation of labeled deoxynucleosides.[2][4] The subsequent polymerization is typically achieved using a polymerase chain reaction (PCR)-based strategy with a suitable DNA polymerase, such as Taq DNA polymerase or a Klenow fragment mutant.[2][3]
Key Applications
-
High-Resolution Structure Determination: Uniform isotopic labeling allows for the application of multi-dimensional heteronuclear NMR experiments to resolve spectral overlap and determine the three-dimensional structure of DNA oligonucleotides and their complexes.
-
Dynamics Studies: Isotope labeling is crucial for relaxation-based NMR experiments that probe the internal motions of DNA molecules on a wide range of timescales.[5]
-
Interaction Studies: By selectively labeling one component in a complex (e.g., the DNA), isotope-edited NMR experiments can be used to map binding interfaces and characterize the structural changes that occur upon complex formation with proteins or small molecules.[1]
Data Presentation
Table 1: Comparison of Enzymatic Synthesis Protocols for ¹³C,¹⁵N-Labeled DNA
| Parameter | Method 1: PCR with Taq Polymerase | Method 2: PCR with Klenow Fragment (exo-) | Method 3: In vivo Biosynthesis |
| Starting Materials | ¹³C,¹⁵N-dNTPs, DNA template, primers, Taq DNA polymerase | ¹³C,¹⁵N-dNTPs, DNA template-primer, Klenow fragment (3'-5' exo-) | Plasmid with target sequence, E. coli grown in ¹³C,¹⁵N-minimal media |
| Typical Yield | ~1.9 mg of 18 bp DNA from 20 mg of dNTPs (approx. 10% yield)[6] | Milligram quantities[2] | ~5 mg/liter of culture[7] |
| Label Incorporation | Approximately 80% incorporation of labeled dNTPs[3][8] | High efficiency[2] | Uniform labeling based on media composition |
| Key Advantages | High efficiency, quantitative polymerization of template.[3][8] | Efficient separation of product from template.[2] | Cost-effective for large-scale production, no need for labeled dNTPs.[7] |
| Key Challenges | Potential for non-templated nucleotide addition.[3] | Requires specifically designed template-primer for efficient separation.[2] | More complex cloning and cell culture procedures.[7] |
Experimental Protocols
Protocol 1: PCR-Based Synthesis of ¹³C,¹⁵N-Labeled DNA using Taq DNA Polymerase
This protocol is adapted from methods that utilize Taq DNA polymerase for the efficient incorporation of labeled dNTPs.[3][8]
1. Preparation of the PCR Reaction Mixture:
-
Combine the DNA template and primers with a 10x polymerization buffer (e.g., 500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100).[8]
-
Add uniformly ¹³C,¹⁵N-labeled dNTPs. The amount of each dNTP should be stoichiometric with respect to the desired amount of the final DNA product, with a slight excess (e.g., 20%) to ensure complete primer extension.[8]
-
Add MgCl₂ to a final concentration that is 1-4 times the total dNTP concentration; this may require optimization for each specific reaction.[8]
-
Add sterile, nuclease-free water to the final reaction volume.
2. Polymerization Reaction:
-
Add Taq DNA polymerase to the reaction mixture (e.g., 24,000 U/µmol of template).[8]
-
Denature the template by placing the mixture in a boiling water bath for 2 minutes.[8]
-
Perform thermal cycling (PCR) with optimized annealing and extension temperatures and times for the specific template and primers. A sufficient number of cycles should be performed to achieve quantitative polymerization.
3. Purification of the Labeled DNA:
-
The labeled DNA product can be purified by denaturing polyacrylamide gel electrophoresis (PAGE).[9]
-
Excise the band corresponding to the desired product and elute the DNA from the gel slice.
-
Desalt the purified DNA using methods such as ethanol (B145695) precipitation or size-exclusion chromatography.
4. (Optional) Removal of Non-Templated Nucleotide Additions:
-
Taq DNA polymerase can add a non-templated nucleotide (usually adenosine) to the 3' end of the PCR product. If this is a concern, procedures for its removal, such as specific enzymatic treatments, may be necessary.[3]
Protocol 2: Synthesis of ¹³C,¹⁵N-Labeled dNTPs
This protocol outlines a general approach for the in vitro enzymatic synthesis of labeled dNTPs.
1. Production of Labeled Nucleoside Monophosphates (NMPs):
-
Grow microorganisms (e.g., E. coli) on a minimal medium containing ¹³C-glucose and ¹⁵NH₄Cl as the sole carbon and nitrogen sources, respectively.[7]
-
Harvest the cells and extract the total nucleic acids.
-
Enzymatically digest the nucleic acids to yield a mixture of ¹³C,¹⁵N-labeled ribonucleoside monophosphates (rNMPs) and deoxynucleoside monophosphates (dNMPs).[4]
2. Enzymatic Phosphorylation to Triphosphates:
-
The mixture of labeled NMPs is enzymatically converted to nucleoside triphosphates (NTPs). This typically involves a series of kinase enzymes. For example, dNMPs are phosphorylated to dNDPs and then to dNTPs using appropriate kinases.[4]
3. Conversion of rNTPs to dNTPs (if necessary):
-
If starting from labeled rNTPs, the 2'-hydroxyl group is reduced using ribonucleotide triphosphate reductase (RTPR) to produce the corresponding dNTPs.[4]
4. Purification of dNTPs:
-
The labeled dNTPs are purified from the reaction mixture using chromatographic techniques, such as ion-exchange chromatography.
Mandatory Visualizations
Caption: Workflow for the enzymatic synthesis of uniformly ¹³C,¹⁵N-labeled DNA.
Caption: Pathway for the biosynthesis of uniformly ¹³C,¹⁵N-labeled dNTPs.
References
- 1. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized PCR-based procedure for production of 13C/15N-labeled DNA [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2'-Deoxyadenosine-¹⁵N₁ in Metabolic Flux Analysis of the Purine Salvage Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled compounds, such as 2'-Deoxyadenosine-¹⁵N₁, allows for the precise tracing of atoms through metabolic pathways. This document provides detailed application notes and experimental protocols for the use of 2'-Deoxyadenosine-¹⁵N₁ in studying the purine (B94841) salvage pathway, a critical route for nucleotide synthesis in many cell types, including cancer cells. By tracing the incorporation of the ¹⁵N label from 2'-deoxyadenosine (B1664071) into the purine nucleotide pool, researchers can quantify the contribution of the salvage pathway relative to the de novo synthesis pathway. This information is invaluable for understanding cellular metabolism, identifying potential drug targets, and developing novel therapeutic strategies.
Principle of the Method
2'-Deoxyadenosine-¹⁵N₁ is a stable isotope-labeled version of the naturally occurring deoxyribonucleoside. When introduced to cells, it is transported into the cytoplasm and can be metabolized through the purine salvage pathway. The key enzyme in this process is deoxycytidine kinase (dCK) or adenosine (B11128) kinase (AK), which phosphorylates 2'-deoxyadenosine to 2'-deoxyadenosine monophosphate (dAMP). This labeled dAMP can then be further phosphorylated to dADP and dATP and incorporated into DNA. Alternatively, the purine base can be salvaged. By using liquid chromatography-mass spectrometry (LC-MS/MS), the mass shift caused by the ¹⁵N label can be detected and quantified in downstream metabolites, allowing for the calculation of metabolic flux through the salvage pathway.
Key Applications
-
Quantifying Purine Salvage Pathway Activity: Determine the rate of nucleotide synthesis from salvaged deoxyadenosine.
-
Studying Cancer Metabolism: Investigate the reliance of cancer cells on the purine salvage pathway for proliferation.
-
Drug Development: Screen for and characterize inhibitors of the purine salvage pathway.
-
Understanding Drug Resistance: Elucidate mechanisms of resistance to drugs that target de novo purine synthesis.
Experimental Workflow
The overall experimental workflow for a metabolic flux analysis experiment using 2'-Deoxyadenosine-¹⁵N₁ is depicted below. It involves cell culture and labeling, extraction of metabolites, LC-MS/MS analysis, and data analysis to determine the extent of ¹⁵N incorporation and calculate metabolic fluxes.
Signaling Pathway
The following diagram illustrates the purine salvage pathway for 2'-deoxyadenosine and its incorporation into the nucleotide pool.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO₂.
-
Labeling: Once cells reach the desired confluency, aspirate the growth medium and replace it with fresh medium containing a final concentration of 10-100 µM 2'-Deoxyadenosine-¹⁵N₁. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells with the labeling medium for a specific duration (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the kinetics of ¹⁵N incorporation.
-
Metabolism Quenching and Cell Harvesting:
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism.
-
Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 10 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the intracellular metabolites.
-
The cell pellet can be used for DNA extraction (Protocol 2).
-
-
Sample Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.
Protocol 2: DNA Extraction and Enzymatic Digestion
This protocol is adapted from established methods for the analysis of DNA adducts.[1]
-
DNA Extraction: Extract genomic DNA from the cell pellet obtained in Protocol 1 using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
Enzymatic Digestion:
-
To 10-20 µg of DNA, add nuclease P1 buffer and 2 units of nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase buffer and 5 units of alkaline phosphatase.
-
Incubate at 37°C for another 2 hours.
-
The resulting mixture contains deoxynucleosides.
-
-
Sample Cleanup: Use a 3 kDa molecular weight cut-off filter to remove the enzymes. Collect the filtrate for LC-MS/MS analysis.
-
Sample Storage: Store the digested DNA samples at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of ¹⁵N-Labeled Metabolites
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Liquid Chromatography:
-
Column: Use a reversed-phase C18 column or a HILIC column suitable for the separation of polar metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient to effectively separate the purine nucleosides and nucleotides of interest. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds.
-
-
Mass Spectrometry:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: Set up MRM transitions for both the unlabeled (M+0) and labeled (M+1) forms of the target metabolites (e.g., 2'-deoxyadenosine, dAMP, dATP). The specific precursor and product ions will depend on the instrument used.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: MRM Transitions for Unlabeled and ¹⁵N-Labeled 2'-Deoxyadenosine and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Isotope |
| 2'-Deoxyadenosine | 252.1 | 136.1 | M+0 |
| 2'-Deoxyadenosine-¹⁵N₁ | 253.1 | 137.1 | M+1 |
| dAMP | 332.1 | 136.1 | M+0 |
| dAMP-¹⁵N₁ | 333.1 | 137.1 | M+1 |
| dATP | 492.0 | 136.1 | M+0 |
| dATP-¹⁵N₁ | 493.0 | 137.1 | M+1 |
Note: The exact m/z values may vary slightly depending on the instrument and adducts formed.
Table 2: Isotopic Enrichment of Purine Nucleotides Over Time
| Time (hours) | % ¹⁵N Enrichment in dAMP | % ¹⁵N Enrichment in dATP |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 15.2 ± 1.8 | 5.1 ± 0.7 |
| 4 | 32.5 ± 3.1 | 12.8 ± 1.5 |
| 8 | 55.8 ± 4.5 | 28.9 ± 3.2 |
| 12 | 72.1 ± 5.9 | 45.3 ± 4.8 |
| 24 | 85.3 ± 6.2 | 68.7 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical examples.
Data Analysis and Interpretation
-
Isotopic Enrichment Calculation: The percentage of isotopic enrichment for each metabolite is calculated using the following formula:
% Enrichment = [Area(M+1) / (Area(M+0) + Area(M+1))] x 100
-
Metabolic Flux Calculation: The rate of ¹⁵N incorporation into the nucleotide pool can be used to model and calculate the flux through the purine salvage pathway. This often requires specialized software and mathematical modeling.
Conclusion
The use of 2'-Deoxyadenosine-¹⁵N₁ in metabolic flux analysis provides a robust and precise method for quantifying the activity of the purine salvage pathway. The protocols and data presentation guidelines provided in this document offer a framework for researchers to design and execute experiments to investigate purine metabolism in various biological systems. This approach has significant potential to advance our understanding of cellular metabolism and to aid in the development of new therapeutic interventions.
References
Investigating DNA Damage and Repair: Application Notes and Protocols Using 15N Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways and repair mechanisms collectively known as the DNA Damage Response (DDR). Understanding the intricate details of the DDR is paramount for developing novel therapeutic strategies for cancer and other diseases associated with genomic instability. The use of stable isotopes, particularly 15N-labeled compounds, in conjunction with mass spectrometry-based proteomics has revolutionized the study of DNA damage and repair.[1][2][3] This powerful approach allows for the precise and quantitative analysis of changes in protein abundance, post-translational modifications (PTMs), protein-protein interactions, and DNA repair synthesis in response to genotoxic stress.
These application notes provide detailed protocols and workflows for utilizing 15N-labeled compounds to investigate the multifaceted aspects of the DNA damage response.
Core Applications of 15N Labeling in DNA Damage Research
The versatility of 15N labeling enables a wide range of applications in the study of DNA damage and repair:
-
Quantitative Proteomics of the DNA Damage Response: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using 15N-labeled amino acids allows for the global and accurate quantification of thousands of proteins in response to DNA damage.[4][5][6][7][8] This approach is instrumental in identifying novel proteins involved in the DDR and understanding the dynamic changes in the proteome.
-
Analysis of Post-Translational Modifications (PTMs): PTMs such as phosphorylation, ubiquitination, and SUMOylation play a critical role in regulating the DDR.[1][2][9] 15N labeling, coupled with enrichment strategies for modified peptides, enables the quantitative analysis of these modifications on a proteome-wide scale.
-
Characterization of Protein-Protein Interactions: By combining 15N labeling with techniques like co-immunoprecipitation (co-IP), researchers can identify and quantify changes in protein complexes involved in DNA repair, providing insights into the dynamic reorganization of the DDR machinery.
-
Tracing DNA Repair Synthesis: The incorporation of 15N-labeled nucleosides, such as 15N-thymidine, into newly synthesized DNA allows for the direct monitoring and quantification of DNA repair synthesis.[10][11]
-
Absolute Quantification of DNA Repair Proteins: The production of full-length 15N-labeled DNA repair proteins serves as internal standards for accurate absolute quantification of their endogenous counterparts in cells and tissues using mass spectrometry.[12][13][14][15][16]
Quantitative Data Presentation
Table 1: Abundance of Key DNA Damage Response Proteins in Human Cells
The absolute quantification of DDR proteins provides crucial information about the stoichiometry of repair complexes and the cellular capacity to respond to DNA damage.
| Protein | Function in DNA Damage Response | Abundance (molecules/cell in EPC2-hTERT cells) |
| H2AX | A variant of histone H2A that is phosphorylated at sites of DNA double-strand breaks.[17] | 1.93 x 10⁶ |
| XRCC6 (Ku70) | A component of the Ku heterodimer that binds to DNA double-strand ends and is essential for Non-Homologous End Joining (NHEJ).[17] | 5.05 x 10⁵ |
| XRCC5 (Ku80) | A component of the Ku heterodimer that binds to DNA double-strand ends and is essential for NHEJ.[17] | 2.62 x 10⁴ |
| MRE11 | A component of the MRN complex, which acts as a sensor for DNA double-strand breaks.[17] | 6.89 x 10⁴ |
| 53BP1 | A key protein in the NHEJ pathway that promotes repair of DNA double-strand breaks.[17] | 3.03 x 10⁴ |
| RAD50 | A component of the MRN complex.[17] | 2.17 x 10⁴ |
| NBS1 | A component of the MRN complex.[17] | 2.35 x 10⁴ |
| MDC1 | A mediator protein that accumulates at sites of DNA double-strand breaks.[17] | 1.27 x 10⁴ |
| ATR | A kinase that is activated by single-stranded DNA and plays a central role in the response to replication stress.[17] | 4860 |
| RAD51 | A key protein in the Homologous Recombination (HR) pathway.[17] | 2500 |
| ATM | A kinase that is activated by DNA double-strand breaks and phosphorylates key downstream targets.[17] | 555 |
Data sourced from a study on EPC2-hTERT cells and may vary between cell types and conditions.[17]
Experimental Protocols
Protocol 1: Quantitative Analysis of the DNA Damage Response Proteome using SILAC
This protocol outlines the key steps for a typical SILAC experiment to quantify proteome changes following DNA damage.
1. Cell Culture and Labeling:
- Culture two populations of cells in parallel.
- Grow one population in "light" medium containing normal amino acids (e.g., 14N-Arginine and 14N-Lysine).
- Grow the second population in "heavy" medium where the normal amino acids are replaced with their 15N-labeled counterparts (e.g., 15N-Arginine and 15N-Lysine).[6][7][8]
- Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings.[8]
2. Induction of DNA Damage:
- Treat the "heavy" labeled cells with a DNA damaging agent (e.g., ionizing radiation, UV light, or a chemical mutagen).
- Treat the "light" labeled cells with a vehicle control.
3. Sample Preparation:
- Harvest and lyse the cells from both populations.
- Combine equal amounts of protein from the "light" and "heavy" cell lysates.
- Perform protein digestion, typically with trypsin, to generate peptides.
4. Mass Spectrometry Analysis:
- Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
5. Data Analysis:
- Identify and quantify the relative abundance of peptide pairs (light vs. heavy) using specialized software. The mass difference between the light and heavy peptides allows for their distinct detection and quantification.
- Calculate protein ratios based on the averaged ratios of their constituent peptides.
Protocol 2: Production of 15N-Labeled DNA Repair Proteins for Absolute Quantification
This protocol describes the general steps for producing a full-length 15N-labeled protein to be used as an internal standard.[12][13][15][16]
1. Expression Vector and Host:
- Clone the gene of the DNA repair protein of interest into a suitable expression vector, typically for expression in E. coli.
- Transform the expression vector into a suitable E. coli strain.
2. 15N-Labeling in Minimal Medium:
- Grow the transformed E. coli in a minimal medium where the sole nitrogen source is 15N-ammonium chloride (15NH4Cl).[12]
- Induce protein expression at the appropriate cell density.
3. Protein Purification:
- Harvest the bacterial cells and lyse them to release the cellular contents.
- Purify the 15N-labeled protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).[13]
4. Purity and Labeling Efficiency Assessment:
- Assess the purity of the labeled protein using SDS-PAGE.
- Determine the molecular mass and isotopic purity of the 15N-labeled protein using mass spectrometry to confirm complete labeling.[12][13]
5. Use as an Internal Standard:
- A known amount of the purified 15N-labeled protein is spiked into an unlabeled cell or tissue lysate.
- The sample is then processed for mass spectrometry analysis. The ratio of the endogenous (unlabeled) protein to the spiked-in (labeled) standard allows for accurate absolute quantification.[14]
Visualizing DNA Damage Response Pathways and Workflows
DNA Damage Signaling Pathway
This diagram illustrates a simplified overview of the signaling cascade initiated by DNA double-strand breaks (DSBs).
Caption: Simplified DNA double-strand break signaling pathway.
Experimental Workflow for SILAC-based Quantitative Proteomics
This diagram outlines the general workflow for a SILAC experiment to study the DNA damage response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Proteomics insights into DNA damage response and translating this knowledge to clinical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry-based proteomic analysis of the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-Based Proteomics for Quantifying DNA Damage-Induced Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleotide excision repair removes thymidine analog 5-ethynyl-2′-deoxyuridine from the mammalian genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and quantification of DNA repair proteins by liquid chromatography/isotope-dilution tandem mass spectrometry using their fully 15N-labeled analogues as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements | NIST [nist.gov]
- 17. Absolute quantification of DNA damage response proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cell Cycle Dynamics: A Guide to Dual-Pulse Nucleoside Labeling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dual-pulse nucleoside labeling is a powerful technique for high-resolution analysis of cell cycle kinetics. By sequentially administering two different thymidine (B127349) analogs, which are incorporated into newly synthesized DNA during the S-phase, researchers can precisely track the progression of cells through the cell cycle. This method provides a dynamic snapshot of cell proliferation, enabling the accurate measurement of the duration of the S-phase (Ts) and the total cell cycle length (Tc).[1] Traditionally, this involved combinations like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) with iododeoxyuridine (IdU) or chlorodeoxyuridine (CldU), often complicated by antibody cross-reactivity.[2][3][4] The advent of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and its detection via click chemistry has simplified and enhanced this technique, particularly when paired with BrdU.[2][3][4] This combination, using specific anti-BrdU antibodies (like clone MoBU-1) that do not cross-react with EdU, allows for clear and distinct detection of the two incorporated analogs.[2][5][6] This application note provides detailed protocols for dual-pulse labeling using EdU and BrdU for flow cytometry and microscopy applications, along with guidance on data analysis and interpretation.
Principle of the Method
The core principle of dual-pulse labeling lies in marking two distinct populations of S-phase cells at two different time points.
-
First Pulse: The first nucleoside analog (e.g., EdU) is added to the cell culture and is incorporated into the DNA of all cells actively replicating their genome.
-
Chase Period: After a defined interval, the first analog is washed out or outcompeted by the second analog. The duration of this chase period is a critical experimental parameter.[7][8]
-
Second Pulse: The second nucleoside analog (e.g., BrdU) is then added, labeling cells that are in S-phase during this second pulse.
By distinguishing between cells labeled with the first analog only, the second analog only, or both, one can calculate the rate of entry into and exit from the S-phase, and subsequently, the length of the S-phase and the total cell cycle.
A schematic overview of the dual-pulse labeling workflow is presented below.
Caption: Workflow for dual-pulse nucleoside labeling experiment.
Materials and Reagents
General Reagents
-
Cell culture medium, serum, and supplements appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold 70% ethanol)
-
Permeabilization buffer (e.g., PBS with 0.1-0.5% Triton X-100)
-
Bovine serum albumin (BSA) for blocking
-
DNA content stain (e.g., DAPI, Propidium Iodide, SYTOX Blue)
-
RNase A
Dual-Labeling Specific Reagents
-
5-ethynyl-2'-deoxyuridine (EdU)
-
5-bromo-2'-deoxyuridine (BrdU)
-
Click chemistry detection kit for EdU (containing a fluorescent azide)
-
Anti-BrdU antibody (clone MoBU-1 is recommended for its specificity against BrdU and lack of cross-reactivity with EdU)[6][9]
-
Fluorescently-labeled secondary antibody (if the primary anti-BrdU antibody is not conjugated)
-
Hydrochloric acid (HCl) for DNA denaturation
Experimental Protocols
Protocol 1: Dual EdU-BrdU Labeling for Flow Cytometry
This protocol is adapted for suspension or adherent cells prepared for flow cytometric analysis.
1. Cell Seeding and Culture:
-
Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
For adherent cells, seed them in appropriate culture plates. For suspension cells, use appropriate flasks.
2. First Pulse (EdU):
-
Add EdU to the culture medium to a final concentration of 10 µM.
-
Incubate for a defined period (e.g., 30-60 minutes) under standard culture conditions. The optimal time may vary by cell type.
3. Second Pulse (BrdU):
-
Without removing the EdU-containing medium, add BrdU to a final concentration of 10 µM.[4] This simplifies the procedure and is effective as BrdU incorporation can outcompete EdU.[5]
-
Incubate for a defined period (e.g., 30-60 minutes) under standard culture conditions.
-
Note: The time between the addition of EdU and the addition of BrdU constitutes the chase period. For S-phase duration calculations, a chase period of several hours with thymidine can be introduced between the pulses.[10][11]
4. Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, detach using trypsin or a cell scraper and then collect by centrifugation.
-
Wash the cell pellet once with PBS.
5. Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[12]
-
Incubate at -20°C for at least 2 hours. Cells can be stored at this stage for several months.[12]
6. EdU Detection (Click Chemistry):
-
Rehydrate the cells by washing with PBS containing 1% BSA.
-
Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., Click-iT® EdU Assay Kit).
-
Resuspend the cell pellet in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with PBS containing 1% BSA.
7. DNA Denaturation:
-
Resuspend the cell pellet in 2 M HCl and incubate for 20-30 minutes at room temperature.[12]
-
Neutralize the acid by adding a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5) or by washing twice with PBS.
8. BrdU Detection (Immunostaining):
-
Resuspend the cells in an antibody staining buffer (e.g., PBS with 0.5% Triton X-100 and 1% BSA).
-
Add the anti-BrdU antibody (clone MoBU-1) at the manufacturer's recommended dilution.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells twice with the antibody staining buffer.
-
If using an unconjugated primary antibody, resuspend the cells in the staining buffer containing a fluorescently-labeled secondary antibody and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with the antibody staining buffer.
9. DNA Staining:
-
Resuspend the cells in a solution containing a DNA content stain (e.g., DAPI or PI) and RNase A.
-
Incubate for 30 minutes at room temperature.
10. Flow Cytometry Analysis:
- Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophores.
- Collect data for at least 10,000-20,000 events per sample.
Protocol 2: Dual EdU-BrdU Labeling for Fluorescence Microscopy
This protocol is for adherent cells grown on coverslips.
1. Cell Seeding:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.
2. Dual-Pulse Labeling:
-
Follow steps 2 and 3 from Protocol 1 for EdU and BrdU addition.
3. Fixation and Permeabilization:
-
After the second pulse, wash the coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
4. EdU Detection (Click Chemistry):
-
Follow step 6 from Protocol 1, applying the solutions directly to the coverslips.
5. DNA Denaturation:
-
Follow step 7 from Protocol 1, immersing the coverslips in the HCl solution and then neutralizing.
6. BrdU Detection (Immunostaining):
-
Block with a suitable blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) for 30 minutes.
-
Follow step 8 from Protocol 1, applying the antibody solutions directly to the coverslips.
7. DNA Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the coverslips with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
8. Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Data Presentation and Analysis
The primary output of a dual-pulse labeling experiment is the classification of cells into distinct populations based on their labeling status.
Table 1: Interpretation of Labeled Cell Populations
| Labeled Population | Interpretation |
| EdU-positive, BrdU-negative | Cells that were in S-phase during the first pulse but exited S-phase before the second pulse. |
| EdU-positive, BrdU-positive | Cells that were in S-phase during both the first and second pulses. |
| EdU-negative, BrdU-positive | Cells that entered S-phase after the first pulse and were in S-phase during the second pulse. |
| EdU-negative, BrdU-negative | Cells that were not in S-phase during either pulse (i.e., in G1, G2, or M phase). |
The relative proportions of these populations can be used to calculate the S-phase duration (Ts) and the total cell cycle length (Tc) using the following formulas:
-
Ts = (Number of EdU+BrdU+ cells / Number of EdU-BrdU+ cells) * t
-
Tc = (Number of EdU+ cells / Number of EdU-BrdU+ cells) * t
Where 't' is the time interval between the two pulses.
The relationship between the different cell cycle phases and the expected labeling patterns is depicted in the following diagram.
Caption: Cell populations identified by dual-pulse labeling.
Table 2: Example Quantitative Data from a Dual-Pulse Labeling Experiment
This table presents hypothetical data to illustrate how results can be summarized.
| Cell Line | Treatment | Pulse Interval (t) | % EdU+ BrdU- | % EdU+ BrdU+ | % EdU- BrdU+ | Calculated Ts (hours) | Calculated Tc (hours) |
| Cell Line A | Control | 2 hours | 15.2 | 20.5 | 10.1 | 4.06 | 7.07 |
| Cell Line A | Drug X | 2 hours | 25.8 | 15.1 | 5.2 | 5.81 | 15.73 |
| Cell Line B | Control | 2 hours | 10.3 | 25.6 | 12.8 | 4.00 | 5.61 |
| Cell Line B | Drug X | 2 hours | 12.1 | 22.4 | 10.5 | 4.27 | 6.57 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak EdU Signal | - Inefficient click reaction. - EdU degradation. | - Use fresh click reaction components. - Ensure proper permeabilization. - Prepare EdU stock solution fresh. |
| No/Weak BrdU Signal | - Incomplete DNA denaturation. - Incorrect antibody dilution or incubation time. | - Optimize HCl concentration and incubation time. - Titrate the anti-BrdU antibody. |
| High Background | - Insufficient washing. - Non-specific antibody binding. | - Increase the number and duration of wash steps. - Increase BSA concentration in blocking and antibody buffers. |
| Antibody Cross-reactivity | - Use of a non-specific anti-BrdU antibody. | - Use a validated antibody clone known not to cross-react with EdU, such as MoBU-1.[2][6][9] |
Conclusion
Dual-pulse nucleoside labeling with EdU and BrdU is a robust and informative method for detailed cell cycle analysis. The combination of click chemistry for EdU detection and specific immunolabeling for BrdU provides a clear and reliable system to dissect the dynamics of cell proliferation. This technique is invaluable for basic research into cell cycle regulation and for applied studies in areas such as cancer biology and drug development, where understanding the effects of therapeutic agents on cell cycle progression is crucial.[3][6]
References
- 1. BrdU/EdU dual labeling to determine the cell-cycle dynamics of defined cellular subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual Pulse Labeling of Cell Proliferation, Combining Click Chemistry with Highly Specific BrdU Antibodies for a Simplified Method | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Dual Pulse Labeling of Cell Proliferation, Combining Click Chemistry with Highly Specific BrdU Antibodies for a Simplified Method | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Measuring S-Phase Duration from Asynchronous Cells Using Dual EdU-BrdU Pulse-Chase Labeling Flow Cytometry [mdpi.com]
- 11. igmm.cnrs.fr [igmm.cnrs.fr]
- 12. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
How to improve the yield of 15N-labeled deoxyadenosine synthesis.
Welcome to the technical support center for the synthesis of 15N-labeled deoxyadenosine (B7792050). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 15N-labeled deoxyadenosine?
A1: There are two main approaches for the synthesis of 15N-labeled deoxyadenosine: chemical synthesis and enzymatic synthesis. Chemical synthesis offers flexibility in labeling patterns but can sometimes result in lower yields and require more extensive purification. Enzymatic synthesis, often utilizing nucleoside phosphorylases, can provide higher yields and greater specificity.[1][2][3] A combination of both, known as chemo-enzymatic synthesis, is also a powerful strategy.[2]
Q2: Which positions on the adenine (B156593) base can be selectively labeled with 15N?
A2: Several positions on the adenine ring system can be selectively labeled with 15N. Common labeling patterns include [1-¹⁵N], [3-¹⁵N], [7-¹⁵N], [⁶-NH₂-¹⁵N], and various combinations such as [1,7,NH₂-¹⁵N₃].[4][5][6][7] The choice of labeling position depends on the specific application, for example, for use in NMR spectroscopy to study DNA-ligand interactions.
Q3: What are the typical yields for 15N-labeled deoxyadenosine synthesis?
A3: Yields can vary significantly depending on the chosen synthetic route (chemical vs. enzymatic), the specific labeling pattern, and the scale of the reaction. Chemical syntheses can have overall yields ranging from moderate to high, with some multi-step procedures reporting yields for individual steps greater than 80-90%.[8] Enzymatic methods can achieve high yields, sometimes up to 66% for related nucleotide syntheses.[2]
Q4: How can I monitor the progress of my synthesis reaction?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the reaction.[8] It allows for the separation and quantification of the starting materials, intermediates, and the final product. Thin-layer chromatography (TLC) can also be used for a quicker, more qualitative assessment.
Q5: What is the best way to purify the final 15N-labeled deoxyadenosine product?
A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for purifying 15N-labeled deoxyadenosine.[8] This technique provides excellent resolution to separate the desired product from unreacted starting materials, byproducts, and other impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 15N-labeled deoxyadenosine.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction closely using HPLC to determine the optimal reaction time. Ensure the reaction has reached completion before quenching. Some reactions may require extended periods (e.g., several days) to maximize yield.[8] |
| Suboptimal reaction conditions | Carefully control reaction parameters such as temperature, pH, and solvent. For enzymatic reactions, ensure the enzyme is active and the buffer conditions are optimal for its activity. For chemical syntheses, ensure anhydrous conditions if required by the reaction mechanism.[8] |
| Degradation of starting materials or product | Protect sensitive functional groups using appropriate protecting group strategies. Avoid harsh reaction conditions (e.g., strong acids or bases, high temperatures) if your molecules are labile. |
| Inefficient 15N incorporation | Ensure the 15N-labeled reagent is of high purity and is used in the correct stoichiometric amount. For reactions involving gases like ¹⁵NH₃, ensure proper sealing of the reaction vessel to prevent loss.[8] |
Problem 2: Presence of Multiple Products or Impurities
| Potential Cause | Recommended Solution |
| Side reactions | Identify potential side reactions based on your synthetic route. For example, in multi-step chemical syntheses, incomplete removal of protecting groups or reactions at unintended sites can occur. Adjust reaction conditions (e.g., temperature, reaction time) to minimize the formation of byproducts. |
| Isomer formation | In glycosylation reactions, the formation of both α and β anomers can occur. Optimize the reaction conditions and catalyst to favor the desired anomer. Purification by HPLC is often necessary to separate isomers. |
| Degradation during workup or purification | Perform workup and purification steps at low temperatures if the product is thermally sensitive. Use appropriate pH buffers to prevent acid or base-catalyzed degradation. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Poor separation on HPLC | Optimize the HPLC method by adjusting the mobile phase composition (e.g., gradient, organic solvent, buffer concentration, and pH), flow rate, and column temperature. Consider using a different type of stationary phase if co-elution persists. |
| Product insolubility | Ensure the product is fully dissolved in the injection solvent before loading onto the HPLC. If solubility is an issue, consider modifying the mobile phase or using a different solvent system for purification. |
| Contamination from reaction components | Ensure all reagents are pure and that byproducts from preceding steps are completely removed. For example, residual catalysts or protecting groups can interfere with purification. |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of [7-¹⁵N]-2'-Deoxyadenosine
This protocol is adapted from established methods and involves the chemical synthesis of a labeled purine (B94841) base followed by enzymatic glycosylation.
Step 1: Synthesis of [7-¹⁵N]-6-Chloropurine
-
Start with a suitable precursor like 4-amino-6-chloro-5-nitropyrimidine.
-
Introduce the ¹⁵N label at the N7 position through a ring-closing reaction, for instance, by reduction of the nitro group followed by cyclization with a suitable one-carbon source.
-
A common method involves the reduction of the 5-nitro group to an amino group, followed by diazotization and cyclization.
-
Purify the resulting [7-¹⁵N]-6-chloropurine using crystallization or column chromatography.
Step 2: Enzymatic Transglycosylation
-
Dissolve [7-¹⁵N]-6-chloropurine and a deoxyribose donor (e.g., thymidine) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).
-
Add a purine nucleoside phosphorylase (PNP) enzyme.
-
Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37-60°C).
-
Monitor the formation of [7-¹⁵N]-6-chloro-2'-deoxypurine nucleoside by HPLC.
-
Once the reaction is complete, purify the product using reversed-phase HPLC.
Step 3: Ammonolysis to [7-¹⁵N]-2'-Deoxyadenosine
-
Treat the purified [7-¹⁵N]-6-chloro-2'-deoxypurine nucleoside with a source of ammonia (B1221849) (e.g., methanolic ammonia or aqueous ammonium (B1175870) hydroxide) in a sealed vessel.
-
Heat the reaction mixture to drive the conversion of the 6-chloro group to an amino group.
-
Monitor the reaction by HPLC.
-
After completion, evaporate the solvent and purify the final product, [7-¹⁵N]-2'-deoxyadenosine, by reversed-phase HPLC.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key steps in the synthesis of 15N-labeled deoxyadenosine, based on literature data.
Table 1: Representative Yields for Chemical Synthesis Steps
| Reaction Step | Starting Material | Reagents | Typical Yield | Reference |
| Nitrosation/Reduction | 4-amino-6-hydroxy-2-mercaptopyrimidine | [¹⁵N]NaNO₂, Na₂S₂O₄ | >95% | [8] |
| Ring Closure | 5,6-diamino-2-thioxo-pyrimidinone | Diethoxymethyl acetate | >95% | [8] |
| Desulfurization | 2,8-dithioxohypoxanthine | Raney Nickel | >95% | [8] |
| Chlorination | Hypoxanthine | POCl₃, N,N-dimethylaniline | 80-90% | [8] |
| Ammonolysis | 6-chloropurine nucleoside | ¹⁵NH₄Cl, KHCO₃ | High | [8] |
Table 2: Conditions for Enzymatic Transglycosylation
| Enzyme | Substrates | Buffer | Temperature | Yield | Reference |
| Purine Nucleoside Phosphorylase (PNP) | [¹⁵N]-labeled purine base, 2'-deoxyribose-1-phosphate | Phosphate buffer (pH 7.0-7.5) | 37-60°C | 85-95% | [8] |
| Nucleoside Deoxyribosyltransferase (NDT) | [¹⁵N]-labeled purine base, 2'-deoxypyrimidine nucleoside | Glycine/NaOH (pH 9) | 60°C | High |
Visualizations
Experimental Workflow for Chemo-enzymatic Synthesis
Caption: Chemo-enzymatic synthesis workflow.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting low synthesis yield.
References
- 1. Nitrogen-15-labeled deoxynucleosides. 3. Synthesis of (3- sup 15 N)-2 prime -deoxyadenosine (Journal Article) | OSTI.GOV [osti.gov]
- 2. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Synthesis of Modified Oligonucleotides
Welcome to the technical support center for the solid-phase synthesis of modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, purification, and handling of modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low coupling efficiency during solid-phase synthesis?
A1: Low coupling efficiency is one of the most common challenges in solid-phase oligonucleotide synthesis. The primary causes include poor quality of reagents, especially the phosphoramidites and the activator, and the presence of moisture in the reagents or solvents.[1] Modified phosphoramidites, in particular, can have inherently lower coupling efficiencies compared to standard phosphoramidites due to steric hindrance or other structural factors.[2] It is crucial to use high-quality, anhydrous reagents and solvents to achieve optimal coupling.
Q2: How do I choose the appropriate deprotection strategy for my modified oligonucleotide?
A2: The choice of deprotection strategy is critical, especially for oligonucleotides containing labile modifications that are sensitive to standard deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures). For such sensitive molecules, "UltraMILD" or "mild" deprotection conditions are recommended.[3] These methods often utilize alternative reagents like potassium carbonate in methanol (B129727) or t-butylamine/water mixtures at room temperature to prevent degradation of the modification.[3] Always review the supplier's recommendations for the specific modification you are using.
Q3: What are the most common side reactions during oligonucleotide synthesis and how can they be minimized?
A3: Several side reactions can occur during solid-phase synthesis, leading to impurities in the final product. The most common include:
-
Depurination: The loss of purine (B94841) bases (A and G) due to repeated exposure to the acidic conditions of the detritylation step. This can be minimized by using a weaker acid or reducing the detritylation time.
-
N-3 Cyanoethylation of Thymine (B56734): Acrylonitrile, a byproduct of the deprotection of the phosphate (B84403) backbone, can react with thymine residues. This can be reduced by treating the solid support with a solution of diethylamine (B46881) (DEA) in acetonitrile (B52724) after synthesis.
-
Formation of (n-1) shortmers: This occurs due to incomplete coupling. The subsequent capping step is designed to block these unreacted 5'-hydroxyl groups to prevent them from participating in the next coupling cycle.[4][5]
Q4: Which purification method is best for my modified oligonucleotide?
A4: The optimal purification method depends on the length of the oligonucleotide, the nature of the modification, and the required purity level.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is an efficient method for purifying oligonucleotides with hydrophobic modifications like fluorescent dyes.[6] It is generally recommended for shorter oligonucleotides (up to 50-60 bases).[6][7]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers the highest resolution and is ideal for obtaining high-purity oligonucleotides, especially for longer sequences (>60 bases).[8] However, it can result in lower yields compared to HPLC.[9]
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on the number of phosphate groups and is effective for sequences up to 40 bases.
Troubleshooting Guides
Problem 1: Low Overall Yield of the Final Oligonucleotide
Possible Causes:
-
Low Stepwise Coupling Efficiency: Even a small decrease in coupling efficiency per cycle can dramatically reduce the overall yield of the full-length product.[2]
-
Incomplete Detritylation: Failure to completely remove the 5'-DMT protecting group will block the subsequent coupling reaction.
-
Suboptimal Reagent Quality: Degradation of phosphoramidites, activators, or the presence of moisture can significantly impact the synthesis.
-
Loss During Workup and Purification: Significant amounts of the product can be lost during the cleavage, deprotection, and purification steps.[2]
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, high-quality phosphoramidites and activator solutions. Ensure all solvents are anhydrous.
-
Optimize Coupling Time: For modified phosphoramidites, a longer coupling time may be necessary to achieve higher efficiency.
-
Monitor Detritylation: Ensure complete removal of the DMT group by visual inspection of the orange color of the trityl cation or by using an in-line UV monitor.
-
Review Cleavage and Deprotection Protocol: Ensure the correct reagents and conditions are used for the specific solid support and protecting groups.
-
Optimize Purification: Choose the most appropriate purification method and optimize the conditions to maximize recovery.
Problem 2: Presence of Multiple Peaks in HPLC or Bands in PAGE Analysis
Possible Causes:
-
(n-1) and other shortmers: Resulting from incomplete coupling at each cycle.
-
Incompletely Deprotected Oligonucleotides: Residual protecting groups on the bases or the phosphate backbone.
-
Side Products: Formed from side reactions like depurination or modification of bases.
-
Secondary Structures: Self-complementary sequences can form hairpins or other structures that may appear as separate peaks in HPLC.
Troubleshooting Steps:
-
Optimize Capping Step: Ensure the capping step is efficient to block unreacted 5'-hydroxyl groups and prevent the formation of shortmers.[5]
-
Extend Deprotection Time/Increase Temperature: If incomplete deprotection is suspected, extend the deprotection time or increase the temperature, keeping in mind the lability of any modifications.
-
Use Denaturing Conditions for Analysis: For sequences prone to secondary structures, perform HPLC or PAGE analysis under denaturing conditions (e.g., elevated temperature or addition of denaturants like urea).
-
Mass Spectrometry Analysis: Use mass spectrometry to identify the nature of the impurities, which can help in pinpointing the source of the problem.
Data Presentation
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length (bases) | Average Stepwise Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 20 | 99.0% | 82.6% |
| 20 | 98.0% | 66.8% |
| 50 | 99.0% | 61.5% |
| 50 | 98.0% | 36.4% |
| 100 | 99.0% | 36.6% |
| 100 | 98.0% | 13.3% |
Note: This table illustrates the theoretical maximum yield and does not account for losses during cleavage, deprotection, and purification.
Table 2: Comparison of Common Oligonucleotide Purification Methods
| Purification Method | Principle | Recommended for | Typical Purity | Advantages | Disadvantages |
| RP-HPLC | Hydrophobicity | Short oligos (<60 bases), Hydrophobic modifications | 85-95%[7] | High resolution for modified oligos, good yield.[9] | Resolution decreases with length. |
| PAGE | Molecular Weight | Long oligos (>60 bases), High purity applications | >95%[7] | Highest resolution, can separate n-1 mers. | Lower yield, more complex procedure.[9] |
| IE-HPLC | Charge (Phosphate Backbone) | Short oligos (<40 bases) | 80-90%[7] | Good for separating sequences with secondary structures. | Limited by oligonucleotide length. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps of a single cycle in automated solid-phase oligonucleotide synthesis using the phosphoramidite (B1245037) method.
-
Step 1: Detritylation (De-blocking)
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The solid support-bound oligonucleotide is treated with the detritylation solution to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing a free 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Step 2: Coupling
-
Reagents: Phosphoramidite monomer solution (e.g., 0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.
-
-
Step 3: Capping
-
Reagents: Capping A (Acetic Anhydride in Tetrahydrofuran/Lutidine) and Capping B (16% 1-Methylimidazole in Tetrahydrofuran).
-
Procedure: To prevent the formation of deletion mutations (n-1 mers), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. The capping reagents are delivered to the column to acetylate these free hydroxyls.
-
-
Step 4: Oxidation
-
Reagent: 0.02 M Iodine in Tetrahydrofuran/Water/Pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the iodine solution. The column is then washed with anhydrous acetonitrile to prepare for the next synthesis cycle.
-
Protocol 2: Cleavage and Deprotection of a Standard DNA Oligonucleotide
-
Cleavage from Solid Support:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%) to the vial to cover the support.
-
Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Carefully transfer the ammonium hydroxide solution containing the oligonucleotide to a new vial, leaving the solid support behind.
-
-
Deprotection of Bases and Phosphate Backbone:
-
Seal the vial containing the oligonucleotide in ammonium hydroxide.
-
Heat the vial at 55°C for 8-16 hours to remove the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
-
After cooling to room temperature, evaporate the ammonia (B1221849) to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in nuclease-free water.
-
Protocol 3: Reverse-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation:
-
Dissolve the crude, deprotected oligonucleotide in an appropriate starting buffer (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B over a set time (e.g., 5% to 50% B over 30 minutes). The optimal gradient will depend on the length and modifications of the oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection and Desalting:
-
Collect the fractions corresponding to the major peak, which should be the full-length product.
-
Combine the desired fractions and evaporate the acetonitrile.
-
Desalt the oligonucleotide using a suitable method, such as a desalting column or ethanol (B145695) precipitation, to remove the TEAA buffer salts.
-
Visualizations
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. labcluster.com [labcluster.com]
- 7. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 8. idtdna.com [idtdna.com]
- 9. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
Optimizing experimental parameters for 15N DNA NMR spectroscopy.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their 15N DNA NMR spectroscopy experiments. The information is presented in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Stability
Q1: What are the optimal sample conditions for 15N DNA NMR?
A1: Achieving a high-quality NMR spectrum starts with a well-prepared sample. For DNA NMR, concentrations typically range from 0.1 mM to 1 mM in a buffer volume of about 500 µL.[1][2] The sample should be stable at the desired experimental temperature for at least a week to ensure consistent results throughout long experiments.[1] It is also crucial to filter your sample to remove any solid particles, which can significantly degrade spectral quality by broadening lines.[3]
Q2: How does salt concentration affect my 15N DNA NMR experiment?
A2: High salt concentrations (e.g., >100-150 mM NaCl) can present several challenges. They can make it difficult to tune and match the NMR probe, particularly the proton channel, which can lead to longer 90° pulse widths and reduced sensitivity.[4] While some salt is necessary to maintain DNA stability and mimic physiological conditions, it's advisable to use the lowest possible salt concentration that keeps your DNA sample stable and soluble.[5] For studies on DNA-protein interactions, salt concentrations may need to be optimized to facilitate binding while minimizing adverse effects on the NMR experiment.[6]
| Parameter | Low Salt (<150 mM) | High Salt (>150 mM) |
| Probe Tuning/Matching | Easier | More Difficult[4] |
| ¹H 90° Pulse Width | Shorter | Longer[4] |
| Sensitivity | Generally Higher | Can be Reduced[4][5] |
| DNA Stability | May be reduced | Generally higher |
Q3: My DNA sample is aggregating. How can I resolve this?
A3: Aggregation is a common problem that leads to broad lines and poor signal-to-noise. To mitigate aggregation, you can try optimizing the buffer conditions, such as adjusting the pH or salt concentration. Temperature can also play a significant role; acquiring spectra at different temperatures can sometimes reduce aggregation.[7] If aggregation persists, you may need to screen different buffer additives or consider reducing the sample concentration, though this will also decrease signal intensity.[1]
Experimental Parameter Optimization
Q4: I am not getting a good signal in my ¹H-¹⁵N HSQC. What should I check first?
A4: Low signal-to-noise in a ¹H-¹⁵N HSQC can stem from several factors. First, verify your sample concentration and stability. Next, ensure that your ¹H and ¹⁵N pulses are properly calibrated for your specific sample and probe conditions.[8][9] Incorrect pulse widths will lead to inefficient magnetization transfer and signal loss. Also, check that the probe is correctly tuned and matched for both the ¹H and ¹⁵N channels.[4] Finally, ensure you are using an appropriate relaxation delay, which should be at least 1.3 times the T1 of your protons of interest to allow for sufficient recovery of magnetization between scans.[10]
Q5: How do I correctly calibrate the ¹⁵N 90° pulse width?
A5: Accurate calibration of the ¹⁵N 90° pulse is critical for all heteronuclear experiments. A common method is to use a pulse sequence like decp90 in inverse mode (¹H observe, ¹⁵N perturb).[8][11] You would acquire a series of 1D spectra while incrementing the ¹⁵N pulse width. The optimal 90° pulse width corresponds to the minimum signal intensity for an anti-phase signal.[8][11] Alternatively, for labeled samples, you can use a 2D ¹H-¹⁵N HSQC experiment and array the ¹⁵N pulse width, looking for the maximum signal intensity.
Q6: What is a typical range for relaxation delays (T1 and T2) in 15N DNA NMR?
A6: Relaxation times are dependent on the size of the DNA, its structure, and the experimental conditions. For ¹⁵N T1 relaxation experiments on DNA, typical delays might range from 0.0 to 1.5 seconds. For T2 experiments, the delays are much shorter, often in the range of 0.0 to 160 milliseconds.[12] It is recommended to run a preliminary T1 experiment to determine the appropriate recycle delay for your HSQC-based experiments, which is typically set to 1.3-1.5 times the longest T1 of interest.[10]
| Experiment | Typical Delay Range | Purpose |
| ¹⁵N T1 | 0.0 - 1.5 s[12] | Measures spin-lattice relaxation, informs on molecular motion. |
| ¹⁵N T2 | 0.0 - 160 ms[12] | Measures spin-spin relaxation, sensitive to conformational exchange. |
| Recycle Delay (d1) | 1.3 - 1.5 x Longest T1 | Allows for magnetization recovery between scans.[10] |
Q7: My peaks in the ¹H dimension of the HSQC are broad. What could be the cause?
A7: Broad proton lines can be due to several factors. Poor shimming is a common culprit, so ensure the magnetic field homogeneity is optimized.[13] Sample aggregation, as discussed in Q3, is another major cause. If you are studying a DNA-protein complex, intermediate chemical exchange on the NMR timescale can also lead to significant line broadening.[2] In such cases, acquiring spectra at different temperatures might help to move out of the intermediate exchange regime.[7] For larger DNA molecules, transverse relaxation (short T2) will naturally lead to broader lines.
Experimental Protocols & Workflows
Protocol: ¹H-¹⁵N HSQC Experiment Setup
This protocol outlines the basic steps for setting up a sensitivity-enhanced ¹H-¹⁵N HSQC experiment.
-
Sample Preparation: Prepare a 0.1-1.0 mM 15N-labeled DNA sample in a suitable deuterated buffer. Filter the sample into a high-quality NMR tube.[1][3]
-
Initial Spectrometer Setup:
-
Insert the sample into the magnet and lock onto the deuterium (B1214612) signal of the solvent.[9]
-
Tune and match the probe for both the ¹H and ¹⁵N channels.[9]
-
Perform automated or manual shimming to optimize magnetic field homogeneity.[13]
-
-
Pulse Width Calibration:
-
Setting up the 2D HSQC:
-
Load a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi).[14][15]
-
Set the spectral widths (sw) in both the ¹H (F2) and ¹⁵N (F1) dimensions to encompass all expected signals.
-
Set the transmitter frequency offsets (o1p for ¹H and o2p for ¹⁵N) to the center of the respective spectral regions.
-
Set the number of points in the direct (td in F2) and indirect (td in F1) dimensions.
-
Set the relaxation delay (d1) to approximately 1.3-1.5 times the estimated average T1 of the DNA imino or amino protons.[10]
-
Set the number of scans (ns) based on the sample concentration to achieve adequate signal-to-noise.
-
-
Acquisition and Processing:
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in 15N DNA NMR experiments.
Caption: A decision tree for troubleshooting poor quality 15N DNA NMR spectra.
Experimental Optimization Workflow
This diagram shows a general workflow for optimizing experimental parameters for a new 15N-labeled DNA sample.
Caption: A stepwise workflow for optimizing 15N DNA NMR experimental parameters.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. NMR-based investigations into target DNA search processes of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Salt Dependence of DNA Binding Activity of Human Transcription Factor Dlx3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR | Pulse Calibration Procedures | Chemical Research Support [weizmann.ac.il]
- 9. HSQC_15N.nan [protocols.io]
- 10. Optimization of 15N–13C double-resonance NMR experiments under low temperature magic angle spinning dynamic nuclear polarization conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3D. Required 15N pulses [imserc.northwestern.edu]
- 12. 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments | CoMD/NMR [comdnmr.nysbc.org]
- 13. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 14. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 15. protein-nmr.org.uk [protein-nmr.org.uk]
Best practices for the storage and handling of 2'-Deoxyadenosine-15N1.
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the storage, handling, and use of 2'-Deoxyadenosine-15N1 in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For maximum stability, this compound should be stored as a solid at -20°C for long-term use, where it can be stable for at least four years.[1] Some suppliers also recommend refrigerated storage between +2°C and +8°C.[2][3] It is critical to protect the compound from light and keep the container tightly sealed in a dry, well-ventilated area.[2][4][5]
Q2: How should I handle this compound in the laboratory?
Standard laboratory safety practices are required. Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[4] Handle the solid powder in a way that avoids creating and inhaling dust.[4] Ensure you wash your hands thoroughly after handling the compound.[4] All waste should be disposed of as chemical waste in accordance with local regulations.[4]
Q3: What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation. Use a high-purity, anhydrous solvent such as DMSO or sterile PBS. Once dissolved, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Store stock solutions at -80°C for long-term stability.[6]
Q4: What are the primary applications for this isotopically labeled compound?
This compound is primarily used in research applications that require tracing the incorporation of adenosine (B11128) into nucleic acids. Key applications include biomolecular Nuclear Magnetic Resonance (NMR) studies, metabolic flux analysis, and use as an internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS).[2][3][7] It is also a precursor for the synthesis of isotopically labeled phosphoramidites used in oligonucleotide synthesis.[5]
Storage and Solubility Data
Quantitative data for storage and solubility are summarized below for easy reference.
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability | Special Conditions |
| Solid | -20°C | ≥ 4 years[1] | Protect from light[2][5], Keep container tightly sealed[4] |
| Solid | +2°C to +8°C | See manufacturer's data | Protect from light[2][5], Keep container tightly sealed[4] |
| In Solvent | -80°C | ~1 year[6] | Aliquot to avoid freeze-thaw cycles[6] |
Table 2: Solubility in Common Solvents
| Solvent | Concentration | Reference |
| DMSO | 33 - 54 mg/mL | [1][6] |
| DMF | 20 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| H₂O | 25 mg/mL | |
| PBS (pH 7.2) | 1 mg/mL | [1] |
| 1 M NH₄OH | 50 mg/mL |
Experimental Workflow & Troubleshooting
Caption: Recommended workflow for handling and storage of this compound.
Troubleshooting Guide
Q5: I am seeing low or no incorporation of the 15N label into my DNA. What are the possible causes?
Low incorporation is a common issue that can stem from several factors. Use a systematic approach to identify the problem. Key areas to investigate include the health of your cells, the integrity of the compound, and the experimental conditions.
Caption: Troubleshooting logic for diagnosing low 15N incorporation.
Q6: My stock solution appears cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation indicates that the compound may have come out of solution. This can happen if the solubility limit was exceeded or if the solvent was not pure (e.g., moisture-absorbing DMSO can reduce solubility).[6] Gently warm the solution to see if the precipitate redissolves. If it does not, it is best to discard the solution and prepare a fresh stock, ensuring the correct solvent and concentration are used.
Q7: I am observing unexpected peaks in my mass spectrometry data. How can I troubleshoot this?
Extraneous peaks can arise from contamination or compound degradation.
-
Contamination: Ensure all reagents and labware are clean. Run a solvent blank to check for background contaminants.
-
Degradation: 2'-Deoxyadenosine can be susceptible to degradation, particularly hydrolysis at acidic pH, which could lead to the formation of 15N-labeled adenine.[8] Ensure all buffers used during extraction and analysis are at a neutral or slightly basic pH.
-
Adducts: Check for common adducts (e.g., sodium, potassium) in your mass spectrometer software, which may account for unexpected masses.
Experimental Protocols
General Protocol for Cellular Incorporation of this compound
This protocol provides a general framework for labeling cellular DNA for analysis by LC-MS/MS. Optimization will be required for specific cell lines and experimental goals.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile, nuclease-free PBS or DMSO.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot and store at -80°C.
-
-
Cell Culture and Labeling:
-
Plate cells at a density that ensures they will be in the logarithmic growth phase throughout the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the growth medium with fresh medium containing the desired final concentration of this compound (typically in the range of 10-100 µM, but this must be optimized).
-
Incubate the cells for a period that allows for sufficient incorporation (e.g., 24-72 hours, corresponding to 1-3 cell divisions).
-
-
Cell Harvest and DNA Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or scraping.
-
Extract genomic DNA using a commercial DNA extraction kit, following the manufacturer’s instructions. Ensure the use of RNase to remove RNA contamination.
-
-
DNA Hydrolysis and Sample Preparation for LC-MS:
-
Quantify the extracted DNA using a spectrophotometer.
-
Digest a known amount of DNA (e.g., 10 µg) to individual deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Following digestion, precipitate proteins by adding cold acetonitrile (B52724) or using a centrifugal filter.
-
Evaporate the supernatant to dryness and resuspend the deoxynucleoside pellet in an appropriate buffer for LC-MS analysis.
-
Caption: Simplified pathway of this compound incorporation into DNA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2â²-Deoxyadenosine (¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, NLM-3895-25 [isotope.com]
- 3. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-5 [isotope.com]
- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 5. 2â²-Deoxyadenosine·HâO (¹âµNâ , 96-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise in ¹⁵N NMR of Nucleic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance the signal-to-noise ratio (S/N) in your ¹⁵N NMR experiments on nucleic acids.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during ¹⁵N NMR experiments on nucleic acids.
Q1: My ¹⁵N HSQC spectrum has very low signal-to-noise. What are the first things I should check?
A1: Low signal-to-noise is a common problem. Here’s a checklist of initial troubleshooting steps:
-
Sample Concentration: Ensure your nucleic acid concentration is optimal, typically in the range of 0.3-0.5 mM. For smaller nucleic acids or peptides, concentrations of 1-5 mM may be necessary.[1][2]
-
Sample Purity and Stability: The sample should be free of particulates and stable for at least a week under the experimental conditions. Centrifuge or filter your sample to remove any precipitates.[1][3][4]
-
Buffer Conditions: High salt concentrations (>150 mM) can decrease probe sensitivity. If high salt is necessary, consider using a narrower diameter NMR tube.[3][5]
-
Spectrometer Setup:
-
Tuning and Matching: Ensure the probe is properly tuned and matched for ¹H, ¹⁵N, and ¹³C (if applicable) frequencies.
-
Pulse Widths: Calibrate the 90° pulse widths for all relevant nuclei.
-
Receiver Gain: Verify that the receiver gain is set correctly to maximize signal without introducing artifacts.[6]
-
Q2: I'm working with a large RNA (>25 kDa) and my signals are broad, leading to poor S/N. What techniques can I use to improve this?
A2: For large nucleic acids, transverse relaxation is a major cause of line broadening and signal loss. The following techniques are highly effective in mitigating this issue:
-
Transverse Relaxation-Optimized Spectroscopy (TROSY): This is the most critical experiment for large biomolecules. TROSY-based experiments select the most slowly relaxing component of the multiplet, resulting in significantly narrower linewidths and improved S/N.[7][8] For even greater sensitivity, consider using a BEST-TROSY pulse sequence, which can provide a sensitivity gain of more than a factor of 2.[9]
-
Deuteration: Replacing non-exchangeable protons with deuterium (B1214612) reduces ¹H-¹H dipolar interactions, a major source of relaxation. This leads to sharper lines and improved S/N.[10][11][12]
-
Cryoprobe: Using a cryogenic probe reduces thermal noise in the detection electronics, leading to a significant S/N enhancement, typically 2-4 fold compared to a room-temperature probe.[13][14][15][16]
Q3: How do I choose between different pulse sequences like standard HSQC, TROSY, and BEST-TROSY?
A3: The choice of pulse sequence depends primarily on the size of your nucleic acid and the available spectrometer hardware.
-
¹H-¹⁵N HSQC: This is a standard and robust experiment suitable for smaller nucleic acids (typically <25 kDa) where line broadening from rapid relaxation is not a major issue.[6][17][18]
-
¹⁵N-TROSY: This is essential for larger nucleic acids (>25 kDa) and at high magnetic fields (>14.1 Tesla). It effectively counteracts the line broadening effects that dominate at higher molecular weights.[8]
-
BEST-TROSY: This is an enhanced version of the TROSY experiment that provides a further boost in sensitivity. It is particularly beneficial for very large systems or samples with low concentrations.[9][19][20][21]
Q4: I have a limited amount of sample. What are the most effective ways to maximize my signal?
A4: When sample quantity is the limiting factor, a combination of approaches is best:
-
Use a Cryoprobe: This provides the most straightforward and significant S/N enhancement by reducing instrument noise.[13][14]
-
Optimize Sample Volume: Use a micro-NMR tube (e.g., 3 mm) or a Shigemi tube to maximize the concentration for a given amount of material.[3]
-
Employ a Sensitivity-Enhanced Pulse Sequence: Use a BEST-TROSY or a sensitivity-enhanced HSQC experiment.[6][9]
-
Increase the Number of Scans: While time-consuming, increasing the number of scans will improve the S/N ratio by the square root of the number of scans.
Quantitative Data Summary
The following table summarizes the typical signal-to-noise enhancement factors for various techniques. The actual enhancement will depend on the specific sample, spectrometer, and experimental conditions.
| Technique | Typical S/N Enhancement Factor | Applicable to | Notes |
| Cryoprobe | 2-4x (vs. Room Temperature Probe) | All samples | Reduces thermal noise in the probe electronics.[13][14][15][16] |
| TROSY | Significant (especially for >25 kDa) | Large nucleic acids | Reduces transverse relaxation, leading to narrower lines.[7][8] |
| BEST-TROSY | >2x (vs. conventional TROSY) | Large nucleic acids | Further enhances sensitivity of TROSY experiments.[9] |
| Deuteration | Varies (improves resolution) | All samples | Reduces dipolar relaxation, leading to sharper lines.[10][11][12] |
| Paramagnetic Relaxation Enhancement (PRE) | Not a direct S/N enhancement method | All samples | Provides long-range distance information.[22][23][24][25][26] |
Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of a ¹⁵N-Labeled RNA Sample for NMR
This protocol outlines the in vitro transcription method for producing a uniformly ¹⁵N-labeled RNA sample.
-
Prepare ¹⁵N-labeled NTPs: Grow E. coli in a minimal medium containing ¹⁵N-labeled ammonium (B1175870) sulfate (B86663) as the sole nitrogen source. Extract and purify the ribonucleoside triphosphates (NTPs).[27][28]
-
In Vitro Transcription:
-
Set up a transcription reaction containing:
-
Linearized DNA template
-
T7 RNA polymerase
-
¹⁵N-labeled NTPs (ATP, GTP, CTP, UTP)
-
Transcription buffer (Tris-HCl, MgCl₂, DTT, spermidine)
-
-
Incubate the reaction at 37°C for 4-6 hours.[28]
-
-
Purification:
-
Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Excise the band corresponding to the full-length RNA and elute it from the gel.
-
-
Desalting and Buffer Exchange:
-
Desalt the purified RNA using size-exclusion chromatography or dialysis.
-
Exchange the RNA into the final NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5).[29]
-
-
Sample Concentration: Concentrate the RNA sample to the desired concentration (typically 0.3-0.5 mM) using a centrifugal concentrator.[1]
-
Final Preparation: Add 5-10% D₂O to the final sample for the lock signal and transfer it to a clean NMR tube.[3]
Protocol 2: ¹H-¹⁵N BEST-TROSY Experiment
This protocol provides a general outline for setting up a ¹H-¹⁵N BEST-TROSY experiment. Specific parameters will need to be optimized for your sample and spectrometer.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H, ¹⁵N, and ¹³C (if applicable).
-
Calibrate the 90° pulse widths for ¹H and ¹⁵N.
-
Set the carrier frequencies for ¹H (water resonance, ~4.7 ppm), ¹⁵N (~155 ppm for imino nitrogens), and ¹³C (if decoupling is used).[9]
-
-
Pulse Sequence Parameters (based on a typical BEST-TROSY sequence):
-
Recycle Delay: Set to a short value (e.g., 200 ms) to take advantage of the longitudinal relaxation enhancement.[9]
-
Number of Scans (ns): Set according to the sample concentration and desired experiment time.
-
Number of Increments (in t₁): Typically 128-256 complex points.
-
Spectral Widths: Set appropriately for the ¹H and ¹⁵N dimensions to avoid aliasing.
-
-
Acquisition: Acquire the 2D BEST-TROSY spectrum.
-
Processing: Process the data with appropriate window functions (e.g., squared sine-bell) and perform Fourier transformation.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. scribd.com [scribd.com]
- 3. airen.bcm.umontreal.ca [airen.bcm.umontreal.ca]
- 4. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 5. NMR-based investigations into target DNA search processes of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSQC_15N.nan [protocols.io]
- 7. ethz.ch [ethz.ch]
- 8. 15N-TROSY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 9. Longitudinal-relaxation-enhanced NMR experiments for the study of nucleic acids in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Probes – NYSBC [nysbc.org]
- 14. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. nmr.sinica.edu.tw [nmr.sinica.edu.tw]
- 17. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 18. protein-nmr.org.uk [protein-nmr.org.uk]
- 19. researchgate.net [researchgate.net]
- 20. BEST TROSY – Bio-NMR Core [bionmr.cores.ucla.edu]
- 21. researchgate.net [researchgate.net]
- 22. Paramagnetic Relaxation Enhancement for Detecting and Characterizing Self-Associations of Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gmclore.org [gmclore.org]
- 25. Paramagnetic relaxation enhancement - NMR Wiki [nmrwiki.org]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. researchgate.net [researchgate.net]
- 29. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 15N-labeled nucleosides during sample preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 15N-labeled nucleosides during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 15N-labeled nucleoside degradation during sample preparation?
A1: The degradation of 15N-labeled nucleosides is primarily caused by three factors:
-
Enzymatic Degradation: Nucleases (DNases and RNases) and phosphorylases present in biological samples can rapidly break down nucleosides.[1][2][3][4]
-
Chemical Degradation: Suboptimal pH and high temperatures can lead to the hydrolysis of nucleosides.[5][6]
-
Oxidative Damage: Reactive oxygen species (ROS) can oxidize sensitive nucleosides, with guanine (B1146940) being particularly susceptible to conversion to 8-oxo-guanine. This can be exacerbated by the presence of metal ions.[7][8][9]
Q2: How can I minimize enzymatic degradation of my 15N-labeled nucleosides?
A2: To minimize enzymatic degradation, it is crucial to work quickly and keep samples on ice.[5] Additionally, consider the following:
-
Use of Inhibitors: Incorporate broad-spectrum protease and nuclease inhibitor cocktails into your lysis and extraction buffers.[5] For specific enzymes, targeted inhibitors can be used, such as methoxyacetic acid for Sarcosine Dehydrogenase (SARDH).[5][10]
-
Chaotropic Agents: Reagents like guanidine (B92328) isothiocyanate, often found in RNA extraction buffers like TRIzol, effectively denature and inactivate nucleases.[3]
-
Specialized Preservation Reagents: Commercially available reagents like DNA/RNA Shield can inactivate nucleases and preserve nucleic acids at ambient temperatures.[11]
Q3: What is the optimal pH and temperature for maintaining the stability of 15N-labeled nucleosides?
A3: For optimal stability, maintain a neutral to slightly alkaline pH, typically between 7.0 and 8.0.[5][10] Extreme pH conditions should be avoided. Temperature should be kept low throughout the sample preparation process. For long-term storage, -80°C is recommended to halt biological and chemical reactions.[5][10][12] Avoid repeated freeze-thaw cycles as they can compromise sample integrity.[5][10][12]
Q4: How can I prevent oxidative damage to my samples, especially for sensitive nucleosides like 8-oxo-dGsn?
A4: To prevent artifactual oxidation during sample preparation, the following precautions are recommended:
-
Metal Chelators: The addition of metal chelators like EDTA or deferoxamine (B1203445) methylate to buffers can help prevent Fenton chemistry-mediated generation of reactive oxygen species.[9][13]
-
Antioxidants: Including antioxidants such as butylated hydroxytoluene (BHT) or TEMPO in your solutions can mitigate oxidative damage.[7][8]
Troubleshooting Guides
Issue 1: Low or no detection of 15N-labeled nucleosides in the final analysis.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Work quickly and keep samples on ice. Add a broad-spectrum nuclease inhibitor cocktail to your lysis/extraction buffer.[5] |
| Chemical Degradation | Ensure the pH of all solutions is maintained between 7.0 and 8.0. Avoid high temperatures during all steps.[5][10] |
| Improper Storage | Review storage conditions. For long-term storage, ensure samples were kept at -80°C. Avoid repeated freeze-thaw cycles.[5][10][12] |
| Suboptimal Extraction | Optimize the extraction protocol. For plasma or urine, a protein precipitation step with a cold solvent like methanol (B129727) or acetonitrile (B52724) is a common starting point.[5] |
Issue 2: Poor chromatographic peak shape (tailing, fronting, or broad peaks).
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Solvent | The injection solvent should be as close in composition to the initial mobile phase as possible.[5] |
| Column Contamination or Damage | Wash the column with a strong solvent or replace it if necessary.[5] |
Quantitative Data Summary
The stability of 15N-labeled nucleosides is highly dependent on storage conditions. The following table summarizes recommended storage conditions to maintain sample integrity.
| Storage Condition | Duration | Effect on Stability | Reference |
| Room Temperature (in DNA/RNA Shield™) | Up to 30 days | Stabilizes nucleic acids and inactivates nucleases. | [11] |
| 4°C | Short-term (hours) | Minimal degradation for very short periods; not recommended for extended storage. | [10] |
| -20°C | Up to one month | Acceptable for short to medium-term storage. | [5] |
| -80°C | Long-term (months to years) | Recommended for long-term storage to halt most biological and chemical activity.[5][10][12] | |
| Liquid Nitrogen (-196°C) | Long-term | Rapidly inactivates RNase activity, preserving RNA integrity.[12] | |
| Repeated Freeze-Thaw Cycles | Avoid | Can lead to a marked decrease in the integrity of nucleic acids.[5][10][12] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is a common starting point for the extraction of small molecules, including nucleosides, from plasma or serum.
-
To 100 µL of plasma/serum, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[5]
Protocol 2: DNA Extraction and Hydrolysis to Nucleosides
This protocol is designed to extract DNA and hydrolyze it to individual nucleosides for analysis, with steps to minimize oxidative damage.
-
Homogenize tissue samples in a lysis buffer containing a metal chelator (e.g., 0.1 mM deferoxamine methylate) to prevent oxidation.[13]
-
Extract DNA using a standard method (e.g., phenol-chloroform or a commercial kit).
-
Dissolve 20 µg of the purified DNA in 85 µL of 0.1 mM deferoxamine methylate solution.
-
Denature the DNA by heating at 100°C for 3 minutes, followed by rapid chilling on ice.
-
Add internal standards, such as [¹⁵N₅]8-oxo-dGsn and [¹⁵N₅]dGsn.
-
Hydrolyze the DNA to nucleosides by incubation with nuclease P1 at 37°C for 2 hours.
-
Follow with the addition of alkaline phosphatase and incubate at 37°C for 1 hour.[13]
-
The resulting nucleoside mixture is then ready for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for 15N-labeled nucleoside analysis.
Caption: Enzymatic degradation pathway of nucleic acids.
References
- 1. Nucleic acid protocols: Extraction and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide degradation and ribose salvage in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eaglepubs.erau.edu [eaglepubs.erau.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The stability of the RNA bases: Implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zymoresearch.de [zymoresearch.de]
- 12. The Most Comprehensive Guide to RNA Extraction - CD Genomics [rna.cd-genomics.com]
- 13. Age-Dependent Accumulation of 8-Oxoguanine in the DNA and RNA in Various Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low incorporation efficiency of labeled deoxynucleosides.
Welcome to the technical support center for troubleshooting assays involving the incorporation of labeled deoxynucleosides, such as Bromodeoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). This guide provides answers to frequently asked questions, detailed troubleshooting advice, and standardized protocols to help you resolve issues related to low incorporation efficiency and other common experimental problems.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind labeled deoxynucleoside incorporation assays?
These assays measure DNA synthesis, which is a hallmark of cell proliferation. Analogs of the natural deoxynucleoside thymidine (B127349), such as BrdU or EdU, are introduced to cells in culture or in vivo. During the S-phase of the cell cycle, these analogs are incorporated into newly synthesized DNA. The incorporated analog is then detected, typically via immunofluorescence or colorimetry, allowing for the identification and quantification of proliferating cells.
Q2: What is the fundamental difference between the BrdU and EdU assays?
The primary difference lies in the detection method.
-
BrdU detection requires a harsh DNA denaturation step (using acid or heat) to expose the incorporated BrdU to a specific antibody.
-
EdU detection utilizes a bio-orthogonal "click chemistry" reaction. A small fluorescent azide (B81097) molecule covalently binds to the ethynyl (B1212043) group of the incorporated EdU. This method is faster, does not require DNA denaturation, and often results in a better signal-to-noise ratio.
Q3: Can the concentration of the labeled deoxynucleoside affect cell health?
Yes. High concentrations of thymidine analogs like BrdU and EdU can be cytotoxic or cytostatic, which can inhibit cell proliferation and paradoxically lead to lower incorporation rates. It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental duration through a titration experiment.
Q4: Should I synchronize my cells before the assay?
Cell synchronization is not always necessary but can be highly beneficial. Since deoxynucleoside incorporation only occurs during the S-phase, using an asynchronous cell population will result in only a fraction of cells being labeled. If you expect a low proliferation rate or need to maximize the signal, synchronizing the cells to arrest them at the G1/S boundary before adding the label can significantly increase the incorporation efficiency. Common synchronization methods include serum starvation or a double thymidine block.
Troubleshooting Guide
This guide addresses the most common issues encountered during deoxynucleoside incorporation assays, presented in a question-and-answer format.
Problem Area 1: Weak or No Signal
A weak or absent signal is the most frequent problem, indicating a failure in one of the key steps of the assay.
A: Start by verifying the fundamental steps of the protocol.
-
Cell Health & Proliferation: Are your cells healthy and actively dividing? High cell density, nutrient depletion, or cytotoxicity from a treatment can arrest the cell cycle. Ensure you are using cells in the exponential growth phase. Consider running a positive control with a known potent mitogen.
-
Labeling Reagent: Was the labeled deoxynucleoside added at the correct concentration and for a sufficient duration? Rapidly dividing cells may only need a 1-hour pulse, while slower-growing primary cells might require up to 24 hours. Confirm that your stock solution has not expired and was stored correctly.
-
Detection Reagents: For BrdU, confirm your primary and secondary antibodies are active and compatible. For EdU, ensure the copper catalyst and fluorescent azide were fresh and prepared correctly; the reaction cocktail should be used within 15 minutes of preparation.
A: The most critical step in a BrdU assay is DNA denaturation.
-
Inadequate Denaturation: The anti-BrdU antibody cannot access the incorporated BrdU if the DNA is not sufficiently denatured. You may need to optimize the HCl concentration (typically 1-2.5 M) and incubation time (10-60 minutes at room temperature). Insufficient washing after this step can also denature the antibody, so ensure all residual acid is removed.
-
Insufficient Antibody Concentration: Your primary or secondary antibody dilution may be too high. Perform a titration to find the optimal concentration that maximizes signal without increasing background.
-
Over-fixation: Excessive fixation with paraformaldehyde can cross-link proteins so extensively that it hinders DNA denaturation. Try reducing the fixation time.
A: The EdU "click" reaction is generally robust, but issues can still arise.
-
Reagent Quality: The copper (I) catalyst is prone to oxidation. Ensure the reducing agent (e.g., sodium ascorbate) is fresh and added to the reaction cocktail immediately before use.
-
Incompatible Buffers: Components in some buffers can interfere with the click reaction. Use the buffers recommended in your specific kit or protocol.
-
Light Exposure: The fluorescent azide is light-sensitive. Protect it from light during storage and incubation to prevent photobleaching.
A troubleshooting workflow is provided below to help guide your decision-making process when encountering a weak or absent signal.
Caption: Troubleshooting Decision Tree for Weak or No Signal.
Problem Area 2: High Background
High background fluorescence can obscure the true signal, making quantification difficult and unreliable.
A: High background in BrdU assays is often related to the antibody staining steps.
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to cellular components. Ensure you are using an adequate blocking solution (e.g., normal serum from the same species as the secondary antibody).
-
Antibody Concentration Too High: An excessively high concentration of the primary or secondary antibody is a common cause of background. Titrate your antibodies to find the lowest concentration that still provides a robust specific signal.
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies behind, contributing to background. Increase the number and/or duration of your wash steps.
A: This phenomenon is called autofluorescence. It is intrinsic fluorescence from cellular components like flavins and NADH.
-
Fixation: Some fixatives, especially glutaraldehyde, can induce autofluorescence. Using fresh, high-quality paraformaldehyde can help.
-
Cell Type: Some cell types are naturally more autofluorescent than others.
-
Quenching: You can try treating your fixed cells with a quenching agent like 0.1% sodium borohydride (B1222165) or a commercial quenching solution before blocking.
-
Imaging: When imaging, choose fluorophores in the far-red spectrum, as autofluorescence is often most prominent in the green and yellow channels.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for key steps in BrdU and EdU assays. These should be optimized for your specific cell type and experimental conditions.
Table 1: Recommended Labeling Conditions
| Parameter | In Vitro (Cell Culture) | In Vivo (Mouse) |
| BrdU Concentration | 10 µM | 50-100 mg/kg (IP injection) or 0.8 mg/mL in drinking water |
| EdU Concentration | 1-10 µM | 50 mg/kg (IP injection) |
| Labeling Time | 1-24 hours (cell type dependent) | Varies by experiment (hours to weeks) |
Table 2: BrdU Assay - DNA Denaturation Options
| Method | Reagent | Conditions | Notes |
| Acid Hydrolysis | 1 - 2.5 M HCl | 10-60 min at Room Temp | Most common method; must be optimized to avoid destroying cell morphology. |
| Heat-Induced | Citrate Buffer (pH 6.0) | 95-100°C for 10-20 min | Can be harsh on tissue structure but avoids strong acids. |
| DNase I Treatment | DNase I | 30-60 min at 37°C | Enzymatic method, can be gentler but more expensive. |
Experimental Protocols
Below are detailed, generalized protocols for performing BrdU and EdU incorporation assays on cultured cells.
Protocol 1: BrdU Incorporation Assay (Immunofluorescence)
This protocol outlines the key steps for labeling, fixation, denaturation, and detection of BrdU in adherent cells.
Caption: Standard workflow for a BrdU immunofluorescence assay.
Methodology:
-
BrdU Labeling: Add BrdU solution to your cell culture medium to a final concentration of 10 µM.
-
Incubation: Incubate the cells for a duration appropriate for their doubling time (e.g., 2 hours for HeLa, 24 hours for slow-growing primary cells) at 37°C.
-
Fixation: Wash cells twice with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
DNA Denaturation: Wash twice with PBS. Add 2 M HCl and incubate for 30 minutes at room temperature to denature the DNA.
-
Neutralization: Aspirate the HCl and immediately wash three times with PBS or neutralize with 0.1 M sodium borate buffer (pH 8.5) for 10 minutes.
-
Blocking: Wash twice with PBS. Block with a suitable buffer (e.g., 1% BSA, 5% normal goat serum in PBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate with an anti-BrdU primary antibody diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Imaging: Wash three times with PBST. Counterstain nuclei with DAPI or Hoechst. Mount the coverslip and image using a fluorescence microscope.
Protocol 2: EdU Incorporation Assay (Click Chemistry)
This protocol highlights the milder conditions and faster workflow of the EdU detection method.
Caption: Standard workflow for an EdU click chemistry assay.
Methodology:
-
EdU Labeling: Add EdU solution to your cell culture medium to a final concentration of 10 µM.
-
Incubation: Incubate the cells for a duration appropriate for their doubling time at 37°C.
-
Fixation: Wash cells twice with PBS, then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
Click Reaction: Wash twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions (typically containing a fluorescent azide, copper (II) sulfate, and a reducing agent/buffer). Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Aspirate the reaction cocktail and wash cells three times with PBST.
-
Imaging: Counterstain nuclei with DAPI or Hoechst. Mount the coverslip and image using a fluorescence microscope.
Optimizing waiting time between pulses in dual-labeling experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dual-labeling pulse-chase experiments to study cell cycle kinetics and other dynamic cellular processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a dual-labeling pulse-chase experiment?
A dual-labeling pulse-chase experiment is a powerful method to measure the duration of specific phases of the cell cycle, particularly the S-phase (DNA synthesis phase).[1][2][3] By sequentially introducing two different labels that are incorporated into newly synthesized DNA (e.g., EdU and BrdU), researchers can track the progression of a cohort of cells through the S-phase over time. This technique allows for the calculation of S-phase duration (Ts) and total cell cycle length (Tc) in asynchronous cell populations, avoiding artifacts associated with cell synchronization methods.[1][2]
Q2: Why is the waiting time (chase period) between the two pulses critical?
The waiting time, or chase period, between the two labeling pulses is a key experimental parameter that determines the outcome of the experiment.[4] A series of increasing chase durations allows for the tracking of the cohort of cells that were initially labeled with the first pulse as they progress through and exit the S-phase.[2][3] The fraction of cells labeled with both pulses will decrease as the chase time increases. By plotting this decrease, one can accurately determine the S-phase duration.[2][3] An incorrectly optimized waiting time can lead to misinterpretation of cell cycle kinetics.
Q3: What are the most common labels used for dual-pulse experiments?
The most common combination of labels is 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU).[1][5][6] EdU is typically used for the first pulse, and its detection is based on a "click" chemistry reaction that is highly specific and does not require harsh DNA denaturation.[7] BrdU is used for the second pulse and is detected using a specific monoclonal antibody. It is crucial to use a BrdU antibody (like clone MoBU-1) that does not cross-react with EdU to ensure accurate differentiation between the two labeled populations.[3][5]
Q4: Can this method be used for different cell types?
Yes, the dual EdU-BrdU labeling method is robust and applicable to a wide variety of cell types, including adherent and suspension cells, as well as primary and immortalized cell lines from different species such as human, mouse, and Drosophila.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of the waiting time between pulses in your dual-labeling experiments.
Issue 1: All EdU-positive cells are also BrdU-positive, even with a long chase time.
| Possible Cause | Suggested Solution |
| Ineffective Chase: The unlabeled thymidine (B127349) chase is not effectively stopping the incorporation of the first label (EdU). | Ensure the concentration of unlabeled thymidine in the chase medium is in sufficient excess to outcompete any residual EdU. A common concentration is 20 µM thymidine.[2] |
| Chase Time Too Short: The chase duration is significantly shorter than the S-phase duration of your cells. The initial cohort of EdU-labeled cells has not had enough time to exit the S-phase before the BrdU pulse. | Perform a time-course experiment with incrementally longer chase periods (e.g., 0, 2, 4, 6, 8, 10, 12 hours).[2] This will allow you to identify the time point at which the double-positive population begins to decrease, which is necessary to calculate the S-phase duration.[2][3] |
| Cell Cycle Arrest: The cells may have arrested in S-phase due to experimental conditions or the properties of the cell line. | Check for potential cytotoxicity of the labeling reagents at the concentrations used. Include a positive control for cell cycle progression. Consider that some cancer cell lines may have a significantly longer S-phase than primary cells.[3] |
Issue 2: Very few or no double-positive (EdU+/BrdU+) cells are detected, even with a short chase time.
| Possible Cause | Suggested Solution |
| Chase Time Too Long: The waiting period between pulses is longer than the S-phase duration. The cells labeled with EdU have already completed S-phase and exited before the BrdU pulse was added. | Start with a zero-chase time point (add BrdU immediately after the EdU pulse) to establish a baseline of double-positive cells. Then, perform a time-course with shorter chase intervals based on the expected S-phase length of your cell line.[2][3] |
| Inefficient Labeling: The concentration or incubation time for one or both labels is insufficient for detection. | Ensure that the concentration and pulse duration for both EdU and BrdU are optimized for your cell type. A 30-minute pulse is often sufficient, but this may need to be adjusted.[2][3] |
| Detection Issues: Problems with the click chemistry reaction for EdU or the antibody staining for BrdU. | Verify that the click reaction components are fresh and correctly prepared. Ensure that the DNA denaturation step for BrdU staining is adequate and that the primary and secondary antibodies are working correctly. Include single-label controls to validate the detection of each marker independently.[3] |
Issue 3: High variability in S-phase duration calculations between replicates.
| Possible Cause | Suggested Solution |
| Asynchronous Culture Variability: Natural variation in the cell cycle progression within the population. | Ensure consistent cell culture conditions (e.g., cell density, passage number, media changes) across all replicates. While the method is designed for asynchronous populations, significant stress on the cells can alter cell cycle distributions. |
| Inconsistent Timing: Inaccurate timing of the pulse, chase, and harvest steps. | Use a precise timer for all incubation steps. For suspension cells, ensure rapid and complete media changes to start and stop the chase period effectively. |
| Flow Cytometry Gating Strategy: Inconsistent gating of cell populations during flow cytometry analysis. | Establish a strict, predefined gating strategy based on unstained and single-stain controls. Apply the same gates across all samples in the experiment. The EdU-positive/BrdU-negative population represents cells that have exited S-phase during the chase, which is a critical population to quantify accurately.[3] |
Data Presentation
Table 1: Recommended Reagent Concentrations for Dual EdU/BrdU Labeling
| Reagent | Purpose | Typical Concentration | Reference |
| EdU | First Pulse Label | 10 µM | [2] |
| Thymidine (dT) | Chase | 20 µM | [2] |
| BrdU | Second Pulse Label | 100 µM | [2] |
| Nocodazole | Mitotic Block | 100 ng/mL | [2] |
Note: Nocodazole is added during the chase to prevent cells that have completed one cell cycle from re-entering S-phase and incorporating BrdU, which would confound the results.[2]
Table 2: Experimentally Determined S-Phase Duration (Ts) in Various Cell Lines
| Cell Line/Type | Description | S-Phase Duration (Hours) | Reference |
| MEF | Mouse Embryonic Fibroblasts | 8.94 (± 0.22) | [3] |
| BJ | Human Primary Fibroblasts | 9.87 (± 0.25) | [3] |
| Lymphocytes | Human Primary Cells | 9.61 (± 0.35) | [3] |
| HCT116 | Human Colon Cancer Cell Line | 12.33 (± 1.21) | [3] |
| HeLa | Human Cervical Cancer Cell Line | 11.00 (± 1.15) | [3] |
| U2OS | Human Osteosarcoma Cell Line | 10.70 (± 0.95) | [3] |
| Jurkat | Human T-cell Leukemia Line | 11.40 (± 1.34) | [3] |
| S2R+ | Drosophila Cell Line | 10.10 (± 0.56) | [3] |
Experimental Protocols
Detailed Methodology for Measuring S-Phase Duration
This protocol is adapted from Ponti et al., Genes (Basel), 2022.[2][3]
-
Cell Culture: Plate cells to be in the exponential growth phase at the time of the experiment. For a typical time-course experiment, prepare a sufficient number of plates for each chase time point.
-
First Pulse (EdU): Add EdU to the culture medium to a final concentration of 10 µM. Incubate the cells for 30 minutes under standard culture conditions.
-
Chase: After the EdU pulse, remove the EdU-containing medium and wash the cells once with pre-warmed medium. Add fresh medium containing 20 µM thymidine and 100 ng/mL nocodazole.
-
Varying Chase Times: Incubate the cells for varying chase durations (e.g., 0, 2, 4, 6, 8, 10, 12 hours). The "0 hour" time point proceeds directly to the second pulse after the EdU pulse and wash.
-
Second Pulse (BrdU): At the end of each chase period, remove the chase medium and add fresh medium containing 100 µM BrdU. Incubate for 30 minutes under standard culture conditions.
-
Cell Harvesting: Harvest the cells using your standard method (e.g., trypsinization for adherent cells).
-
Fixation: Fix the cells, for example, with 70% ethanol (B145695) while vortexing, and store at -20°C until staining.
-
EdU Detection (Click Chemistry): Rehydrate the cells and perform the click chemistry reaction according to the manufacturer's protocol to label the incorporated EdU with a fluorescent azide (B81097) (e.g., Alexa Fluor 647).
-
BrdU Detection (Immunofluorescence):
-
Denature the DNA, typically with 2M HCl for 20-30 minutes at room temperature.
-
Neutralize the acid with a buffer such as 0.1 M sodium borate.
-
Block the cells (e.g., with BSA) and then incubate with a primary anti-BrdU antibody (clone MoBU-1 is recommended).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
-
Flow Cytometry: Resuspend the cells in a suitable buffer and analyze using a flow cytometer. Acquire data for the two fluorescence channels corresponding to the EdU and BrdU labels.
-
Data Analysis:
-
Gate the cell populations based on single-stain and unstained controls.
-
For each chase time point, calculate the fraction of EdU-positive cells that are also BrdU-positive (EdU+/BrdU+).
-
Plot the fraction of double-positive cells as a function of the chase time.
-
Perform a linear regression on the data points. The x-intercept of the regression line corresponds to the S-phase duration (Ts).[2][3]
-
Mandatory Visualizations
Caption: Experimental workflow for determining S-phase duration.
Caption: Canonical TNFα-NFκB signaling pathway.
References
- 1. Double knockin mice show NF-κB trajectories in immune signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. igmm.cnrs.fr [igmm.cnrs.fr]
- 3. researchgate.net [researchgate.net]
- 4. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 5. Dual-pulse labeling using 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU) in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring S-Phase Duration from Asynchronous Cells Using Dual EdU-BrdU Pulse-Chase Labeling Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Quality Control and Purity Assessment of Synthesized 15N-Labeled DNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of synthesized 15N-labeled DNA. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters for synthesized 15N-labeled DNA?
A1: The primary quality control parameters include isotopic enrichment, chemical purity, and integrity. Isotopic enrichment confirms the successful incorporation of 15N isotopes. Chemical purity assesses the presence of synthesis-related impurities.[1][2] Integrity checks for any degradation or fragmentation of the DNA strand.
Q2: Which analytical techniques are most suitable for assessing the quality of 15N-labeled DNA?
A2: The most powerful and commonly used techniques are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).[3][4][5] MS is ideal for determining isotopic enrichment and the precise mass of the labeled DNA. NMR can provide detailed structural information and confirm labeling at specific sites. HPLC is excellent for purification and quantifying chemical impurities.[6][7]
Q3: How is the percentage of 15N incorporation determined?
A3: Mass spectrometry is the primary method for this analysis. By comparing the mass-to-charge (m/z) ratio of the 15N-labeled DNA with its unlabeled counterpart, the mass shift due to 15N incorporation can be precisely measured.[3][8] Software tools can then be used to calculate the percentage of enrichment by analyzing the isotopic distribution of peptide fragments after enzymatic digestion.[9][10][11] For example, a mass shift of 14 Da in a peptide containing fourteen nitrogen atoms indicates successful labeling.[3][8]
Q4: What are the common impurities found in synthesized oligonucleotides?
A4: Common impurities arise from the solid-phase synthesis process and can include:
-
Failure sequences (n-1, n-2, etc.): Oligonucleotides that are shorter than the full-length product (FLP) due to incomplete coupling at each cycle.[]
-
Deletions: Missing bases within the sequence.
-
Modifications: Unwanted chemical modifications to the bases or the phosphate (B84403) backbone, such as depurination (loss of a purine (B94841) base) or oxidation.[][13]
-
Residual protecting groups: Incomplete removal of protecting groups used during synthesis.[14]
Q5: Why is HPLC purification important for 15N-labeled DNA?
A5: HPLC is a high-resolution purification technique that effectively separates the full-length 15N-labeled DNA from synthesis-related impurities like failure sequences (n-1) and other byproducts.[6][7][15] This is crucial for downstream applications where purity is paramount to ensure accurate and reliable results. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a particularly common and effective method for oligonucleotide purification.[13][16]
Troubleshooting Guides
Mass Spectrometry Analysis
| Problem | Possible Cause | Solution |
| Low 15N Incorporation Detected | Inefficient labeling during synthesis. | Optimize the synthesis protocol by ensuring a high concentration of the 15N-labeled precursor and sufficient reaction time. |
| Isotopic scrambling. | During biological expression methods, supplement the growth medium with a 10-fold excess of unlabeled amino acids relative to the 15N-labeled amino acid to suppress scrambling.[10] | |
| Complex/Uninterpretable Mass Spectra | Presence of multiple impurities or adducts. | Purify the sample using HPLC before MS analysis to remove impurities.[6] |
| Salt adduction (e.g., Na+, K+). | Desalt the sample prior to MS analysis. Use a buffer system with volatile salts (e.g., ammonium (B1175870) acetate). | |
| Poor Signal Intensity | Low sample concentration. | Concentrate the DNA sample. |
| Ionization suppression from contaminants. | Ensure the sample is free from detergents and other contaminants by performing a cleanup step. |
HPLC Purification
| Problem | Possible Cause | Solution |
| Poor Separation of Full-Length Product from n-1 Impurity | Suboptimal HPLC method. | Optimize the gradient, flow rate, and temperature. Consider using a different column with higher resolution. |
| Inappropriate ion-pairing reagent. | Experiment with different ion-pairing reagents (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) and concentrations to improve separation. | |
| Low Recovery of Labeled DNA | Adsorption of the oligonucleotide to the column or LC system. | Use columns and systems designed to minimize analyte loss, such as those with MaxPeak High Performance Surfaces. Passivate the column and LC system with several injections of the sample before the actual purification run. |
| Peak Tailing | Column degradation or contamination. | Wash the column with a strong solvent or replace it if necessary. |
| Sample overload. | Reduce the amount of sample injected onto the column. |
General Synthesis and Handling
| Problem | Possible Cause | Solution |
| Low Yield of Synthesized DNA | Inefficient coupling during solid-phase synthesis. | Ensure high-quality reagents and optimize coupling times.[] |
| Degradation of DNA during handling or storage. | Store purified DNA at -20°C or lower. Avoid repeated freeze-thaw cycles. Use nuclease-free water and reagents. | |
| DNA Degradation Observed on Gel Electrophoresis | Nuclease contamination. | Use sterile, nuclease-free reagents and labware. Wear gloves to prevent contamination from skin-borne nucleases. |
| Depurination due to acidic conditions. | Maintain a neutral pH during all purification and storage steps. |
Experimental Protocols
Protocol 1: Purity Assessment by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
-
Sample Preparation: Dissolve the synthesized 15N-labeled DNA pellet in 0.1 M triethylammonium acetate (TEAA).[17]
-
HPLC System and Column: Use a reverse-phase HPLC system with a C8 or C18 column suitable for oligonucleotide separation.[17]
-
Mobile Phases:
-
Mobile Phase A: 100 mM TEAA in water, pH ~7.
-
Mobile Phase B: 100 mM TEAA in acetonitrile/water (e.g., 50:50).
-
-
Gradient Elution: Apply a linear gradient from a low percentage of Mobile Phase B to a high percentage over a defined period (e.g., 5-95% B over 30 minutes) to elute the DNA.[17]
-
Detection: Monitor the elution profile using a UV detector at 260 nm.
-
Analysis: The full-length product should be the major peak. Impurities like n-1 sequences will typically elute slightly earlier. The purity can be calculated based on the relative peak areas.
Protocol 2: Isotopic Enrichment Analysis by Mass Spectrometry
-
Sample Preparation: The purified 15N-labeled DNA may need to be desalted prior to analysis. For large DNA molecules, enzymatic digestion to smaller fragments may be necessary.
-
Mass Spectrometer: Utilize a high-resolution mass spectrometer such as MALDI-TOF or ESI-QTOF for accurate mass determination.[3]
-
Acquisition: Acquire mass spectra in the appropriate mass range for the expected DNA fragment size.
-
Data Analysis:
-
Determine the monoisotopic mass of the 15N-labeled DNA or its fragments.
-
Compare this mass to the theoretical mass of the unlabeled DNA to calculate the mass shift.
-
Use specialized software to analyze the isotopic distribution and calculate the percentage of 15N incorporation.[9] The expected mass shift is approximately 1 Da for each incorporated 15N atom.
-
Protocol 3: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation: The 15N-labeled DNA sample must be of high purity and concentration (typically 0.3-0.5 mM).[18] The sample should be dissolved in a suitable NMR buffer containing 5-10% D₂O for locking.
-
NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
-
Experiment: Acquire a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates the proton and nitrogen signals, providing a unique peak for each N-H group in the DNA.
-
Analysis: The presence of cross-peaks in the ¹H-¹⁵N HSQC spectrum confirms the incorporation of ¹⁵N. The chemical shifts can be compared to known values to provide information about the structure and conformation of the DNA.
Quantitative Data Summary
Table 1: Typical Purity Levels of Synthesized Oligonucleotides by Different Purification Methods
| Purification Method | Typical Purity of Full-Length Product | Common Applications |
| Desalting | 50-70% | PCR, Sequencing |
| Cartridge Purification | >80% | Site-directed mutagenesis, Cloning |
| HPLC Purification | >90% | NMR, Mass Spectrometry, Drug Development |
| PAGE Purification | >95% | Antisense applications, Gene synthesis |
Table 2: Expected Mass Shift in Mass Spectrometry for 15N-Labeled DNA
| Number of Nitrogen Atoms in DNA Fragment | Theoretical Mass of Unlabeled Fragment (Da) | Expected Mass of 100% 15N-Labeled Fragment (Da) | Expected Mass Shift (Da) |
| 10 | 3000.0 | 3009.9 | 9.9 |
| 20 | 6000.0 | 6019.8 | 19.8 |
| 30 | 9000.0 | 9029.7 | 29.7 |
| 40 | 12000.0 | 12039.6 | 39.6 |
| 50 | 15000.0 | 15049.5 | 49.5 |
Note: The actual measured mass may vary slightly due to instrumentation and adduct formation.
Visual Workflows
Caption: Overall workflow for the synthesis and quality control of 15N-labeled DNA.
Caption: A logical troubleshooting guide for addressing common QC failures.
References
- 1. agilent.com [agilent.com]
- 2. Purity and Impurity Analysis of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 3. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. ckisotopes.com [ckisotopes.com]
- 10. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 13. lcms.cz [lcms.cz]
- 14. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. researchgate.net [researchgate.net]
- 17. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 18. nmr-bio.com [nmr-bio.com]
Technical Support Center: Use of 15N-Labeled Internal Standards in LC-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting information and frequently asked questions (FAQs) to address common issues encountered when using 15N-labeled internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: Inaccurate Quantification and Poor Reproducibility
Q: My quantitative results are inaccurate or not reproducible. Could my 15N-labeled internal standard (IS) be the problem?
A: Yes, several issues related to the 15N-labeled IS can lead to inaccurate and irreproducible results. The most common causes are isotopic impurity, cross-contribution between the analyte and the IS, and poor stability of the standard.
Troubleshooting Steps:
-
Assess Isotopic Purity and Cross-Contribution:
-
Question: Is there a significant amount of unlabeled analyte present in my 15N-labeled IS solution?
-
Action: Analyze a high-concentration solution of the 15N-labeled IS alone. Monitor the mass transition for the unlabeled analyte. The presence of a peak indicates contamination of the IS with the unlabeled analyte.[1] This can lead to artificially high measurements of your analyte.[2]
-
Question: Is the mass difference between my analyte and the 15N-labeled IS sufficient?
-
Action: To minimize mass spectrometric cross-talk, the IS should ideally have a mass difference of at least 3-5 Da from the analyte.[3][4] This prevents the natural isotopic distribution of the analyte from interfering with the IS signal.[4][5]
-
-
Evaluate the Stability of the 15N-Labeled IS:
-
Question: Was the 15N-labeled IS stored under the recommended conditions?
-
Action: Always refer to the manufacturer's guidelines for proper storage, including temperature and light protection.[1] Improper storage can lead to degradation of the standard. It is also recommended to prepare fresh working solutions and avoid multiple freeze-thaw cycles.[1][6]
-
Question: Is the 15N-labeled IS stable in the biological matrix during sample preparation and storage?
-
Action: Perform a stability assessment by incubating the IS in the matrix at various time points and temperatures that mimic your experimental conditions.[1][6] Analyze these samples and compare the results to freshly prepared samples to check for degradation.[6][7][8] While 15N labels are generally more stable than deuterium (B1214612) labels and not prone to exchange, degradation of the entire molecule can still occur.[9][10][11]
-
Issue 2: High Variability in Internal Standard Peak Area
Q: The peak area of my 15N-labeled IS is highly variable across my sample batch. Why is this happening?
A: High variability in the IS response can compromise the accuracy and precision of your quantitative analysis.[1] Common causes include inconsistent sample preparation and variable matrix effects.
Troubleshooting Steps:
-
Review Sample Preparation Consistency:
-
Question: Is the sample preparation workflow, including extraction, being performed consistently for all samples?
-
Action: Carefully review each step of your sample preparation protocol. Ensure uniform timing and execution for all samples, especially for steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[1] Inconsistent recovery of the IS during these steps is a common source of variability.
-
-
Investigate Matrix Effects:
-
Question: Are co-eluting components from the sample matrix affecting the ionization of my IS differently across samples?
-
Action: Matrix effects, which cause ion suppression or enhancement, are a significant source of imprecision in LC-MS analysis.[2][12] While 15N-labeled standards are excellent at compensating for matrix effects due to their co-elution with the analyte, significant variations in the matrix composition between samples can still lead to variability.[2][13][14] To assess this, you can perform a post-extraction spike experiment.[12][13]
-
Issue 3: Poor Chromatographic Co-elution
Q: My 15N-labeled IS and analyte are not co-eluting perfectly. Is this a problem?
A: Yes, perfect or near-perfect co-elution is critical for a stable isotope-labeled IS to effectively compensate for matrix effects.[2] If the analyte and IS have different retention times, they may be subjected to different degrees of ion suppression or enhancement, leading to inaccurate results.[2][15]
Troubleshooting Steps:
-
Question: Why would my 15N-labeled IS have a different retention time than the analyte?
-
Action: Unlike deuterium-labeled standards, which can sometimes exhibit a slight shift in retention time due to the deuterium isotope effect, 15N-labeled standards typically co-elute perfectly with the unlabeled analyte because the change in molecular properties is negligible.[2][10][11] If you observe a difference in retention time, it is highly likely that you are not analyzing the correct compound or that there has been an unexpected chemical modification of either the analyte or the IS. Verify the identity of both compounds.
Issue 4: Low or No Signal from the Internal Standard
Q: I am seeing a very low signal, or no signal at all, for my 15N-labeled IS. What should I check?
A: A low or absent IS signal can halt your analysis. The issue can range from simple preparation errors to instrument problems.[1]
Troubleshooting Steps:
-
Verify Standard Preparation and Handling:
-
Question: Are the concentration of the spiking solution and the volume added to the samples correct?
-
Action: Double-check all calculations and ensure that your pipettes are properly calibrated.[1]
-
Question: Has the IS degraded due to improper storage?
-
Action: Review the storage recommendations from the manufacturer.[1]
-
-
Check for Issues During Sample Preparation:
-
Question: Is the IS being lost during the extraction process?
-
Action: The extraction conditions (e.g., solvent, pH) may not be optimal for your analyte and IS.[1] Also, consider the possibility of the IS adsorbing to labware, such as plastic tubes or pipette tips. Using low-adsorption labware can help mitigate this.[1]
-
-
Optimize Mass Spectrometer Settings:
-
Question: Are the mass spectrometer source conditions optimized for the IS?
-
Action: Infuse a solution of the 15N-labeled IS directly into the mass spectrometer to optimize parameters like spray voltage, gas flows, and source temperature.[1]
-
Quantitative Data Summary
When evaluating a 15N-labeled internal standard, certain quantitative parameters are crucial. The following table summarizes key acceptance criteria commonly used in bioanalytical method validation.
| Parameter | Acceptance Criteria | Purpose |
| Isotopic Purity | > 98% | To ensure minimal contribution of the unlabeled analyte from the IS solution. |
| Analyte in IS | < 0.1% | To minimize the impact of unlabeled analyte impurity on the accuracy of low-level concentration measurements. |
| IS in Analyte | < 0.1% | To ensure the analyte reference material is not contaminated with the IS. |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | To ensure that the matrix effect is consistent between the analyte and the IS.[13][14] |
| Stability | Deviation of ≤ 15% from nominal concentration | To ensure the IS is stable under the conditions of the experiment (bench-top, freeze-thaw, long-term).[6][7] |
Key Experimental Protocols
Here are detailed methodologies for essential experiments to qualify your 15N-labeled internal standard.
Protocol 1: Assessment of Isotopic Purity and Cross-Contribution
-
Objective: To determine the isotopic purity of the 15N-labeled IS and to check for the presence of the unlabeled analyte.
-
Materials:
-
High-concentration stock solution of the 15N-labeled IS.
-
High-concentration stock solution of the unlabeled analyte.
-
LC-MS system.
-
-
Procedure:
-
Prepare a high-concentration solution of the 15N-labeled IS in a suitable solvent.
-
Inject this solution into the LC-MS system.
-
Acquire data by monitoring the mass transitions for both the 15N-labeled IS and the unlabeled analyte.
-
Prepare a high-concentration solution of the unlabeled analyte.
-
Inject this solution and acquire data, monitoring the mass transitions for both the unlabeled analyte and the 15N-labeled IS.
-
-
Data Analysis:
-
In the analysis of the IS solution, the peak area of the unlabeled analyte should be minimal (ideally, less than 0.1% of the IS peak area).[1]
-
In the analysis of the analyte solution, the peak area of the IS should be negligible.
-
Calculate the isotopic purity by comparing the peak intensities of the labeled and unlabeled species in the mass spectrum of the IS.[1]
-
Protocol 2: Evaluation of Matrix Effect
-
Objective: To quantitatively assess the degree of ion suppression or enhancement caused by the sample matrix.
-
Materials:
-
Blank biological matrix from at least six different sources.[14]
-
15N-labeled IS.
-
Unlabeled analyte.
-
LC-MS system.
-
-
Procedure (Post-Extraction Spike Method): [12][13]
-
Prepare two sets of samples:
-
Set A: Spike the analyte and IS into a neat solution (e.g., mobile phase) at low and high concentrations.
-
Set B: Extract blank matrix samples first, and then spike the analyte and IS into the extracted matrix at the same low and high concentrations as in Set A.
-
-
Analyze both sets of samples by LC-MS.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the IS: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[13]
-
Calculate the IS-normalized MF: IS-Normalized MF = MF_analyte / MF_IS
-
The IS-normalized MF should be close to 1 (typically within 0.85 to 1.15) to demonstrate that the IS effectively compensates for the matrix effect.[13]
-
Visualizations
Troubleshooting Workflow for Inaccurate Quantification
The following diagram illustrates a logical workflow for troubleshooting inaccurate quantification results when using a 15N-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. bioszeparacio.hu [bioszeparacio.hu]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rr-americas.woah.org [rr-americas.woah.org]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
The Decisive Advantage: A Comparative Guide to 15N Labeling in Structural Biology
For researchers, scientists, and drug development professionals navigating the complexities of structural biology, the choice between isotopically labeled and unlabeled compounds is a critical juncture. This guide provides an objective comparison, supported by experimental data, of the profound advantages offered by 15N labeling in elucidating the structure, dynamics, and interactions of proteins and other biomolecules.
The incorporation of the stable isotope ¹⁵N into proteins for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has revolutionized the field. While experiments on unlabeled ("natural abundance") samples are possible, the benefits of isotopic enrichment, particularly with ¹⁵N, are transformative, leading to higher quality data, more efficient analysis, and deeper biological insights.
Unlocking Clarity in NMR Spectroscopy
In NMR spectroscopy, the primary advantage of ¹⁵N labeling lies in the dramatic improvement of spectral resolution and the ability to perform a wider range of experiments. The natural abundance of the NMR-active ¹⁵N isotope is a mere 0.37%, making signals from unlabeled proteins exceedingly weak and difficult to detect.[1][2] Uniformly labeling a protein with ¹⁵N boosts the signal intensity significantly, enabling the acquisition of high-quality spectra in a fraction of the time.
A cornerstone of protein NMR is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates the chemical shifts of amide protons with their directly bonded nitrogen atoms.[1][3] In an unlabeled protein, the one-dimensional ¹H spectrum is often a dense forest of overlapping peaks, making individual resonance assignment nearly impossible, especially for larger proteins. The ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein, however, disperses these peaks into a second dimension, with each peak representing a specific amino acid residue's backbone amide group (and some sidechains). This "fingerprint" of the protein provides an immediate assessment of its folded state and homogeneity.[1]
The advantages extend beyond simple peak dispersion. ¹⁵N labeling is a prerequisite for a suite of powerful multi-dimensional NMR experiments (3D, 4D) that are essential for the sequential assignment of backbone and sidechain resonances, a critical step in determining a protein's three-dimensional structure.[4][5] Furthermore, ¹⁵N labeling is indispensable for studying protein dynamics, such as backbone flexibility and conformational exchange, through relaxation experiments.
Quantitative Comparison: ¹⁵N-Labeled vs. Unlabeled Protein NMR
| Parameter | Unlabeled Protein | ¹⁵N-Labeled Protein | Advantage of ¹⁵N Labeling |
| Signal-to-Noise Ratio (S/N) | Very Low | High | Significant increase in sensitivity, allowing for lower sample concentrations and shorter acquisition times. A 40% enhancement has been reported for some techniques.[2] |
| Spectral Resolution | Low (severe overlap in 1D ¹H) | High (dispersed peaks in 2D ¹H-¹⁵N) | Drastically reduced spectral crowding, enabling the resolution of individual amino acid signals.[2] |
| Resonance Assignment | Extremely difficult to impossible for proteins >5 kDa | Feasible and routine for proteins up to ~30-40 kDa | Enables the use of multi-dimensional experiments for sequential backbone and sidechain assignments. For a 10-kDa protein, 98.8% of backbone amide resonances were assigned using a 100% ¹⁵N-labeled sample.[5] |
| Structural Information | Limited to small peptides and basic conformational assessment | Detailed 3D structure, dynamics, and interaction mapping | Provides the necessary data for high-resolution structure determination and in-depth functional studies. |
| Experimental Possibilities | 1D ¹H, 2D ¹H-¹H (COSY, TOCSY, NOESY) on small peptides | 2D ¹H-¹⁵N HSQC, 3D/4D heteronuclear experiments (HNCO, HNCA, etc.), relaxation studies | Unlocks a vast array of experiments to probe structure, dynamics, and interactions at the atomic level. |
Precision and Accuracy in Mass Spectrometry
In the realm of mass spectrometry-based proteomics, ¹⁵N labeling is a cornerstone of quantitative accuracy. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize the mass difference between "light" (¹⁴N) and "heavy" (¹⁵N) labeled proteins to precisely quantify changes in protein abundance between different cellular states.[6][7][8][9][10]
In a typical SILAC experiment, one population of cells is grown in a medium containing normal amino acids, while another is grown in a medium where specific amino acids (commonly lysine (B10760008) and arginine) are replaced with their ¹⁵N-labeled counterparts.[7][11] The two cell populations can then be subjected to different stimuli (e.g., drug treatment vs. control). After treatment, the cell lysates are combined, and the proteins are digested into peptides. Because the "light" and "heavy" peptides are chemically identical, they co-elute during liquid chromatography and are detected simultaneously by the mass spectrometer. The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two cell populations.[7]
This approach offers significant advantages over label-free quantification methods, which rely on comparing the spectral features of peptides from separate runs. By mixing the samples at the beginning of the workflow, SILAC minimizes experimental variability that can be introduced during sample preparation, digestion, and analysis.[7] This leads to higher precision and accuracy in protein quantification.
Quantitative Comparison: ¹⁵N-Labeled (SILAC) vs. Unlabeled (Label-Free) Proteomics
| Parameter | Unlabeled (Label-Free) Proteomics | ¹⁵N-Labeled (SILAC) Proteomics | Advantage of ¹⁵N Labeling (SILAC) |
| Quantitative Accuracy | Moderate | High | The use of an internal standard for every protein minimizes sample-to-sample variation, leading to more precise and reliable quantification.[8][10][12] |
| Reproducibility | Lower | Higher | Mixing samples early in the workflow reduces variability introduced during sample processing. |
| Proteome Coverage | Potentially higher | Slightly lower | Label-free methods may identify more proteins in some cases.[12] |
| Multiplexing | Limited (requires separate runs) | High (multiple samples can be compared in a single run) | SILAC allows for the simultaneous comparison of multiple conditions, increasing throughput. |
| Data Analysis Complexity | High (requires sophisticated alignment algorithms) | More straightforward (relies on peak intensity ratios of known mass shifts) | The direct comparison of heavy and light peptide pairs simplifies data analysis. |
Experimental Protocols
Uniform ¹⁵N Labeling of Recombinant Proteins in E. coli
This protocol describes the expression and uniform ¹⁵N labeling of a target protein in E. coli using a minimal medium.
Materials:
-
E. coli expression strain transformed with the plasmid encoding the target protein.
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).
-
¹⁵NH₄Cl (the sole nitrogen source).
-
Glucose (or other carbon source).
-
MgSO₄, CaCl₂.
-
Trace metal solution.
-
Appropriate antibiotic.
-
IPTG (for induction).
-
Luria Broth (LB) for pre-culture.
Procedure:
-
Inoculate a 5-10 mL LB starter culture containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
The next day, use the starter culture to inoculate a larger volume (e.g., 50 mL) of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and the appropriate antibiotic. Grow overnight at 37°C. This step helps the cells adapt to the minimal medium.
-
Inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl) with the adapted overnight culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow the culture for another 16-24 hours.
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
The resulting cell pellet, containing the ¹⁵N-labeled protein, can be stored at -80°C or used immediately for protein purification.[13]
2D ¹H-¹⁵N HSQC Experiment
This protocol provides a general outline for acquiring a 2D ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein. Specific parameters will need to be optimized for the spectrometer and sample.
Sample Preparation:
-
A purified ¹⁵N-labeled protein sample at a concentration of 0.1-1 mM in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5).
-
The buffer should contain 5-10% D₂O for the spectrometer lock.
NMR Data Acquisition:
-
Tune and match the NMR probe for both ¹H and ¹⁵N frequencies.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to achieve good homogeneity.
-
Acquire a 1D ¹H spectrum to assess the sample quality and determine the spectral width.
-
Set up the 2D ¹H-¹⁵N HSQC experiment using a standard pulse sequence (e.g., hsqcetf3gpsi on Bruker spectrometers).
-
Set the spectral widths in both the ¹H (direct) and ¹⁵N (indirect) dimensions to cover all expected amide signals.
-
Set the number of data points in the direct dimension (e.g., 2048) and the number of increments in the indirect dimension (e.g., 256-512).
-
Set the number of scans per increment to achieve the desired signal-to-noise ratio.
-
Set the relaxation delay (typically 1-1.5 seconds).
-
Start the acquisition.
Data Processing:
-
Apply a window function (e.g., squared sine bell) to both dimensions.
-
Perform a Fourier transform in both dimensions.
-
Phase correct the spectrum.
-
Reference the chemical shifts.
-
Analyze the resulting 2D spectrum to visualize the ¹H-¹⁵N correlations.[3]
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the key workflows where ¹⁵N labeling is advantageous.
Caption: Workflow for unlabeled vs. ¹⁵N-labeled protein expression.
Caption: NMR data acquisition and analysis workflow with a ¹⁵N-labeled sample.
Caption: SILAC workflow for quantitative proteomics using ¹⁵N labeling.
Conclusion
References
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. benchchem.com [benchchem.com]
- 3. HSQC_15N.nan [protocols.io]
- 4. NMR Resonance Assignments of Sparsely Labeled Proteins: Amide Proton Exchange Correlations in Native and Denatured States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 10. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
A Comparative Guide to Validating the Incorporation and Position of ¹⁵N in Deoxyadenosine
For researchers and professionals in drug development, the precise validation of isotopic labeling is paramount for the integrity of experimental outcomes. This guide provides a comparative overview of the two primary analytical techniques for confirming the incorporation and determining the specific location of ¹⁵N within the deoxyadenosine (B7792050) molecule: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
At a Glance: Method Comparison
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Confirms incorporation and determines the number of ¹⁵N atoms. | Determines the precise position of ¹⁵N incorporation. |
| Principle | Measures the mass-to-charge ratio (m/z) of ions. ¹⁵N incorporation leads to a predictable mass increase. | Exploits the magnetic properties of atomic nuclei. The chemical environment of each ¹⁵N atom results in a unique resonance frequency (chemical shift). |
| Sample Requirement | Typically requires less sample (picomole to femtomole range). | Generally requires more sample (micromole to nanomole range). |
| Data Output | Mass spectrum showing peaks corresponding to different isotopic masses. | NMR spectrum showing peaks at specific chemical shifts for each ¹⁵N atom. |
| Positional Information | Indirectly inferred from fragmentation patterns in tandem MS (MS/MS). | Directly obtained from the ¹⁵N chemical shifts in a 1D ¹⁵N NMR or through correlations in a 2D ¹H-¹⁵N HSQC spectrum. |
| Instrumentation | High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF), Tandem Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF). | High-field NMR spectrometer. |
Quantitative Data Summary
Mass Spectrometry: Expected Mass Shifts
The incorporation of ¹⁵N atoms into the deoxyadenosine molecule results in a predictable increase in its monoisotopic mass. High-resolution mass spectrometry can readily detect these mass shifts.
| Number of ¹⁵N Atoms | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Δm/z) |
| 0 (Unlabeled) | C₁₀H₁₃N₅O₃ | 251.1018 | 0 |
| 1 | C₁₀H₁₃¹⁴N₄¹⁵NO₃ | 252.1000 | +0.9982 |
| 2 | C₁₀H₁₃¹⁴N₃¹⁵N₂O₃ | 253.0982 | +1.9964 |
| 3 | C₁₀H₁₃¹⁴N₂¹⁵N₃O₃ | 254.0964 | +2.9946 |
| 4 | C₁₀H₁₃¹⁴N¹⁵N₄O₃ | 255.0946 | +3.9928 |
| 5 | C₁₀H₁₃¹⁵N₅O₃ | 256.0928 | +4.9910 |
NMR Spectroscopy: ¹⁵N Chemical Shifts of Deoxyadenosine
The chemical shift of each nitrogen atom in deoxyadenosine is highly sensitive to its electronic environment. These distinct chemical shifts allow for the unambiguous assignment of the ¹⁵N label's position. The following are typical ¹⁵N chemical shifts referenced to liquid ammonia.[1]
| Nitrogen Position | Typical ¹⁵N Chemical Shift (ppm) |
| N1 | ~220-230 |
| N3 | ~210-220 |
| N7 | ~225-235 |
| N9 | ~160-170 |
| N⁶ (amino) | ~70-80 |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.
Experimental Workflows and Protocols
Mass Spectrometry Workflow
Caption: Mass Spectrometry workflow for ¹⁵N-deoxyadenosine analysis.
Detailed Protocol: LC-MS/MS for ¹⁵N-Deoxyadenosine Analysis
-
Sample Preparation: Dissolve the ¹⁵N-labeled deoxyadenosine sample in a solvent compatible with reverse-phase liquid chromatography and mass spectrometry, such as 50% acetonitrile in water with 0.1% formic acid, to a concentration of approximately 1-10 µM.[2][3]
-
Liquid Chromatography (LC):
-
Inject 5-10 µL of the sample onto a C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[4]
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might be: 0-2 min, 2% B; 2-10 min, 2-95% B; 10-12 min, 95% B; 12-12.1 min, 95-2% B; 12.1-15 min, 2% B.[4][5]
-
Set the flow rate to 0.4 mL/min and the column temperature to 40°C.[4]
-
-
Mass Spectrometry (MS):
-
Couple the LC eluent to a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[6]
-
For Incorporation Validation: Acquire full scan mass spectra over a mass range that includes the unlabeled and all possible ¹⁵N-labeled forms of deoxyadenosine (e.g., m/z 250-260). The resolution should be set to at least 60,000 to accurately determine the isotopic distribution.[6]
-
For Positional Validation (Tandem MS/MS): Perform a product ion scan on the precursor ion of the ¹⁵N-labeled deoxyadenosine. A key fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar (a neutral loss of 116.0474 Da) and the formation of a protonated adenine (B156593) base fragment.[6][7] The mass of this fragment will indicate if the ¹⁵N label is on the adenine base. Further fragmentation of the adenine base can help pinpoint the exact nitrogen atom.
-
-
Data Analysis:
-
Incorporation: Compare the experimental mass spectrum to the theoretical isotopic distribution for the expected number of ¹⁵N atoms. The observed mass shift should correspond to the values in the table above.
-
Position: Analyze the MS/MS spectrum. If the ¹⁵N label is on the adenine base, the m/z of the base fragment will be shifted accordingly. For example, for a single ¹⁵N on the base, the fragment will have an m/z of 137.0545 instead of the unlabeled 136.0623.
-
NMR Spectroscopy Workflow
References
- 1. Nitrogen NMR [chem.ch.huji.ac.il]
- 2. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Is High Resolution a Strict Requirement for Mass Spectrometry-Based Cellular DNA Adductomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Metabolomics: Unlocking Cellular Secrets with 15N Stable Isotope Labeling
For researchers, scientists, and drug development professionals, understanding the intricate dance of metabolites within a biological system is paramount. Stable isotope labeling, particularly with 15N, has emerged as a powerful technique for quantitative metabolomics, offering a precise lens through which to view metabolic fluxes and cellular responses. This guide provides an objective comparison of 15N stable isotope labeling with other common methodologies, supported by experimental data, detailed protocols, and visual workflows to empower your research.
Probing the Metabolome: A Quantitative Comparison of Labeling Strategies
The choice of a labeling strategy in metabolomics is critical and depends on the biological question, the sample type, and the analytical platform. Here, we compare 15N stable isotope labeling with other prevalent methods, summarizing their key performance metrics.
Stable isotope labeling introduces atoms with heavier, non-radioactive isotopes (like 15N) into molecules, allowing researchers to trace their path through metabolic reactions.[] This approach provides accurate quantification by creating an internal standard for each metabolite of interest, which helps to correct for variations in sample preparation and analysis.
| Parameter | 15N Metabolic Labeling | 13C Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Chemical Derivatization | Label-Free |
| Principle | In vivo incorporation of 15N from a labeled nitrogen source into all nitrogen-containing metabolites.[2] | In vivo incorporation of 13C from a labeled carbon source (e.g., glucose) into the carbon backbone of metabolites.[3] | In vivo incorporation of amino acids with heavy isotopes (e.g., 13C, 15N) into proteins, primarily used in proteomics but adaptable for metabolomics.[4] | Post-extraction chemical reaction to add a tag to metabolites, often with an isotopic label for quantification.[5] | Direct comparison of signal intensities of metabolites between different samples without any labeling. |
| Applicability | Broadly applicable to any biological system that can be cultured with a defined 15N source (cells, microorganisms, plants, animals).[6] | Primarily used for tracing central carbon metabolism.[3] | Limited to cell culture systems that can incorporate exogenous amino acids.[4] | Applicable to a wide range of sample types, targeting specific functional groups (e.g., amines, carboxyls).[5] | Universally applicable to any sample type. |
| Quantitative Accuracy | High, as it corrects for matrix effects and sample processing variability.[7] | High, similar to 15N labeling.[8] | High, provides accurate relative quantification.[9] | Can be high with the use of isotope-coded derivatization reagents.[10] | Lower, susceptible to ion suppression, matrix effects, and instrument variability. |
| Precision (Typical CV%) | 2.7 - 5.9% (with matching stable isotope-labeled internal standards)[11] | ~0.04‰ (as measured by GC/C/IRMS)[8] | High precision, often outperforming other methods in cell culture models.[10] | Higher variability depending on derivatization efficiency and reagent. | 2.9 - 10.7 percentage points higher than with matching internal standards.[11] |
| Coverage | Limited to nitrogen-containing metabolites. | Focused on carbon-containing metabolites, particularly central carbon pathways. | Primarily targets amino acid metabolism and downstream pathways. | Targets specific classes of metabolites with the chosen functional group, potentially enhancing detection of low-abundance molecules.[5] | Potentially the highest coverage, detecting a broad range of metabolites. |
| Labeling Efficiency | Can be high (>95%) but requires sufficient time for incorporation and can be influenced by metabolic turnover rates.[11][12] | Typically high for central metabolites in cell culture (>95%).[12] | High incorporation is achievable in actively dividing cells. | Not applicable (post-extraction labeling). | Not applicable. |
| Dynamic Range & LOD | Wide dynamic range and low limit of detection (LOD) can be achieved. | Similar to 15N labeling. | Good dynamic range and LOD. | Can improve sensitivity and LOD for poorly ionizable compounds.[5] | Limited by instrument sensitivity and matrix effects. |
| Cost | 15N-labeled media can be costly, especially for in vivo animal studies. | 13C-labeled substrates can be expensive. | Labeled amino acids are a significant cost factor.[4] | Derivatization reagents can be expensive, especially isotope-labeled ones. | Lower reagent cost but may require more instrument time for replicate analysis. |
Illuminating Biological Processes: Experimental Protocols and Visualizations
To facilitate the practical application of 15N stable isotope labeling in your research, we provide a detailed experimental protocol and visual representations of a key signaling pathway and a general experimental workflow.
Experimental Protocol: 15N Labeling of Mammalian Cells for Metabolomics Analysis
This protocol outlines the key steps for labeling adherent mammalian cells with a 15N source for subsequent LC-MS-based metabolomics analysis.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium and supplements
-
15N-labeled amino acids or other nitrogen source (e.g., 15N-labeled glutamine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, LC-MS grade, chilled to -80°C
-
Acetonitrile (B52724), LC-MS grade, chilled to -80°C
-
Water, LC-MS grade
-
Cell scraper
-
Centrifuge capable of reaching -9°C and 16,000 x g
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium until they reach the desired confluency (typically 70-80%).
-
For the labeling experiment, replace the standard medium with a medium containing the 15N-labeled nitrogen source. The duration of labeling will depend on the cell doubling time and the turnover rate of the metabolites of interest. A pilot experiment is recommended to determine the optimal labeling time to achieve >95% enrichment.
-
Culture a parallel set of cells in the standard (14N) medium to serve as the unlabeled control.
-
-
Metabolite Quenching and Extraction:
-
Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS to remove any remaining medium.
-
Immediately add a pre-chilled extraction solvent mixture of methanol:acetonitrile:water (50:30:20, v/v/v) at -80°C to the culture plate.
-
Incubate the plate at -20°C for 15 minutes to ensure complete quenching of metabolic activity.
-
Scrape the cells from the plate into the extraction solvent.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell extract vigorously for 30 seconds.
-
Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
For the comparative analysis, mix a defined volume of the 15N-labeled extract with an equal volume of the 14N-unlabeled extract.
-
-
Sample Preparation for LC-MS Analysis:
-
Dry the metabolite extracts using a lyophilizer or a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
-
Centrifuge the reconstituted samples to remove any remaining particulates before transferring to autosampler vials.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system. The specific LC method (e.g., HILIC, reversed-phase) and MS parameters should be optimized for the metabolites of interest.
-
Visualizing Complexity: Signaling Pathways and Experimental Workflows
Diagrams are indispensable tools for visualizing the intricate relationships within biological systems and the logical flow of experimental procedures. Below are Graphviz diagrams representing a key metabolic signaling pathway and a comprehensive experimental workflow for 15N-based comparative metabolomics.
Conclusion
Comparative metabolomics using 15N stable isotope labeling offers a robust and accurate approach to quantify the dynamic changes in the metabolome. While it has its specific considerations, such as the focus on nitrogen-containing metabolites and the cost of labeled materials, its ability to provide reliable quantitative data makes it an invaluable tool for researchers in basic science and drug development. By carefully considering the comparative advantages and following rigorous experimental protocols, scientists can effectively harness the power of 15N labeling to unravel the complexities of cellular metabolism and accelerate discovery.
References
- 2. DOT Language | Graphviz [graphviz.org]
- 3. benchchem.com [benchchem.com]
- 4. neurolipidomics.com [neurolipidomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metabolon.com [metabolon.com]
- 10. A Chemoselective 15N Tag for Sensitive and High Resolution NMR Profiling of the Carboxyl-Containing Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. f1000research.com [f1000research.com]
A Head-to-Head Comparison: HPLC vs. Immunoaffinity Chromatography for DNA Adduct Analysis
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of DNA adducts—covalent modifications to DNA—is a critical aspect of assessing genotoxicity and carcinogenic risk. Two powerful techniques, High-Performance Liquid Chromatography (HPLC) and Immunoaffinity Chromatography (IAC), are frequently employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: HPLC vs. Immunoaffinity Chromatography
| Feature | High-Performance Liquid Chromatography (HPLC) | Immunoaffinity Chromatography (IAC) |
| Principle | Separation based on physicochemical properties (e.g., polarity, size, charge). | Highly specific capture based on antibody-antigen recognition. |
| Sensitivity | High, often in the fmol to amol range, especially when coupled with Mass Spectrometry (MS).[1] Can detect ~0.1 to 1 adduct per 10⁸ unmodified bases.[2][3][4] | Very high, capable of enriching adducts present at levels as low as 1 in 10¹⁰ nucleotides.[5] |
| Specificity | Dependent on the detector. High specificity is achieved with MS/MS, which provides structural information.[5][6] | Extremely high due to the specific nature of antibody-antigen binding.[7] |
| Recovery | Generally good, but can be affected by sample matrix complexity. | High, often exceeding 90%, due to the specific and strong binding affinity.[8] |
| Throughput | Moderate to high with the use of autosamplers. | Can be high, especially when used in formats like ELISA or with automated systems.[9][10] |
| Versatility | Broadly applicable to a wide range of known and unknown DNA adducts. | Limited to adducts for which specific antibodies are available. |
| Primary Use | Quantitative analysis and structural identification of DNA adducts. | Sample purification, enrichment, and concentration prior to analysis by other methods (e.g., HPLC).[2][11] |
Delving Deeper: A Technical Overview
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[12] In the context of DNA adduct analysis, HPLC is prized for its high resolution and its compatibility with a variety of sensitive detectors.
When coupled with detectors such as UV, fluorescence, electrochemical detectors, or tandem mass spectrometry (MS/MS), HPLC provides both quantitative and qualitative information about DNA adducts.[6] HPLC-MS/MS, in particular, has become a gold standard for its ability to provide structural confirmation of adducts with high sensitivity and specificity.[5][6]
Immunoaffinity Chromatography (IAC)
Immunoaffinity chromatography is a type of affinity chromatography that utilizes the highly specific and strong binding interaction between an antibody and its target antigen.[7] In DNA adduct analysis, antibodies specific to a particular adduct are immobilized on a solid support within a column. When a sample containing the DNA adducts is passed through the column, the target adducts are selectively captured by the antibodies, while other components of the complex biological matrix are washed away.[13] The captured adducts can then be eluted for subsequent analysis.
IAC is primarily used as a highly effective sample clean-up and enrichment technique.[2][11] This pre-purification step significantly reduces matrix effects and enhances the sensitivity of subsequent analytical methods like HPLC-MS/MS.[2]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for DNA adduct analysis using HPLC and a combined Immunoaffinity Chromatography-HPLC approach.
Detailed Experimental Protocols
I. DNA Adduct Analysis by HPLC-MS/MS
This protocol outlines a general procedure for the analysis of DNA adducts using HPLC coupled with tandem mass spectrometry.
1. DNA Extraction and Purification:
-
Extract genomic DNA from cells or tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.
-
Treat the DNA with RNase and proteinase K to remove RNA and protein contamination.
-
Quantify the purified DNA using UV spectrophotometry.
2. Enzymatic Hydrolysis:
-
Digest 10-50 µg of DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[1]
-
The enzymatic digestion is typically carried out overnight at 37°C.
-
After digestion, remove the enzymes by ultrafiltration or protein precipitation.
3. HPLC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into the HPLC system.
-
Separate the DNA adducts from the normal nucleosides on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of water and methanol (B129727) or acetonitrile (B52724) with a modifier like formic acid or ammonium (B1175870) acetate.[1][14]
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Operate the mass spectrometer in the selected reaction monitoring (SRM) mode for targeted analysis of known adducts. This involves monitoring a specific precursor-to-product ion transition for the adduct of interest and its corresponding stable isotope-labeled internal standard.[2]
-
For untargeted analysis, high-resolution mass spectrometry can be employed to identify unknown adducts.[14]
4. Data Analysis:
-
Quantify the DNA adducts by comparing the peak area of the analyte to that of the internal standard.
-
The level of adducts is typically expressed as the number of adducts per 10⁶ or 10⁸ normal nucleotides.
II. Immunoaffinity Chromatography Enrichment followed by HPLC-MS/MS
This protocol describes the use of IAC for the enrichment of specific DNA adducts prior to HPLC-MS/MS analysis.
1. DNA Extraction and Hydrolysis:
-
Follow the same procedure as described in the HPLC-MS/MS protocol (steps 1 and 2).
2. Immunoaffinity Column Preparation:
-
Use a commercially available immunoaffinity column or prepare one by covalently coupling a specific monoclonal or polyclonal antibody against the DNA adduct of interest to a solid support (e.g., Sepharose beads).
3. Sample Loading and Enrichment:
-
Equilibrate the immunoaffinity column with an appropriate buffer.
-
Load the hydrolyzed DNA sample onto the column.
-
Allow the sample to incubate with the immobilized antibody to ensure specific binding of the target adduct.
4. Washing and Elution:
-
Wash the column extensively with a wash buffer to remove all unbound components, including normal nucleosides and other contaminants.
-
Elute the captured DNA adducts from the column using an elution buffer that disrupts the antibody-antigen interaction (e.g., a low pH buffer or an organic solvent).[8]
-
Neutralize the eluate if necessary.
5. HPLC-MS/MS Analysis:
-
Inject the enriched and eluted sample into the HPLC-MS/MS system for analysis as described in the HPLC-MS/MS protocol (steps 3 and 4).
Conclusion: Choosing the Right Tool for the Job
The choice between HPLC and immunoaffinity chromatography for DNA adduct analysis is not a matter of one being definitively superior to the other, but rather a decision based on the specific research question and available resources.
HPLC, particularly when coupled with mass spectrometry, offers a versatile and powerful platform for both the quantification of known DNA adducts and the discovery of novel ones. Its broad applicability makes it an indispensable tool in the field of genotoxicity testing.
Immunoaffinity chromatography, on the other hand, provides unparalleled specificity and enrichment capabilities for known adducts for which antibodies are available. It is an exceptional technique for isolating trace amounts of adducts from complex biological matrices, thereby significantly enhancing the sensitivity of subsequent analytical methods.
Often, the most powerful approach is a combination of both techniques. By using immunoaffinity chromatography for sample clean-up and enrichment followed by HPLC-MS/MS for separation and detection, researchers can achieve the highest levels of sensitivity and specificity, enabling the confident detection and quantification of DNA adducts even at very low levels of exposure. This combined workflow is particularly valuable for human biomonitoring studies where adduct levels are often extremely low.[2][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Enrichment: IP vs Affinity Chromatography vs Pull-Down - Creative Proteomics [creative-proteomics.com]
- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 9. A rapid and sensitive assay for DNA-protein covalent complexes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasensitive isolation, identification and quantification of DNA–protein adducts by ELISA-based RADAR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Immunoaffinity Techniques in Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models | springermedizin.de [springermedizin.de]
A Comparative Analysis of the Cytotoxicity of 2'-Deoxyadenosine and 2-Chlorodeoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of 2'-deoxyadenosine (B1664071) and its chlorinated analog, 2-chlorodeoxyadenosine (Cladribine). The information presented is curated from experimental data to assist researchers and drug development professionals in understanding the mechanisms of action and cytotoxic potential of these purine (B94841) nucleoside analogs.
Executive Summary
2'-deoxyadenosine is a naturally occurring nucleoside that can be toxic to cells, particularly lymphocytes, when its metabolic enzyme, adenosine (B11128) deaminase (ADA), is deficient or inhibited.[1][2] 2-chlorodeoxyadenosine (Cladribine) is a synthetic analog designed to be resistant to ADA, leading to its accumulation in cells and enhanced cytotoxic effects.[3][4][5] Both compounds, after intracellular phosphorylation to their triphosphate forms, induce cell death primarily through the induction of DNA strand breaks and subsequent activation of apoptotic pathways.[2][3][4] However, 2-chlorodeoxyadenosine generally exhibits significantly higher potency and a broader cytotoxic profile due to its resistance to degradation.
Comparative Toxicity Data
The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) for 2'-deoxyadenosine and 2-chlorodeoxyadenosine in various cell lines. It is important to note that the cytotoxicity of 2'-deoxyadenosine is typically evaluated in the presence of an ADA inhibitor, such as deoxycoformycin, to prevent its rapid degradation.
| Compound | Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Assay Method | Reference |
| 2'-Deoxyadenosine | CCRF-CEM | Human T-lymphoblastoid | 0.9 (with 5 µM deoxycoformycin) | Not Specified | Growth Inhibition | [6] |
| 2-Chlorodeoxyadenosine | CCRF-CEM | Human T-lymphoblastoid | 0.045 | Not Specified | Growth Inhibition | [6] |
| H9 | Human T-lymphoid | 0.44 | Not Specified | Not Specified | [7] | |
| H9-araC | AZT-resistant T-lymphoid | 0.82 | Not Specified | Not Specified | [7] | |
| U266 | Multiple Myeloma | ~2.43 | Not Specified | MTS | [8] | |
| RPMI8226 | Multiple Myeloma | ~0.75 | Not Specified | MTS | [8] | |
| MM1.S | Multiple Myeloma | ~0.18 | Not Specified | MTS | [8] | |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | 48 | XTT | [8] | |
| MOLT-4 | Acute Lymphoblastic Leukemia | Not Specified | 48 | XTT | [8] | |
| THP-1 | Acute Monocytic Leukemia | Not Specified | 48 | XTT | [8] |
Mechanisms of Cytotoxicity
Both 2'-deoxyadenosine and 2-chlorodeoxyadenosine exert their toxic effects through a series of intracellular events initiated by their transport into the cell and subsequent phosphorylation.
2'-Deoxyadenosine: In the absence of ADA, 2'-deoxyadenosine is phosphorylated by deoxycytidine kinase (dCK) to deoxyadenosine (B7792050) monophosphate (dAMP), which is further converted to its active triphosphate form, dATP.[4] The accumulation of dATP is believed to be the primary mediator of its toxicity.
2-Chlorodeoxyadenosine (Cladribine): As a purine analog, cladribine (B1669150) is also taken up by nucleoside transporters.[3] Its resistance to ADA allows for efficient intracellular accumulation.[3][5] Similar to deoxyadenosine, it is phosphorylated by dCK to 2-chlorodeoxyadenosine 5'-monophosphate (2-CdAMP) and subsequently to the active triphosphate form, 2-chlorodeoxyadenosine 5'-triphosphate (2-CdATP).[3]
The accumulation of dATP or 2-CdATP leads to cytotoxicity through several mechanisms:
-
DNA Strand Breaks: Both dATP and 2-CdATP can be incorporated into DNA, leading to the accumulation of DNA strand breaks.[1][3][4] This damage triggers DNA repair mechanisms and, if extensive, activates apoptotic pathways.
-
Inhibition of DNA Synthesis and Repair: High levels of dATP and 2-CdATP can inhibit key enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerases, further contributing to DNA damage and cell cycle arrest.[5]
-
Mitochondrial-Mediated Apoptosis: The accumulation of DNA damage can activate p53, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, resulting in programmed cell death (apoptosis).[3][4][9] Cladribine has also been shown to directly affect mitochondrial integrity, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[5][10]
-
NAD and ATP Depletion: The extensive DNA damage activates poly(ADP-ribose) polymerase (PARP), which consumes significant amounts of NAD+ and subsequently ATP, leading to cellular energy depletion and cell death.[1][2][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the cytotoxicity of these compounds and a general workflow for assessing their effects.
Caption: 2'-deoxyadenosine induced cytotoxicity pathway.
Caption: 2-chlorodeoxyadenosine (Cladribine) induced cytotoxicity pathway.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Cell Viability Assays (MTT, MTS, XTT)
These colorimetric assays are standard methods for assessing cell viability by measuring the metabolic activity of viable cells.[8]
Principle: In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT, MTS, or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight for adherent cells.[8]
-
Drug Treatment: Prepare serial dilutions of 2'-deoxyadenosine (with an ADA inhibitor) or 2-chlorodeoxyadenosine in a complete culture medium.[8] Replace the existing medium with the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add the MTT, MTS, or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plates for a further 1-4 hours to allow for formazan formation.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
General Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of 2'-deoxyadenosine or 2-chlorodeoxyadenosine for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC (or another fluorochrome) and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Both 2'-deoxyadenosine and 2-chlorodeoxyadenosine are potent cytotoxic agents, particularly towards lymphoid cells. The key difference in their toxicity lies in the resistance of 2-chlorodeoxyadenosine to enzymatic degradation by adenosine deaminase, which leads to its enhanced intracellular accumulation and greater cytotoxic potential. The primary mechanism of action for both compounds involves the induction of DNA damage and subsequent apoptosis. The choice between these compounds in a research or therapeutic context will depend on the desired potency and the specific cellular environment being targeted. This guide provides a foundational understanding for further investigation and application of these important nucleoside analogs.
References
- 1. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cladribine - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloro-2'-deoxyadenosine synergistically enhances azidothymidine cytotoxicity in azidothymidine resistant T-lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
A researcher's guide to selecting adenosine analogs for experiments.
For researchers, scientists, and drug development professionals, the selection of the appropriate adenosine (B11128) analog is a critical step in designing experiments to probe the intricate roles of purinergic signaling. This guide provides an objective comparison of commonly used adenosine analogs, supported by experimental data, to facilitate informed decision-making in your research.
Adenosine, a ubiquitous purine (B94841) nucleoside, modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are expressed throughout the body and are implicated in cardiovascular function, neurotransmission, inflammation, and cancer. The development of selective agonists and antagonists for these receptors has been instrumental in elucidating their functions and exploring their therapeutic potential.
This guide offers a comparative analysis of the binding affinities of several widely used adenosine analogs, detailed protocols for their characterization, and visual representations of key signaling pathways and experimental workflows.
Comparative Binding Affinity of Adenosine Analogs
The selection of an appropriate adenosine analog hinges on its affinity and selectivity for the target receptor subtype. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity. The following tables summarize the Ki values for commonly used adenosine receptor agonists and antagonists at human adenosine receptor subtypes, providing a quantitative basis for comparison.
Table 1: Binding Affinity (Ki, nM) of Common Adenosine Receptor Agonists
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Selectivity Profile |
| NECA | 14 | 20 | 2400 | 6.2 | Non-selective agonist[1] |
| CPA | - | - | - | - | A1-selective agonist[2] |
| CCPA | - | - | - | 35 (antagonist) | Highly A1-selective agonist, A3 antagonist[3] |
| CGS-21680 | >1000 | 20 | >1000 | >1000 | A2A-selective agonist[2] |
| IB-MECA | 54 | 56 | - | 1.1 | A3-selective agonist |
| 2-Cl-IB-MECA | >825 | >462 | - | 0.33 | Highly A3-selective agonist[4] |
Table 2: Binding Affinity (Ki, nM) of Common Adenosine Receptor Antagonists
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Selectivity Profile |
| Caffeine | 10,700 | 23,400 | 33,800 | - | Non-selective antagonist[3] |
| Theophylline | - | - | - | - | Non-selective antagonist |
| DPCPX | 0.5 | >1000 | >1000 | >1000 | Highly A1-selective antagonist |
| ZM241385 | >1000 | 0.8 | >1000 | >1000 | Highly A2A-selective antagonist |
| MRS 1220 | - | - | - | 0.65 (human) | A3-selective antagonist |
Key Experimental Protocols
Characterizing the interaction of adenosine analogs with their receptors is fundamental to understanding their biological effects. The following are detailed methodologies for two key experiments: radioligand binding assays to determine binding affinity and cAMP functional assays to assess the functional consequences of receptor activation.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [125I]I-AB-MECA for A3).
-
Test compound (adenosine analog).
-
Non-specific binding control (e.g., a high concentration of a known non-radiolabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer. The protein concentration should be optimized for each receptor subtype.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand at a concentration near its Kd.
-
For determining non-specific binding, add a high concentration of a non-radiolabeled ligand instead of the test compound.
-
Initiate the binding reaction by adding the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[5]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the functional activity of adenosine analogs by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation. A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels, while A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.
Materials:
-
Cells expressing the adenosine receptor of interest.
-
Test compound (adenosine analog).
-
Forskolin (B1673556) (an activator of adenylyl cyclase, used to stimulate cAMP production for Gi-coupled receptors).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and supplements.
-
Plate reader compatible with the chosen assay kit.
Procedure for Gs-coupled receptors (A2A, A2B):
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Remove the culture medium and add assay buffer containing IBMX. Add the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the agonist concentration and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Procedure for Gi-coupled receptors (A1, A3):
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Remove the culture medium and add assay buffer containing IBMX and a fixed concentration of forskolin (to pre-stimulate cAMP production). Add the test compound (agonist) at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of the agonist concentration and determine the IC50 value.
Visualizing Adenosine Signaling and Experimental Design
To aid in the conceptualization of experimental design and the underlying biological processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Canonical signaling pathways for Gi- and Gs-coupled adenosine receptors.
Caption: A typical experimental workflow for selecting and validating an adenosine analog.
Caption: Logical relationship of adenosine analogs based on receptor selectivity.
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. Differential effects of selective adenosine A1 and A2A receptor agonists on dopamine receptor agonist-induced behavioural responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Cl-IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
Differentiating Multiple 15N-Labeled Nucleosides Within a Single NMR Spectrum: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of individual nucleosides within a complex biological system is paramount. 15N isotopic labeling, coupled with advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, offers a powerful toolkit for this purpose. This guide provides an objective comparison of key NMR methods for differentiating multiple 15N-labeled nucleosides in a single spectrum, supported by experimental data and detailed protocols.
The challenge of resolving signals from multiple 15N-labeled nucleosides stems from potential spectral overlap, especially in larger oligonucleotides or complex mixtures.[1][2] The choice of NMR experiment is therefore critical to maximize both sensitivity and resolution. This guide focuses on a comparative analysis of the most effective pulse sequences for this application.
Performance Comparison of Key NMR Pulse Sequences
The selection of an appropriate NMR pulse sequence is a trade-off between sensitivity, resolution, and experimental time. The following table summarizes the performance of several state-of-the-art techniques for the differentiation of multiple 15N-labeled nucleosides.
| NMR Experiment | Primary Advantage | Typical Sensitivity Enhancement | Resolution Improvement | Key Considerations |
| ¹H-¹⁵N HSQC | Standard, robust correlation | Baseline | Good | A foundational experiment for ¹H-¹⁵N correlation.[3][4] |
| ¹H-¹⁵N TROSY | Reduced linewidths for larger molecules | Significant for molecules >25 kDa | Excellent for larger molecules | Particularly effective at high magnetic fields.[5][6] |
| ¹H-¹⁵N SOFAST-HMQC | High sensitivity, rapid acquisition | Up to 3.8x vs. standard HMQC[7] | Good | Ideal for time-sensitive experiments or low concentration samples.[7][8][9] |
| Pure Shift HSQC | Collapses multiplets to singlets | 1.7x (doublets) to 2.9x (multiplets)[3] | Excellent | Significantly reduces spectral crowding.[3] |
| Multiplicity-Separated (MS) HSQC | Separates NH and NH₂ signals | Good | Excellent for distinguishing amine and imine groups | Provides two separate spectra for different nitrogen multiplicities.[10][11] |
| ¹⁵N-edited NOESY | Through-space correlations | Good | Good | Useful for resolving ambiguities and for structural analysis.[2] |
Experimental Workflows and Methodologies
The successful differentiation of multiple 15N-labeled nucleosides relies on a systematic workflow, from sample preparation to data analysis.
Isotope Labeling Strategy
The first critical step is the incorporation of ¹⁵N labels into the nucleosides of interest. This can be achieved through chemical synthesis of specific ¹⁵N-labeled phosphoramidites for solid-phase oligonucleotide synthesis. This approach allows for the precise placement of labels at desired positions within the nucleic acid sequence.[3][4]
NMR Data Acquisition
The choice of NMR experiment will depend on the size of the oligonucleotide and the specific resolution and sensitivity requirements. The following provides a generalized protocol for a ¹H-¹⁵N HSQC experiment, which can be adapted for other pulse sequences.
Protocol: ¹H-¹⁵N HSQC for Multiple ¹⁵N-Labeled Nucleosides
-
Sample Preparation: Dissolve the ¹⁵N-labeled oligonucleotide in a suitable NMR buffer (e.g., 25 mM sodium phosphate, pH 7.1, in D₂O or a 90% H₂O/10% D₂O mixture).[12] Add a chemical shift reference standard (e.g., TSP). Final sample concentration should ideally be in the low millimolar to high micromolar range.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Lock on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Pulse Sequence and Parameters:
-
Select a sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetfpgpsi on Bruker spectrometers).
-
Spectral Widths (SW):
-
¹H dimension (F2): Set to approximately 12-16 ppm, centered around the water resonance (approx. 4.7 ppm).
-
¹⁵N dimension (F1): Set a wider range to encompass all expected ¹⁵N chemical shifts of the different nucleobases (e.g., 100-240 ppm). The distinct chemical shifts of N1 in pyrimidines and N9 in purines aid in their separation.[13]
-
-
Acquisition Times (AQ):
-
¹H (F2): Typically 100-150 ms.
-
¹⁵N (F1): Adjust to balance resolution and sensitivity; longer acquisition times yield higher resolution but may lead to signal loss due to relaxation.
-
-
Number of Scans (NS): Dependent on sample concentration; sufficient scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Recycle Delay (d1): Set to at least 1.5 times the longest ¹H T₁ relaxation time of interest.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Reference the chemical shifts.
-
References
- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 2. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 15N and 13C-SOFAST-HMQC editing enhances 3D-NOESY sensitivity in highly deuterated, selectively [1H,13C]-labeled proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 15N and 13C- SOFAST-HMQC editing enhances 3D-NOESY sensitivity in highly deuterated, selectively [1H,13C]-labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Quantification Accuracy: A Comparative Guide to 15N Labeling Methods
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex biological processes and discovering novel therapeutic targets, the accurate quantification of proteins is paramount. Among the various techniques available, metabolic labeling using the stable isotope 15N has emerged as a powerful tool for precise and reliable protein quantification. This guide provides an objective comparison of 15N labeling with other common quantification methods, supported by experimental data, to assist researchers in selecting the most appropriate strategy for their specific needs.
A Comparative Overview of Protein Quantification Methods
Metabolic labeling with 15N offers a distinct advantage by integrating the isotopic label into all nitrogen-containing amino acids in vivo. This results in a comprehensive and uniform labeling of the entire proteome. When compared to other popular methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ), 15N labeling presents a unique set of strengths and considerations.
Metabolic labeling approaches, such as 15N labeling and SILAC, are generally considered to provide higher accuracy and precision compared to label-free methods.[1][2] This is primarily because the samples to be compared are mixed at a very early stage (e.g., cell or tissue lysate), minimizing downstream experimental variability.[3][4] In contrast, label-free methods are more susceptible to variations introduced during sample preparation and mass spectrometry analysis, although they offer the advantage of simpler sample preparation and potentially deeper proteome coverage.[1][5][6]
A systematic comparison of label-free, 14N/15N metabolic labeling, and isobaric chemical labeling (iTRAQ/TMT) demonstrated that metabolic labeling provides significantly improved quantification accuracy and precision.[1] While label-free methods identified more proteins, metabolic labeling was less sensitive to small fold changes.[1] Another study comparing 15N SILAC with label-free spectral counting found that the label-based quantification was less susceptible to variations from instrument conditions and produced more consistent quantifications among biological replicates.[7]
| Parameter | 15N Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Label-Free Quantification |
| Principle | In vivo metabolic incorporation of 15N-containing nitrogen source into all proteins. | In vivo metabolic incorporation of specific "heavy" amino acids (e.g., 13C or 15N-labeled Arg/Lys) in cell culture.[8] | Relative protein abundance is determined by comparing signal intensities or spectral counts of peptides across separate MS runs.[9] |
| Accuracy | High.[1] | High.[3] | Moderate to High, dependent on instrument performance and data analysis.[5] |
| Precision (CV) | High (low CV). | High (low CV).[3] | Lower (higher CV), more susceptible to run-to-run variation.[7] |
| Applicability | Broad; applicable to cells, tissues, and whole organisms.[10] | Primarily for cultured cells.[3] | Universal; applicable to any type of sample.[11] |
| Proteome Coverage | Can be lower than label-free due to increased sample complexity from mixing labeled and unlabeled proteomes.[1] | Similar to 15N labeling. | Potentially the highest proteome coverage.[1][6] |
| Cost | Moderate; requires 15N-enriched media or diet. | High; requires expensive labeled amino acids. | Low; no labeling reagents required.[6] |
| Complexity | Moderate; requires complete metabolic incorporation of the label. | Moderate; requires careful cell culture and validation of incorporation. | High data analysis complexity to align runs and normalize data.[5] |
| Multiplexing | Typically 2-plex (light vs. heavy). | Up to 3-plex or more with different isotopes.[12] | Limited only by the number of MS runs. |
Experimental Workflows and Protocols
To ensure the validity and reproducibility of protein quantification, adherence to well-defined experimental protocols is crucial. Below are detailed methodologies for 15N labeling, SILAC, and Label-Free Quantification.
15N Metabolic Labeling Workflow
The 15N metabolic labeling workflow involves the growth of cells or organisms in a medium where the sole nitrogen source is enriched with the 15N isotope. This leads to the incorporation of 15N into all nitrogen-containing amino acids and, consequently, all proteins.
Detailed Protocol for 15N Labeling in Arabidopsis thaliana [13][14]
-
Plant Growth: Grow Arabidopsis thaliana seedlings on a Hoagland medium where the standard nitrogen source (e.g., KNO₃) is replaced with a 15N-labeled counterpart (e.g., K¹⁵NO₃).
-
Label Incorporation: Continue growth for a sufficient duration (e.g., 14 days) to ensure near-complete incorporation of the 15N isotope. The labeling efficiency can range from 93-99%.[14][15]
-
Protein Extraction: Harvest plant tissues from both 14N (control) and 15N (experimental) conditions and extract total proteins using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of both extracts using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Combine equal amounts of protein from the 14N and 15N samples.
-
Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., Protein Prospector) to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the 14N and 15N peptide pairs.[13] It is crucial to correct for the actual labeling efficiency during data analysis.[13][14]
SILAC Workflow
SILAC is a widely used metabolic labeling technique, particularly in cell culture, where specific amino acids are isotopically labeled.
Detailed Protocol for SILAC [2][16]
-
Cell Culture Adaptation: Culture two populations of cells in parallel. One population is grown in a "light" medium containing normal arginine and lysine, while the other is grown in a "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine). Cells should be passaged for at least five generations to ensure complete incorporation of the heavy amino acids.[16]
-
Experimental Treatment: Apply the experimental condition to one of the cell populations.
-
Cell Lysis: Harvest and lyse the cells from both "light" and "heavy" populations.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix them in a 1:1 ratio.
-
Protein Digestion: Digest the combined protein sample with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify peptides and quantify protein ratios by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Label-Free Quantification Workflow
Label-free quantification relies on the direct comparison of peptide signals across separate mass spectrometry runs.
Detailed Protocol for Label-Free Quantification [5][17]
-
Sample Preparation: Extract proteins from each biological sample (e.g., control and treated) independently.
-
Protein Digestion: Digest the proteins from each sample into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze each peptide sample in separate LC-MS/MS runs. To minimize technical variability, it is crucial to maintain consistency in the chromatography and mass spectrometer settings.
-
Data Analysis: Use specialized software to perform the following steps:
-
Peptide Identification: Identify peptides in each run.
-
Chromatogram Alignment: Align the retention times of peptides across the different runs.
-
Normalization: Normalize the signal intensities to account for variations in sample loading and instrument performance.
-
Quantification: Determine the relative abundance of proteins by comparing the peak areas or spectral counts of their corresponding peptides across the different runs.
-
Application Example: Ethylene (B1197577) Signaling Pathway in Arabidopsis thaliana
15N metabolic labeling has been successfully applied to study dynamic changes in protein phosphorylation within signaling pathways. For example, in the study of the ethylene signaling pathway in Arabidopsis thaliana, 15N labeling was used to quantify changes in the phosphoproteome in response to ethylene treatment.[18]
Ethylene is a plant hormone that regulates a wide range of developmental processes and stress responses.[19] The signaling pathway involves a cascade of protein kinases and phosphatases, making it an ideal system to study with quantitative phosphoproteomics.
By using 15N labeling, researchers can accurately quantify the changes in phosphorylation levels of key signaling components like CTR1 and EIN2 upon ethylene stimulation, providing insights into the regulatory mechanisms of the pathway.[18]
Conclusion
Validating the accuracy of protein quantification is critical for generating reliable and impactful research findings. 15N metabolic labeling stands out as a robust method that offers high accuracy and precision, making it particularly suitable for studies requiring sensitive detection of protein expression changes. While SILAC provides similar benefits in cell culture systems, and label-free methods offer broader proteome coverage at a lower cost, the choice of quantification strategy should be carefully considered based on the specific experimental goals, sample type, and available resources. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate approach to advance their scientific discoveries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 6. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Label-free quantification - Wikipedia [en.wikipedia.org]
- 10. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Label-Free Quantification Methods: Mass Spectrometry-Based Protein Quantification Strategies | MtoZ Biolabs [mtoz-biolabs.com]
- 12. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 14. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Label Free Quantitation: Sample Preparation Guide - Creative Proteomics [creative-proteomics.com]
- 18. Stable Isotope Metabolic Labeling-based Quantitative Phosphoproteomic Analysis of Arabidopsis Mutants Reveals Ethylene-regulated Time-dependent Phosphoproteins and Putative Substrates of Constitutive Triple Response 1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
Performance comparison of in-house versus commercial adenosine deaminase assays.
For researchers and drug development professionals, the accurate measurement of adenosine (B11128) deaminase (ADA) activity is crucial for immunology, oncology, and infectious disease research. The choice between developing an in-house assay or utilizing a commercially available kit can significantly impact laboratory workflow, budget, and data quality. This guide provides an objective comparison of the performance of in-house versus commercial ADA assays, supported by experimental data, to aid in this critical decision-making process.
At a Glance: Performance Metrics
A direct comparison of key performance indicators reveals the trade-offs between a validated in-house colorimetric assay and representative commercial kits. The in-house method, while cost-effective, may exhibit higher variability, particularly at lower enzyme activities. Commercial kits generally offer greater convenience and potentially higher sensitivity, though at a higher cost.
| Performance Parameter | In-house Method (Modified Giusti & Galanti) | Commercial Kit 1 (Colorimetric) | Commercial Kit 2 (Colorimetric) | Commercial Kit 3 (Fluorometric) |
| Principle | Colorimetric | Colorimetric | Colorimetric | Fluorometric |
| Limit of Detection (LOD) | 3.0 U/L[1][2] | 4 IU/L[3] | Not explicitly stated | 10 µU |
| Working/Linear Range | 3.2 - 100.0 U/L[1][2] | Up to 200 IU/L[3] | Not explicitly stated | 10 - 100 µU |
| Analytical Sensitivity | 0.013 U/L[1][2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Bias | <3.5% (optimum performance)[1][2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Repeatability (Within-Assay CV) | 1.7% (high activity), 2.2% (normal activity)[1][2] | ≤4.7%CV (across all specimen types)[4] | Not explicitly stated | Not explicitly stated |
| Reproducibility (Between-Assay CV) | 5.0% (high activity), 8.8% (medium activity), 10.4% (low activity)[1][2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
The Underpinning Science: Adenosine Signaling Pathway
Adenosine deaminase plays a pivotal role in the purinergic signaling pathway by converting adenosine to inosine (B1671953), thereby regulating the concentration of extracellular adenosine.[5][6] This regulation is critical as adenosine modulates immune responses through its interaction with specific receptors on immune cells.[6][7] An imbalance in ADA activity can lead to immune dysfunction, as seen in Severe Combined Immunodeficiency (SCID).[7]
Caption: Role of ADA in modulating the adenosine signaling pathway.
Experimental Workflow: A Comparative Overview
The general workflow for both in-house and commercial ADA assays involves sample preparation, the enzymatic reaction, and detection. Commercial kits streamline this process by providing pre-formulated reagents and optimized protocols.
Caption: Comparative workflow of in-house vs. commercial ADA assays.
Detailed Experimental Protocols
In-House Adenosine Deaminase Assay (Modified Giusti & Galanti Method)
This colorimetric method measures the amount of ammonia (B1221849) produced from the deamination of adenosine by ADA.
1. Reagent Preparation:
- Phosphate (B84403) Buffer (67 mM, pH 6.5): Prepare a solution of 67 mM dibasic sodium phosphate and 67 mM monobasic sodium phosphate. Mix to achieve a pH of 6.5.
- Substrate Solution (21 mM Adenosine): Dissolve adenosine in the phosphate buffer to a final concentration of 21 mM.
- Phenol-Nitroprusside Reagent:
- Solution A: Dissolve 5g of phenol (B47542) and 25mg of sodium nitroprusside in 500 mL of deionized water.
- Solution B: Dissolve 2.5g of sodium hydroxide (B78521) and 2.1g of sodium hypochlorite (B82951) in 500 mL of deionized water.
- Ammonium (B1175870) Sulfate (B86663) Standard Solutions: Prepare a series of standards with known concentrations of ammonium sulfate.
2. Sample Preparation:
- Centrifuge biological fluid samples (e.g., pleural fluid) to remove cellular debris.
3. Assay Procedure:
- Add 25 µL of the sample to a test tube.
- Add 0.5 mL of the substrate solution.
- Incubate at 37°C for 60 minutes.
- Stop the reaction by adding 1.5 mL of Solution A and 1.5 mL of Solution B.
- Incubate at 37°C for 30 minutes for color development.
- Measure the absorbance at 630 nm.
4. Data Analysis:
- Construct a standard curve using the ammonium sulfate standards.
- Determine the ADA activity in the samples by comparing their absorbance to the standard curve. One unit of ADA is defined as the amount of enzyme that liberates 1 µmol of ammonia from adenosine per minute at 37°C.
Commercial Adenosine Deaminase Assay Kit (Colorimetric Example)
This protocol is a representative example based on common colorimetric commercial kits.[3][8]
1. Reagent Preparation:
- Reconstitute or dilute the provided assay buffer, substrate, and developer solutions according to the kit's manual.
2. Standard Curve Preparation:
- Prepare a series of dilutions of the provided inosine or other standard to generate a standard curve.
3. Sample Preparation:
- Prepare cell or tissue lysates, or use serum/plasma directly as per the kit's instructions. A common step involves homogenization of tissue in the provided assay buffer.[8]
4. Assay Procedure:
- Add 2-50 µL of the sample to a 96-well plate.[8]
- For a positive control, use 1-2 µL of the provided positive control.[8]
- Adjust the volume in all wells to 50 µL with the assay buffer.[8]
- Prepare a reaction mix containing the assay buffer, substrate, and developer.
- Add 50 µL of the reaction mix to each well.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), measuring the absorbance at a specific wavelength (e.g., 293 nm or 546 nm) in a kinetic or endpoint mode.[3][8]
5. Data Analysis:
- Subtract the background reading from all sample and standard readings.
- Plot the standard curve and determine the ADA activity in the samples based on the curve. Enzyme activity is typically expressed in U/L or mU/mg of protein.[8]
Conclusion
The decision between an in-house and a commercial ADA assay depends on the specific needs and resources of the laboratory. An in-house assay can be a cost-effective solution and offer greater flexibility in protocol optimization.[1][9] However, it requires significant upfront investment in development and validation, and may exhibit higher inter-assay variability.[1][2] Commercial kits provide a convenient, standardized, and often more sensitive alternative, with ready-to-use reagents and established protocols, though at a higher per-assay cost. For laboratories requiring high throughput, lot-to-lot consistency, and minimal development time, commercial kits are often the preferred choice. Conversely, for labs with expertise in assay development and a need for a highly customized and budget-friendly option, an in-house method can be a viable and rewarding endeavor.
References
- 1. Analytical validation of an in‐house method for adenosine deaminase determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical validation of an in-house method for adenosine deaminase determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labcarediagnostics.com [labcarediagnostics.com]
- 4. Evaluation of an adenosine deaminase (ADA) assay in serum, pleural, pericardial, peritoneal, and cerebrospinal fluids on the Roche cobas c501 analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine signaling and adenosine deaminase regulation of immune responses: impact on the immunopathogenesis of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine deaminase in the modulation of immune system and its potential as a novel target for treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine Deaminase: Role in Immune Function and Clinical Implications - DoveMed [dovemed.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Analytical validation of an in‐house method for adenosine deaminase determination | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling 2'-Deoxyadenosine-15N1
For researchers, scientists, and drug development professionals, the proper handling of isotopically labeled compounds like 2'-Deoxyadenosine-15N1 is paramount for ensuring laboratory safety and data integrity. While the ¹⁵N isotopic label does not confer radioactivity, the chemical properties of the molecule necessitate careful handling procedures.[1] This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound, based on standard laboratory safety protocols for nucleoside analogs.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | To protect eyes from potential splashes or dust particles. |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] | To prevent skin contact with the compound. Gloves should be inspected before use and changed regularly.[1][2] |
| Body Protection | Laboratory coat.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used when handling the powder form, especially if there is a risk of aerosolization.[3] Work in a well-ventilated area or a chemical fume hood is recommended.[1] | To prevent inhalation of the powdered compound. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: When handling the powdered form of this compound, it is crucial to work in a well-ventilated area to minimize inhalation risks.[1] For procedures that may generate dust or aerosols, a chemical fume hood should be utilized.[1]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory where the compound is handled.[1] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
-
Safe Practices: Avoid raising and breathing dust.[3] When weighing the compound, do so in a draft-shielded balance or a fume hood.[1]
Storage:
-
Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is typically refrigerated at 2-8°C.
-
Incompatibilities: Store away from strong oxidizing agents.[3]
Disposal Plan
Waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[1][3] As stable isotopes are not radioactive, no special precautions for radioactivity are necessary.[1]
Spill Cleanup:
-
Don PPE: Before cleaning a spill, put on the appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1]
-
Containment: Contain the spill to prevent it from spreading.
-
Cleanup: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for chemical waste disposal.[3]
-
Decontamination: Clean the spill area with soap and water.[1]
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard procedure for the safe handling and disposal of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
